Vonoprazan
Descripción
This compound is a potassium-competitive acid blocker (PCAB) that inhibits H+, K+-ATPase-mediated gastric acid secretion. PCABs represent an alternative to proton-pump inhibitors for the treatment of acid-related disorders. Unlike proton-pump inhibitors, PCABs are not affected by CYP2C19 genetic polymorphisms and do not require acid-resistant formulations. Furthermore, this compound is 350-times more potent than the proton-pump inhibitor [lansoprazole], thanks to its ability to accumulate in the gastric corpus mucosa, specifically in the parietal cells. In February 2015, this compound was first marketed in Japan for the treatment of acid-related disorders and as an adjunct to Helicobacter pylori (H. pylori) eradication. In May 2022, the FDA approved the use of this compound in a co-packaged product containing amoxicillin and clarithromycin for the treatment of H. pylori infection. Studies have shown that the concomitant use of this compound, amoxicillin, and clarithromycin leads to an H. pylori eradication rate of approximately 90%.
This compound is a potassium-competitive acid blocker (P-CAB), with acid suppressing activity. Upon oral administration, this compound concentrates in the gastric parietal cells and competitively and reversibly binds to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. By inhibiting gastric acid secretion, this compound provides relief and healing in the treatment of various conditions, such as gastroduodenal ulcers and reflux esophagitis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2022 and is indicated for peptic ulcer and gastroesophageal reflux disease and has 5 investigational indications.
Propiedades
IUPAC Name |
1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14/h2-9,11-12,19H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDBKMOZYNOTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236869 | |
| Record name | Vonoprazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
| Record name | Vonoprazan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11739 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
881681-00-1 | |
| Record name | Vonoprazan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881681-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vonoprazan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vonoprazan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11739 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vonoprazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VONOPRAZAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R5L3J156G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
194.8°C | |
| Record name | Vonoprazan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11739 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
A Deep Dive into the Molecular Ballet: Vonoprazan's Mechanism of Action on Gastric H+, K+-ATPase
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive exploration of the mechanism of action of vonoprazan, a potassium-competitive acid blocker (P-CAB), on the gastric H+, K+-ATPase. Through a detailed examination of its binding kinetics, inhibitory properties, and the experimental methodologies used for its characterization, this document aims to furnish a granular understanding of this novel acid suppressant.
Executive Summary
This compound represents a paradigm shift in acid suppression therapy. Unlike traditional proton pump inhibitors (PPIs), which require acid activation and form covalent bonds with the proton pump, this compound acts as a reversible, potassium-competitive inhibitor of the gastric H+, K+-ATPase.[1][2][3] Its unique chemical properties, including a high pKa and slow dissociation from the enzyme, contribute to its rapid onset, potent, and long-lasting acid suppression.[1][4] This guide will dissect the molecular interactions and physiological consequences of this compound's engagement with the gastric proton pump.
The Gastric H+, K+-ATPase: The Engine of Acid Secretion
The gastric H+, K+-ATPase, or proton pump, is the final and crucial step in the secretion of gastric acid. Located in the secretory canaliculi of parietal cells, this enzyme actively transports H+ ions from the cytoplasm into the gastric lumen in exchange for K+ ions. This process is powered by the hydrolysis of ATP and is responsible for maintaining the highly acidic environment of the stomach.
The signaling pathway for gastric acid secretion is a complex cascade involving hormonal and neuronal inputs. Gastrin, histamine, and acetylcholine (B1216132) are the primary stimulants that converge on the parietal cell to activate the H+, K+-ATPase.
This compound's Mechanism of Inhibition: A Reversible yet Tenacious Grip
This compound functions as a potassium-competitive acid blocker (P-CAB).[1][2][3] It directly and reversibly binds to the K+ binding site on the luminal side of the H+, K+-ATPase.[3] This competitive inhibition prevents the binding of K+ ions, thereby halting the exchange of H+ and K+ ions and effectively blocking acid secretion.[2][5]
A key differentiator of this compound from PPIs is its lack of a requirement for acid activation.[2] It can inhibit the proton pump in both its active and resting states. Furthermore, this compound is an acid-stable drug, eliminating the need for enteric coating.[2]
The following diagram illustrates the core mechanism of this compound's action in comparison to PPIs.
Quantitative Analysis of this compound's Interaction with H+, K+-ATPase
The efficacy of this compound is underpinned by its favorable pharmacokinetic and pharmacodynamic properties. Several key parameters quantify its interaction with the gastric proton pump.
| Parameter | Value | Species/Conditions | Reference |
| Ki (Inhibition Constant) | 3.0 ± 0.3 nM | Wild Type | [1] |
| 10 nM | - | [4] | |
| IC50 (Half Maximal Inhibitory Concentration) | 17-19 nM | - | [4] |
| pKa | 9.37 | - | [1] |
| Dissociation Half-life (t1/2) | 4.7 hours | Rabbit proton pumps | [4] |
| 7.5 hours | Hog proton pumps | [4] | |
| Dissociation Rate Constant (kd) | 0.00246 min⁻¹ | H+/K+ ATPase expressed in HEK293 cells | [6] |
| Binding Rate Constant (k) | 0.07028 min⁻¹·μM⁻¹ | Calculated from kd and KI | [6] |
Table 1: Key Quantitative Parameters of this compound's Interaction with H+, K+-ATPase
Experimental Protocols for Characterizing this compound's Mechanism
A variety of in vitro and in vivo experimental protocols are employed to elucidate the mechanism of action of this compound.
In Vitro H+, K+-ATPase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the proton pump.
Methodology:
-
Preparation of H+, K+-ATPase: Gastric microsomes rich in H+, K+-ATPase are isolated from animal stomachs (e.g., hog or rabbit).
-
Assay Buffer: A buffer at a specific pH (e.g., 6.5) containing MgCl2 and KCl is prepared.
-
Incubation: The gastric microsomes are pre-incubated with varying concentrations of this compound.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Measurement of ATPase Activity: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released, often using a colorimetric method.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of this compound to the H+, K+-ATPase.
Methodology:
-
Radiolabeling: A radiolabeled ligand that binds to the H+, K+-ATPase is used (e.g., [3H]-SCH28080, another P-CAB).
-
Incubation: Gastric microsomes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the microsomes is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using competitive binding equations to determine the Ki of this compound.
In Vivo Gastric Acid Secretion Measurement
Animal models are crucial for assessing the in vivo efficacy of this compound.
Methodology (Pylorus-Ligated Rat Model):
-
Animal Preparation: Rats are fasted overnight.
-
Drug Administration: this compound or a vehicle control is administered orally or intravenously.
-
Surgical Procedure: Under anesthesia, the pylorus of the stomach is ligated to allow for the accumulation of gastric secretions.
-
Sample Collection: After a set period, the animal is euthanized, and the gastric contents are collected.
-
Analysis: The volume of gastric juice is measured, and the pH and total acid output are determined by titration.
Molecular Basis for Slow Dissociation and Prolonged Action
Molecular modeling studies have provided insights into the long-lasting inhibitory effect of this compound. It is proposed that this compound binds within a luminal vestibule of the H+, K+-ATPase.[1] The exit of the drug from this binding pocket is thought to be hindered by an electrostatic barrier created by specific amino acid residues, leading to its slow dissociation from the enzyme and, consequently, a prolonged duration of action.[1]
Conclusion
This compound's mechanism of action as a potassium-competitive acid blocker represents a significant advancement in the management of acid-related disorders. Its direct, reversible, and potent inhibition of the gastric H+, K+-ATPase, coupled with its favorable pharmacokinetic profile, results in rapid and sustained acid suppression. The in-depth understanding of its molecular interactions and the robust experimental methodologies used for its characterization provide a solid foundation for its clinical application and for the future development of novel acid suppressants.
References
- 1. The binding selectivity of this compound (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The binding selectivity of this compound (TAK-438) to the gastric H+, K+ -ATPase. | Sigma-Aldrich [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiologically based pharmacokinetic–pharmacodynamic modeling for prediction of this compound pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of Vonoprazan fumarate
An In-depth Technical Guide to the Discovery and Synthesis of Vonoprazan Fumarate (B1241708)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and synthesis of this compound fumarate, a first-in-class potassium-competitive acid blocker (P-CAB). This document delves into the core scientific principles behind its mechanism of action, detailed experimental protocols for its synthesis, and a summary of its key quantitative data.
Discovery and Development
This compound (formerly TAK-438) was discovered and developed by Takeda Pharmaceutical Company in a strategic effort to overcome the limitations of traditional proton pump inhibitors (PPIs) for the treatment of acid-related disorders.[1][2][3] The research initiative, which began in 2003, aimed to create a more potent, rapid-acting, and long-lasting acid suppressant that would not be influenced by CYP2C19 genetic polymorphisms, a known factor affecting the efficacy of many PPIs.[1][2][3]
Through high-throughput screening, a pyrrole (B145914) derivative was identified as a promising lead compound.[1] Extensive medicinal chemistry efforts led to the optimization of this scaffold, resulting in the identification of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine, or this compound.[1] Its fumarate salt was selected for clinical development due to its favorable physicochemical properties.[1][4]
Takeda submitted the New Drug Application (NDA) for this compound fumarate in Japan on February 28, 2014.[3] It was first approved in Japan on December 26, 2014, and launched in February 2015 under the brand name Takecab®.[2][5][6][7] The U.S. Food and Drug Administration (FDA) approved this compound in May 2022.[8]
Mechanism of Action
This compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+,K+-ATPase (the proton pump) in a reversible and K+-competitive manner.[1][9] Unlike PPIs, which require acid activation and bind covalently to the proton pump, this compound binds ionically to the potassium-binding site of the pump, preventing the final step of gastric acid secretion.[1][9]
This distinct mechanism of action confers several advantages:
-
Rapid Onset of Action: this compound does not require acid activation and can inhibit the proton pump directly, leading to a faster onset of acid suppression.[3]
-
Sustained Acid Suppression: It has a longer duration of action compared to PPIs, providing 24-hour control of gastric acid secretion.[3]
-
CYP2C19 Independence: Its metabolism is not primarily dependent on the polymorphic CYP2C19 enzyme, leading to more predictable and consistent efficacy across different patient populations.[3]
The following diagram illustrates the signaling pathway of gastric acid secretion and the inhibitory action of this compound.
Caption: Gastric acid secretion pathway and this compound's mechanism of action.
Chemical Synthesis of this compound Fumarate
Several synthetic routes for this compound fumarate have been developed. The following section details a common and practical pathway.
Synthesis Workflow Diagram
Caption: A representative synthetic workflow for this compound Fumarate.
Detailed Experimental Protocols
The following protocols are based on a common synthetic route described in the literature.[10][11][12][13]
Step 1: Synthesis of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine
-
Dissolve 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde in an organic solvent such as tetrahydrofuran (B95107) (THF).
-
Add a solution of methylamine (B109427) in ethanol (B145695) and stir the mixture at room temperature for 6-8 hours to form the corresponding imine.
-
Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of tert-butyl (5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl(methyl)carbamate
-
Dissolve the product from Step 1 in an organic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath and add di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and a base such as triethylamine.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Perform an aqueous workup, dry the organic layer, and concentrate to yield the Boc-protected intermediate.
Step 3: Synthesis of tert-butyl (5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl(methyl)carbamate
-
Dissolve the Boc-protected intermediate in an anhydrous aprotic solvent like THF.
-
Add a strong base, such as sodium hydride, at 0°C.
-
After stirring for a short period, add a solution of pyridine-3-sulfonyl chloride in THF.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Quench the reaction carefully with water and extract the product.
-
Purify the crude product by chromatography to obtain the sulfonylated compound.
Step 4: Synthesis of this compound (Free Base)
-
Dissolve the sulfonylated intermediate in a mixture of dichloromethane (B109758) and trifluoroacetic acid.
-
Stir the solution at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the free base into an organic solvent.
-
Dry and concentrate the organic layer to obtain this compound free base.
Step 5: Synthesis of this compound Fumarate
-
Dissolve the this compound free base in a suitable solvent, such as methanol (B129727) or ethanol.
-
Add a solution of fumaric acid in the same solvent.
-
Stir the mixture, which may be gently warmed, to induce crystallization.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound fumarate as a white to off-white crystalline solid.
Quantitative Data
This section summarizes the key quantitative data for this compound fumarate, including its physicochemical properties, pharmacokinetic parameters, and clinical efficacy.
Table 1: Physicochemical Properties of this compound Fumarate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₆FN₃O₂S · C₄H₄O₄ | [7][14] |
| Molecular Weight | 461.47 g/mol | [7][14] |
| Melting Point | 194.8°C | [9] |
| Solubility | Slightly soluble in water and methanol; soluble in DMSO. | [9][14] |
| pKa | 9.06 | [15] |
Table 2: Pharmacokinetic Parameters of this compound (20 mg single dose in healthy adults)
| Parameter | Value | Reference(s) |
| Tmax (median) | 1.5 - 2.0 hours | [7] |
| Cmax (geometric mean) | Varies by study population | |
| AUC₀-∞ (geometric mean) | Varies by study population | [16] |
| Half-life (t₁/₂) | Approximately 7.7 hours | [7] |
| Protein Binding | 80% | [7] |
Table 3: Pharmacodynamic and In Vitro Activity of this compound
| Parameter | Value | Reference(s) |
| H+,K+-ATPase Inhibition (IC₅₀) | 19 nM (at pH 6.5) | [17] |
| H+,K+-ATPase Binding Affinity (Ki) | 3.0 nM | [18][19] |
| 24-h Intragastric pH > 4 Holding Time (Day 1, 20 mg) | 63% | [7] |
| 24-h Intragastric pH > 4 Holding Time (Day 7, 20 mg) | 83% | [7] |
Table 4: Clinical Efficacy of this compound in Acid-Related Disorders
| Indication | This compound Regimen | Comparator Regimen | Efficacy Endpoint | This compound Result | Comparator Result | Reference(s) |
| Erosive Esophagitis (Healing Rate at 8 weeks) | 20 mg once daily | Lansoprazole 30 mg once daily | Healing Rate | 92.4% | 91.3% | [8] |
| H. pylori Eradication (First-line therapy) | 20 mg twice daily + Amoxicillin + Clarithromycin | Lansoprazole 30 mg twice daily + Amoxicillin + Clarithromycin | Eradication Rate | 92.6% | 75.9% | [20] |
Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized based on laboratory conditions and safety guidelines. The quantitative data presented are compiled from various studies and may vary depending on the specific study design and patient population.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of this compound (TAK-438) as a Novel Potassium-Competitive Acid Blocker [jstage.jst.go.jp]
- 3. takeda.com [takeda.com]
- 4. This compound Fumarate | C21H20FN3O6S | CID 45375887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. takeda.com [takeda.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. This compound: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound FuMarate | 881681-01-2 [chemicalbook.com]
- 10. CN105085484A - Preparation method of this compound fumarate - Google Patents [patents.google.com]
- 11. Item - Novel and practical synthesis of this compound fumarate - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. toku-e.com [toku-e.com]
- 15. This compound: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic Comparison and Bioequivalence Evaluation of Two 20-mg this compound Fumarate Tablets in Bangladeshi Healthy Male Subjects [scirp.org]
- 17. This compound Fumarate (TAK 438) | Potassium Channel inhibitor | P-CAB (potassium-competitive acid blocker) |CAS 1260141-27-2 |TAK-438, TAK 438, trade name Takecab InvivoChem [invivochem.com]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. This compound fumarate, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical pharmacokinetic and pharmacodynamic profile of Vonoprazan
An In-Depth Technical Guide on the Preclinical Pharmacokinetic and Pharmacodynamic Profile of Vonoprazan
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) that offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1] Its direct, reversible, and potassium-competitive inhibition of the gastric H+, K+-ATPase results in more potent, rapid, and sustained gastric acid suppression.[2][3] Preclinical investigations in various animal models, primarily rats and dogs, have been pivotal in defining the pharmacokinetic (PK) and pharmacodynamic (PD) characteristics that form the basis of its clinical efficacy.[1] This document provides a comprehensive overview of the core preclinical data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action.
Pharmacodynamics: The Profile of Efficacy
The pharmacodynamic profile of this compound is characterized by its potent, competitive, and reversible inhibition of the final step in the gastric acid secretion pathway.[1]
Mechanism of Action
This compound directly targets the gastric H+, K+-ATPase, the proton pump responsible for secreting hydrogen ions (protons) into the gastric lumen.[1] Its mechanism is fundamentally different from that of PPIs in several key aspects:
-
Potassium-Competitive Inhibition: this compound competes with potassium ions (K+) for binding to the proton pump, directly blocking its function.[1]
-
Reversible Binding: The binding is ionic and reversible, which contrasts with the covalent, irreversible binding of PPIs.[1]
-
Acid-Independent Activation: this compound is a stable, active molecule that does not require an acidic environment for activation.[1] This allows it to inhibit proton pumps in both resting and active states, contributing to a more rapid onset of acid suppression.[1]
-
High Accumulation: As a base with a high pKa of 9.06, this compound significantly concentrates in the acidic secretory canaliculi of gastric parietal cells, enhancing its potency and duration of action.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on the Efficacy and Safety of this compound in the Management of Gastric Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound fumarate, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Deep Dive into the In Vitro Potency of Vonoprazan Versus Lansoprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro potency of vonoprazan, a potassium-competitive acid blocker (P-CAB), in comparison to the conventional proton pump inhibitor (PPI), lansoprazole (B1674482). This document delves into the core mechanisms of action, inhibitory concentrations, binding kinetics, and chemical stability that differentiate these two inhibitors of gastric H+,K+-ATPase.
Introduction: Mechanisms of Gastric Acid Inhibition
Gastric acid secretion is primarily mediated by the H+,K+-ATPase, or proton pump, located in the secretory canaliculi of parietal cells. Both this compound and lansoprazole target this enzyme to inhibit acid production, but their mechanisms of action are fundamentally different.
Lansoprazole , a substituted benzimidazole, is a prodrug that requires activation in an acidic environment.[1] It accumulates in the acidic canaliculi of parietal cells, where it undergoes an acid-catalyzed conversion to a reactive tetracyclic sulfenamide.[1] This activated form then covalently binds to cysteine residues on the luminal surface of the H+,K+-ATPase, leading to irreversible inhibition of the enzyme.[1][2]
This compound , a pyrrole (B145914) derivative, is a potassium-competitive acid blocker (P-CAB).[2] It does not require acid activation and acts by reversibly binding to the K+-binding site of the H+,K+-ATPase in a competitive manner.[2] This direct and reversible inhibition offers a distinct pharmacological profile compared to PPIs.
Below is a diagram illustrating the distinct signaling pathways for the activation and binding of lansoprazole and this compound to the H+,K+-ATPase.
Comparative In Vitro Potency: Inhibition of H+,K+-ATPase
The in vitro potency of this compound and lansoprazole is a critical determinant of their efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).
| Parameter | This compound | Lansoprazole | Reference(s) |
| IC50 | Not explicitly stated in provided results | 2.1 µM (racemic mixture) | [3] |
| Ki | 10 nM (at pH 7.0), 3 nM (at pH 6.5) | Not explicitly stated in provided results | [4] |
| Relative Potency | ~350 times more potent than lansoprazole | - | [4] |
Note: The provided data for IC50 and Ki values are from different studies with potentially different experimental conditions. A direct comparison should be made with caution. The relative potency of this compound being ~350 times that of lansoprazole is a key finding from a comparative study.
Binding Kinetics: Dissociation from H+,K+-ATPase
The duration of action of a drug is significantly influenced by its dissociation rate from the target enzyme. This compound is characterized by a remarkably slow dissociation from the H+,K+-ATPase compared to other P-CABs, contributing to its sustained acid suppression.[2] In contrast, lansoprazole's irreversible covalent bond means that the recovery of enzyme activity is dependent on the synthesis of new H+,K+-ATPase molecules.[2]
While specific dissociation rate constants (koff) were not found in the provided search results for a direct comparison, the qualitative difference is a crucial aspect of their pharmacology.
Chemical Stability in Varying pH Environments
The stability of proton pump inhibitors in acidic conditions is a critical factor for their formulation and in vivo performance.
| Condition | This compound | Lansoprazole | Reference(s) |
| Acid Stability | Stable in acidic conditions | Acid-labile; requires enteric coating | [5] |
Lansoprazole is known to be unstable in acidic environments and requires an enteric coating to protect it from degradation in the stomach before it can be absorbed in the small intestine.[5] In contrast, this compound is stable in acidic conditions, which allows for more flexible formulation and potentially a faster onset of action as it does not require bypassing the stomach's acidic environment for absorption.
Experimental Protocols
In Vitro H+,K+-ATPase Inhibition Assay
This assay is fundamental to determining the inhibitory potency (IC50 and Ki) of compounds against the proton pump.
Detailed Methodology:
-
Enzyme Preparation: Gastric H+,K+-ATPase is typically isolated from the gastric mucosa of animals such as hogs or rabbits. The tissue is homogenized and subjected to differential centrifugation to obtain a microsomal fraction rich in the enzyme.
-
Assay Buffer: The reaction is carried out in a buffer solution at a specific pH, often pH 6.5 or 7.4, to mimic physiological conditions.
-
Incubation: The prepared enzyme is pre-incubated with various concentrations of the test compound (this compound or lansoprazole) for a defined period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of adenosine (B11128) triphosphate (ATP).
-
Measurement of ATPase Activity: The activity of the H+,K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method.
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the drug that inhibits 50% of the enzyme activity, is then determined by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for reversible inhibitors like this compound.
In Vitro pH Stability Assay
This assay evaluates the chemical stability of a drug in solutions of varying pH, mimicking the conditions in the gastrointestinal tract.
Detailed Methodology:
-
Buffer Preparation: A series of buffer solutions with different pH values (e.g., pH 1.2, 2.0, 4.0, 6.8, and 7.4) are prepared to simulate the environments of the stomach and small intestine.
-
Drug Incubation: A known concentration of the test drug (this compound or lansoprazole) is added to each buffer solution and incubated at a constant temperature, typically 37°C.
-
Sample Collection: Aliquots are withdrawn from each solution at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Analysis: The concentration of the remaining intact drug in each sample is determined using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent drug from its degradation products.
-
Data Analysis: The percentage of the drug remaining is plotted against time for each pH value. The degradation rate constant (k) and the half-life (t1/2) of the drug at each pH are then calculated.
Conclusion
The in vitro data compellingly demonstrates the superior potency of this compound compared to lansoprazole in inhibiting the gastric H+,K+-ATPase. This heightened potency is attributed to its distinct mechanism of action as a P-CAB, its high binding affinity, and its slow dissociation rate from the enzyme. Furthermore, this compound's stability in acidic conditions represents a significant advantage over the acid-labile nature of lansoprazole, potentially translating to a faster onset of action and more consistent therapeutic effects. These fundamental in vitro characteristics provide a strong rationale for the observed clinical efficacy of this compound in the management of acid-related disorders. This technical guide provides a foundational understanding for researchers and scientists engaged in the development and evaluation of novel acid-suppressive therapies.
References
- 1. Pharmacodynamic modeling of lansoprazole using an indirect irreversible response model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The binding selectivity of this compound (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Early-Phase Clinical Trial Data on Vonoprazan: Safety and Efficacy
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Vonoprazan (TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related disorders.[1] Unlike traditional proton pump inhibitors (PPIs), which irreversibly inhibit the gastric H+, K+-ATPase (proton pump), this compound offers a distinct mechanism of action.[2] It competitively and reversibly inhibits the pump, leading to rapid, potent, and sustained gastric acid suppression.[1][3] This technical guide provides a comprehensive overview of the safety and efficacy data from early-phase clinical trials, focusing on its pharmacokinetics, pharmacodynamics, and performance in treating various acid-related conditions.
Mechanism of Action
This compound directly targets the final step of gastric acid production in parietal cells.[3] It works by reversibly binding to the K+ binding site of the H+, K+-ATPase enzyme system, thereby preventing the exchange of H+ and K+ ions. This action is independent of the pump's activity state and does not require acid activation, unlike PPIs. Its high pKa of 9.06 allows it to accumulate in the acidic environment of gastric parietal cells, contributing to its rapid onset and long-lasting effect.[2]
Caption: Mechanism of this compound vs. PPIs on the gastric proton pump.
Early-Phase Clinical Data
Pharmacokinetics and Pharmacodynamics (PK/PD)
Phase I, randomized, double-blind, placebo-controlled studies in healthy male subjects in Japan (N=84) and the UK (N=63) evaluated single ascending doses of this compound.[1]
Pharmacokinetics:
-
Absorption: this compound demonstrated rapid absorption, with a median time to maximum plasma concentration (Tmax) of up to 2 hours across all dose levels.[1]
-
Half-Life: The estimated mean elimination half-life was up to 9 hours.[1]
-
Exposure: A slightly greater than dose-proportional exposure was observed. There were no significant differences in pharmacokinetics between Japanese and non-Japanese subjects.[1]
Table 1: Pharmacokinetic Parameters of Single-Dose this compound in Healthy Subjects
| Parameter | This compound 20 mg | This compound 40 mg |
|---|---|---|
| Median Tmax (hours) | ~2.0 | ~2.0 |
| Mean Cmax (ng/mL) | Varies by study | ~117 (UK Study) |
| Mean AUC (ng·h/mL) | Varies by study | ~1130 (UK Study) |
| Mean t1/2 (hours) | ~7.7 (Japan Study) | ~9.0 (UK Study) |
Source: Data synthesized from Phase I studies.[1]
Pharmacodynamics: this compound showed potent, dose-dependent suppression of gastric acid. A study in US subjects directly compared the pharmacodynamics of this compound 20 mg and Lansoprazole (B1674482) 30 mg over 7 days.[4]
-
Acid Suppression: On day 1, the proportion of a 24-hour period with intragastric pH >4 was significantly higher for this compound (62.4%) compared to Lansoprazole (22.6%). This superior acid suppression was maintained through day 7 (87.8% vs. 42.3%).[4]
-
Onset of Action: A clear separation in pH control began approximately 2.5 hours after the first dose, highlighting this compound's rapid onset.[4]
Table 2: Pharmacodynamic Efficacy (Intragastric pH) of this compound vs. Lansoprazole
| Parameter | Day 1 | Day 7 |
|---|---|---|
| % of 24-hr period with pH >4 (this compound 20 mg) | 62.4% | 87.8% |
| % of 24-hr period with pH >4 (Lansoprazole 30 mg) | 22.6% | 42.3% |
| P-value | < 0.0001 | < 0.0001 |
Source: Study in healthy US adults.[4]
Efficacy in Acid-Related Disorders
Erosive Esophagitis (EO): A multicenter, randomized, double-blind, dose-ranging study compared this compound (5, 10, 20, or 40 mg) with Lansoprazole (30 mg) for 8 weeks in patients with EO.[5][6]
-
Primary Endpoint: The proportion of patients with healed EO at week 4. All this compound doses were non-inferior to Lansoprazole.[5]
-
Severe EO: For patients with severe EO (Los Angeles grades C/D), this compound 20 mg and 40 mg demonstrated high efficacy.[5] The 20 mg dose is recommended for treating EO.[6]
Table 3: Efficacy in Erosive Esophagitis (Healing Rates at Week 4)
| Treatment Group | Overall Healing Rate | Healing Rate in Severe EO (Grades C/D) |
|---|---|---|
| This compound 5 mg | 92.3% | 87.3% |
| This compound 10 mg | 92.5% | 86.4% |
| This compound 20 mg | 94.4% | 100% |
| This compound 40 mg | 97.0% | 96.0% |
| Lansoprazole 30 mg | 93.2% | 87.0% |
Source: Phase II dose-ranging study.[5]
Gastric and Duodenal Ulcers (GU/DU): Two randomized controlled trials evaluated this compound 20 mg against Lansoprazole 30 mg for the treatment of gastric ulcers (8 weeks) and duodenal ulcers (6 weeks).[7]
-
Gastric Ulcers: this compound was confirmed to be non-inferior to Lansoprazole, with healing rates of 93.5% and 93.8%, respectively.[7]
-
Duodenal Ulcers: Non-inferiority was not formally confirmed, though healing rates were high and similar: 95.5% for this compound and 98.3% for Lansoprazole.[7]
Table 4: Efficacy in Gastric and Duodenal Ulcers (Healing Rates)
| Indication | This compound 20 mg (Healed/Total) | Lansoprazole 30 mg (Healed/Total) | Non-inferiority |
|---|---|---|---|
| Gastric Ulcer (8 wks) | 93.5% (216/231) | 93.8% (211/225) | Confirmed (p=0.0011) |
| Duodenal Ulcer (6 wks) | 95.5% (170/178) | 98.3% (177/180) | Not Confirmed (p=0.0654) |
Source: Randomized controlled trials in patients with GU or DU.[7]
Non-Erosive Reflux Disease (NERD): The efficacy of on-demand this compound (10, 20, 40 mg) versus placebo was tested in patients with NERD. The primary endpoint was the complete and sustained relief of heartburn episodes.[8]
-
Symptom Relief: All this compound doses were significantly more effective than placebo. For the 20 mg dose, 60.6% of heartburn episodes were completely relieved within 3 hours and sustained for 24 hours, compared to 27.3% for placebo (p < 0.0001).[8]
Safety and Tolerability
An integrated analysis of 14 clinical trials (5318 patients on this compound) assessed its safety profile.[9]
-
Common Adverse Events: The most frequently reported treatment-emergent adverse event (TEAE) was nasopharyngitis.[2][9] Other common effects included diarrhea, constipation, and headache.[2]
-
Serious Adverse Events: The incidence rates for serious TEAEs were similar between this compound (10.39 per 100 person-years) and PPI comparators (10.65 per 100 person-years).[9]
-
Biomarkers: Dose-dependent increases in serum gastrin were observed, which is a known effect of profound acid suppression.[5][7] These levels returned to baseline after treatment discontinuation.[7][9] No significant safety concerns regarding liver enzymes were noted compared to PPIs.[9]
Table 5: Summary of Treatment-Emergent Adverse Events (TEAEs) - Integrated Analysis
| Parameter | This compound (N=5318) | PPI Comparators (N=2011) | Placebo (N=779) |
|---|---|---|---|
| % Patients with any TEAE | 44.2% | 43.5% | 24.3% |
| % Patients with Serious TEAE | 3.03% | 3.08% | 0.13% |
| % Discontinuations due to AE | 2.84% | 2.34% | 1.03% |
| Nasopharyngitis | 6.94% | 5.07% | 4.49% |
Source: Integrated safety data from 14 clinical trials.[9]
Experimental Protocols
Protocol: Phase I Single Ascending-Dose Study
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single rising doses of this compound in healthy male subjects.[1]
-
Design: Randomized, double-blind, placebo-controlled, single-dose, dose-escalation study.
-
Subject Population: Healthy male volunteers, typically aged 20-45.
-
Methodology:
-
Screening: Subjects undergo a full medical screening, including physical examination, ECG, and clinical laboratory tests.
-
Randomization: Subjects are randomized to receive a single oral dose of this compound (e.g., 1, 5, 10, 20, 40, 80, 120 mg) or a matching placebo.[1]
-
Pharmacokinetic Sampling: Serial blood samples are collected at pre-dose and various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) to determine plasma concentrations of this compound.
-
Pharmacodynamic Assessment: Continuous 24-hour intragastric pH monitoring is performed using an ambulatory pH meter to assess the extent and duration of acid suppression. The primary endpoint is the percentage of time intragastric pH is held above a certain threshold (e.g., pH ≥4 holding time ratio).[1]
-
Safety Monitoring: Adverse events, vital signs, ECGs, and clinical laboratory parameters are monitored throughout the study.
-
Caption: Workflow for a Phase I single ascending-dose clinical trial.
Protocol: Phase II Erosive Esophagitis Efficacy Study
-
Objective: To investigate the efficacy and safety of different doses of this compound compared to a standard PPI (Lansoprazole) in healing erosive esophagitis.[5][6]
-
Design: Multicenter, randomized, double-blind, parallel-group, dose-ranging study.
-
Subject Population: Patients ≥20 years with endoscopically confirmed EO (Los Angeles grades A-D).[6]
-
Methodology:
-
Screening & Baseline: Eligible patients undergo baseline assessments, including endoscopy to grade the severity of EO, clinical laboratory tests, and H. pylori status.[6]
-
Randomization: Patients are randomized to receive once-daily treatment with this compound (e.g., 5, 10, 20, 40 mg) or Lansoprazole 30 mg for 8 weeks.[5]
-
Efficacy Assessment: The primary efficacy endpoint is the proportion of subjects with endoscopically confirmed healing of EO at week 4. A secondary endpoint is healing at week 8. Endoscopic healing is defined as the absence of mucosal breaks (LA Grade 0).[6]
-
Safety Assessment: Adverse events are recorded at each visit. Laboratory tests, vital signs, and ECGs are monitored. Serum gastrin and pepsinogen levels are often measured at baseline and follow-up visits.[5]
-
Conclusion
Early-phase clinical trials have established this compound as a potent inhibitor of gastric acid secretion with a rapid onset and prolonged duration of action, exceeding that of standard PPIs like Lansoprazole.[4] Efficacy data demonstrates that this compound is effective for healing erosive esophagitis and gastric ulcers and for providing on-demand symptom relief in NERD.[5][7][8] The safety profile from these early studies is comparable to that of PPIs, with no major safety concerns identified.[5][9] These findings position this compound as a significant alternative in the management of acid-related disorders.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Rising TAK-438 (this compound) Doses in Healthy Male Japanese/non-Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 4. Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker this compound and the Proton Pump Inhibitor Lansoprazole in US Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Randomised clinical trial: a dose‐ranging study of this compound, a novel potassium‐competitive acid blocker, vs. lansoprazole for the treatment of erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomised clinical trial: efficacy and safety of this compound vs. lansoprazole in patients with gastric or duodenal ulcers – results from two phase 3, non‐inferiority randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomised clinical trial: Efficacy and safety of on-demand this compound versus placebo for non-erosive reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated Analysis of this compound Safety for Symptomatic Gastro‐Oesophageal Reflux Disease or Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
Vonoprazan: An In-Depth Technical Guide to Molecular Targets Beyond the Gastric Proton Pump
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vonoprazan (TAK-438) is a potassium-competitive acid blocker (P-CAB) that has revolutionized the management of acid-related gastrointestinal disorders. Its primary mechanism of action involves the potent and reversible inhibition of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion[1][2]. Unlike proton pump inhibitors (PPIs), this compound's action is independent of acid activation, leading to a more rapid, potent, and sustained acid suppression[1][2]. While its efficacy in treating conditions like gastroesophageal reflux disease (GERD) and in Helicobacter pylori eradication regimens is well-established, a comprehensive understanding of its molecular interactions beyond the gastric proton pump is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth exploration of the known and potential molecular targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.
I. Interaction with Cytochrome P450 (CYP) Enzymes
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main enzyme responsible for its metabolism is CYP3A4, with minor contributions from CYP2B6, CYP2C19, CYP2C9, and CYP2D6[1][3][4]. In addition to being a substrate, this compound has been shown to exhibit inhibitory effects on several CYP isoforms.
Data Presentation: Inhibition of CYP450 Enzymes by this compound
The following table summarizes the in vitro inhibitory potential of this compound against various CYP450 enzymes.
| CYP Isoform | Probe Substrate | Test System | IC50 (µM) | Reference |
| CYP3A4 | Midazolam | Rat Liver Microsomes | 22.48 | [5] |
| CYP2C9 | Tolbutamide | Rat Liver Microsomes | 18.34 | [5] |
| CYP2D6 | Dextromethorphan | Rat Liver Microsomes | 3.62 | [5] |
| CYP2B6 | Bupropion | Rat Liver Microsomes | 3.68 | [5] |
| CYP2C19 | - | Human Liver Microsomes | ≥ 16 | [6] |
| CYP2B6 | - | Human Liver Microsomes | Potential for TDI | [6] |
| CYP3A4/5 | - | Human Liver Microsomes | Potential for TDI | [6] |
TDI: Time-Dependent Inhibition
Experimental Protocols: CYP450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific CYP450 isoforms.
Methodology:
A typical in vitro CYP inhibition assay using liver microsomes involves the following steps:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing pooled human or rat liver microsomes, a specific CYP probe substrate (at a concentration near its Km value), and a phosphate (B84403) buffer (pH 7.4).
-
Addition of Inhibitor: this compound is added to the incubation mixtures at a range of concentrations. A control group without this compound is also included.
-
Pre-incubation: The mixtures are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for any potential non-specific binding to equilibrate.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 15-30 minutes) at 37°C.
-
Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as ice-cold acetonitrile, which also serves to precipitate proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the metabolite of the probe substrate, is analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the amount of metabolite formed.
-
Data Analysis: The rate of metabolite formation in the presence of different concentrations of this compound is compared to the control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a suitable sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
II. Interaction with P-glycoprotein (P-gp)
P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, plays a significant role in drug absorption and distribution. Some reports suggest that this compound may inhibit P-gp, although the clinical significance of this interaction is considered to be low[1].
Data Presentation: P-glycoprotein Inhibition by this compound
Experimental Protocols: P-glycoprotein Inhibition Assay (Bidirectional Transport Assay)
Objective: To determine if a compound is a substrate and/or inhibitor of P-gp using a cell-based bidirectional transport assay.
Methodology:
-
Cell Culture: A polarized cell line overexpressing P-gp, such as Caco-2 or MDCK-MDR1 cells, is cultured on permeable filter supports (e.g., Transwell® inserts) to form a confluent monolayer.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: The test compound (e.g., this compound) is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This represents the absorptive direction.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured over time. This represents the efflux direction.
-
-
Inhibition Assessment: To confirm the involvement of P-gp, the bidirectional transport is also assessed in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar).
-
Sample Analysis: The concentration of the test compound in the receiver chambers at different time points is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER) is then determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate. To assess inhibitory potential, the transport of a known P-gp substrate is measured in the presence of varying concentrations of the test compound to determine an IC50 value.
Signaling Pathways and Experimental Workflows
III. Potential Anti-Cancer and Anti-Inflammatory Effects
Emerging research has begun to explore potential secondary pharmacological effects of acid-suppressive agents, including anti-cancer and anti-inflammatory activities. However, data specifically for this compound in these areas are still sparse.
Anti-Cancer Activity
One study investigated the effect of this compound on the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis in tumors. The study found that unlike some PPIs, which increased VEGF expression in cancer cell lines, this compound did not have this effect. This suggests that this compound may not promote tumor angiogenesis through this pathway. However, comprehensive studies on the direct anti-proliferative or pro-apoptotic effects of this compound on various cancer cell lines are currently lacking.
Anti-Inflammatory Activity
The potent acid suppression achieved by this compound can indirectly influence inflammation in the gastrointestinal tract by altering the local environment. However, direct anti-inflammatory effects of this compound, such as modulation of inflammatory signaling pathways (e.g., NF-κB) or cytokine production, have not been extensively reported in the scientific literature.
IV. Off-Target Binding Profile
A comprehensive understanding of a drug's off-target binding profile is critical for predicting potential adverse effects. This is often assessed through broad screening panels, such as those offered by companies like Eurofins (e.g., SafetyScreen44™ panel) or through in-house screening efforts. At present, the results of such a comprehensive off-target screening panel for this compound are not publicly available. The available literature primarily focuses on its on-target activity and its interactions with drug-metabolizing enzymes. There is no significant evidence to suggest that this compound interacts with neurotransmitter transporters or other major receptor families.
Conclusion
This compound's primary molecular target is unequivocally the gastric H+/K+-ATPase, through which it exerts its potent acid-suppressing effects. Beyond this, its most significant interactions are with the CYP450 enzyme system, where it acts as both a substrate and a weak to moderate inhibitor of several isoforms, highlighting the potential for drug-drug interactions. While in vitro evidence suggests a possible interaction with the P-glycoprotein efflux pump, its clinical relevance appears to be minimal.
The exploration of this compound's potential anti-cancer and anti-inflammatory properties is in its infancy. Preliminary findings suggest it may have a more favorable profile than PPIs concerning VEGF expression in cancer cells, but further research is needed to establish any direct anti-neoplastic or anti-inflammatory activity. A comprehensive off-target binding profile for this compound is not yet publicly available, which represents a gap in our complete understanding of its molecular interactions.
For researchers and drug development professionals, the current body of evidence indicates that while this compound has a relatively clean off-target profile, careful consideration of its interactions with the CYP450 system is warranted in clinical practice and during the development of new combination therapies. Future research should focus on elucidating its potential secondary pharmacology, including a broad assessment of off-target binding and a more in-depth investigation into its effects on cancer cell biology and inflammatory pathways.
References
- 1. Pharmacokinetic Drug–Drug Interactions Between this compound and Low-Dose Aspirin or Nonsteroidal Anti-inflammatory Drugs: A Phase 2, Open-Label, Study in Healthy Japanese Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Evaluation of commonly used cardiovascular drugs in inhibiting this compound metabolism in vitro and in vivo [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Assessment of Potential for CYP-Inhibition-Based Drug-Drug Interaction Between this compound and Clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
Vonoprazan's Potent and Sustained Gastric Acid Suppression in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacodynamic effects of vonoprazan on gastric pH in key preclinical animal models. As a potassium-competitive acid blocker (P-CAB), this compound offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), leading to rapid, potent, and prolonged elevation of intragastric pH. This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in the field of acid-related disorders.
Quantitative Analysis of Gastric pH Modulation
The following tables summarize the dose-dependent effects of this compound on gastric pH in rats and dogs, providing a comparative view against standard PPIs.
Table 1: Effect of this compound on Gastric pH in Rats
| Dose (Route) | Animal Model | Key Finding | Reference |
| 0.7 and 1.0 mg/kg (IV) | Anesthetized Rats | Intravenous administration of this compound resulted in a sustained increase in the pH of gastric perfusate for at least 5 hours in a histamine-stimulation model.[1] | |
| 4 mg/kg (Oral) | Rats | This oral dose was identified as achieving maximal inhibitory activity on histamine-stimulated gastric acid secretion. | |
| Not Specified | Rats | This compound demonstrated a more potent and longer-lasting inhibition of histamine-stimulated acid secretion when compared to lansoprazole. |
Table 2: Effect of this compound on Gastric pH in Dogs
| Dose (Route) | Animal Model | Key Finding | Reference |
| 0.3 and 1.0 mg/kg (Oral) | Dogs | Oral administration of this compound showed consistent antisecretory effects.[1] | |
| Not Specified | Dogs | This compound exhibited superior inhibition of histamine-induced acid secretion in comparison to lansoprazole. |
Detailed Experimental Protocols
Precise and reproducible methodologies are critical for the evaluation of gastric acid suppressants. Below are detailed protocols for assessing this compound's effect on gastric pH in both anesthetized rats and conscious dogs.
Protocol 1: Gastric pH Measurement in Anesthetized Rats
This acute terminal procedure allows for the direct measurement of gastric pH following the administration of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (fasted for 12-18 hours with ad libitum access to water)
-
This compound fumarate (B1241708) formulation for oral gavage or intravenous administration
-
Anesthetic agents (e.g., ketamine/xylazine (B1663881) combination)
-
Calibrated pH meter with a micro-probe electrode
-
Standard surgical instruments (e.g., scissors, forceps)
-
Suture thread
-
Saline solution
Procedure:
-
Animal Preparation: Fast rats overnight for 12-18 hours to ensure an empty stomach, while allowing free access to water.
-
Drug Administration: Administer the desired dose of this compound fumarate or a vehicle control via the chosen route (oral gavage or intravenous injection).
-
Anesthesia: At a predetermined time point post-dosing (e.g., 2 hours), anesthetize the rat. A common anesthetic combination is ketamine (100 mg/kg) and xylazine (5 mg/kg) administered intramuscularly.
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position.
-
Make a midline incision through the abdominal wall to expose the stomach.
-
Ligate the pylorus and the cardiac end of the stomach with suture thread to prevent the outflow of gastric contents.
-
-
pH Measurement:
-
Make a small incision in the forestomach.
-
Gently insert a calibrated micro-pH electrode into the gastric lumen to measure the pH of the gastric juice.
-
Record the stable pH reading.
-
-
Euthanasia: Following the measurement, euthanize the animal under deep anesthesia.
Protocol 2: Continuous Gastric pH Monitoring in Conscious Dogs Using Telemetry
This method allows for the continuous and long-term monitoring of gastric pH in conscious, freely moving dogs, providing a more physiologically relevant assessment.
Materials:
-
Beagle dogs
-
Radiotelemetry pH capsules (e.g., Bravo® pH Monitoring System)
-
Endoscope
-
Data receiver and analysis software
Procedure:
-
Animal Preparation: Fast the dogs for at least 12 hours prior to the procedure.
-
Capsule Placement:
-
Anesthetize the dog.
-
Under endoscopic guidance, attach the radiotelemetry pH capsule to the gastric mucosa.
-
Allow the animal to recover from anesthesia.
-
-
Baseline pH Recording: Record the baseline gastric pH for a predetermined period (e.g., 24 hours) before drug administration.
-
Drug Administration: Administer the desired dose of this compound orally.
-
Continuous pH Monitoring: Continue to monitor the gastric pH continuously for the duration of the study (e.g., 24-72 hours).
-
Data Analysis: Analyze the collected data to determine key parameters such as the mean gastric pH and the percentage of time the gastric pH remains above specific thresholds (e.g., pH > 4).
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound's action and a typical experimental workflow for its evaluation in a canine model.
References
The Pivotal Role of CYP3A4 in the Metabolism of Vonoprazan: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Vonoprazan fumarate (B1241708) is a first-in-class potassium-competitive acid blocker (P-CAB) that reversibly inhibits gastric H+,K+-ATPase, representing a novel mechanism for managing acid-related disorders.[1][2] Unlike traditional proton pump inhibitors (PPIs), this compound's action is rapid, potent, and not dependent on acid activation.[1][2] A thorough understanding of its metabolic profile is paramount for predicting its pharmacokinetic behavior, potential for drug-drug interactions (DDIs), and ensuring its safe and effective clinical application. This technical guide provides a comprehensive analysis of the central role of Cytochrome P450 3A4 (CYP3A4) in the metabolism of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Metabolic Pathways of this compound: The Predominance of CYP3A4
This compound undergoes extensive metabolism, primarily through oxidative pathways mediated by multiple cytochrome P450 (CYP) enzymes, and to a lesser extent, through non-oxidative sulfation.[3][4] In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have consistently identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of this compound.[1][5] While other CYP isoforms, including CYP2B6, CYP2C19, and CYP2D6, also contribute to its metabolism, their roles are considered minor in comparison to CYP3A4.[6][7] Additionally, the non-CYP enzyme sulfotransferase 2A1 (SULT2A1) is involved in its metabolic clearance.[3][7]
The metabolism of this compound by CYP3A4 leads to the formation of several pharmacologically inactive metabolites.[5] The major metabolic transformations include:
-
Oxidation of the pyrrole (B145914) ring to form M-I.[1]
-
Oxidation of the secondary amino group to a nitron (B147327) form, resulting in M-III.[1]
-
N-demethylation of the parent compound.[1]
The significant contribution of CYP3A4 to the clearance of this compound highlights the potential for clinically relevant DDIs when it is co-administered with strong inhibitors or inducers of this enzyme.[1]
Quantitative Analysis of this compound's Interaction with CYP3A4
The interaction between this compound and CYP3A4 has been quantitatively characterized through a series of in vitro and in vivo studies. The following tables summarize key data from the literature.
Table 1: In Vitro Inhibition of CYP3A4-Mediated Metabolism
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of an inhibitor required to reduce the activity of a CYP3A4-mediated reaction by 50%.
| Inhibitor | Substrate (CYP3A4 Probe) | Test System | IC50 (µM) | Reference |
| This compound | Midazolam | Rat Liver Microsomes | 22.48 | [3][4] |
| Poziotinib (B1662824) | This compound | Rat Liver Microsomes | 10.6 | [8][9] |
| Amlodipine (B1666008) | This compound | Rat Liver Microsomes | >5-fold inhibition | [6] |
| Nifedipine (B1678770) | This compound | Rat Liver Microsomes | >5-fold inhibition | [6] |
Table 2: In Vitro Inhibition of this compound Metabolism by Various Cardiovascular Drugs
This table shows the IC50 values for the inhibition of this compound metabolism by amlodipine and nifedipine in both rat and human liver microsomes.
| Inhibitor | Test System | IC50 (µM) | Reference |
| Amlodipine | Rat Liver Microsomes (RLMs) | Not specified, strong inhibition | [6] |
| Nifedipine | Rat Liver Microsomes (RLMs) | Not specified, strong inhibition | [6] |
| Amlodipine | Human Liver Microsomes (HLMs) | Stronger inhibition than in RLMs | [6] |
| Nifedipine | Human Liver Microsomes (HLMs) | Stronger inhibition than in RLMs | [6] |
The study indicated a stronger inhibition in HLMs compared to RLMs but did not provide specific IC50 values in the abstract.
Table 3: Clinical Drug-Drug Interactions with CYP3A4 Modulators
This table summarizes the impact of co-administering a strong CYP3A4 inhibitor on the pharmacokinetics of this compound in clinical studies.
| Co-administered Drug (Modulator) | Effect on this compound Exposure | Study Population | Reference |
| Clarithromycin (Strong CYP3A4 Inhibitor) | Increased plasma concentrations of this compound | Healthy Volunteers | [1][5] |
| Strong CYP3A4 Inducers (e.g., Rifampin) | Potential for ~80% decrease in this compound exposure (Predicted) | N/A | [1] |
Experimental Protocols
This section outlines the general methodologies employed in the in vitro and in vivo studies that have elucidated the role of CYP3A4 in this compound metabolism.
In Vitro Metabolism and Inhibition Assays
Objective: To identify the enzymes responsible for this compound metabolism, characterize the kinetics of these reactions, and determine the inhibitory potential of this compound on CYP enzymes.
Methodology:
-
Test Systems:
-
Human and Rat Liver Microsomes (HLMs/RLMs): Pooled microsomes are used to represent the average metabolic activity in the respective populations.[1][10]
-
Recombinant Human CYP Enzymes (Supersomes): Individual CYP isoforms expressed in a cellular system are used to pinpoint the specific contribution of each enzyme.[1]
-
-
Incubation:
-
A typical incubation mixture contains the test system (e.g., RLMs at 0.5 mg/mL protein), a buffered solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4), this compound or a CYP probe substrate at various concentrations, and a cofactor regenerating system (e.g., NADPH-regenerating system).[10][11]
-
For inhibition assays, the inhibitor (e.g., this compound) is added at a range of concentrations (e.g., 1 to 100 µM).[3][10]
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) before initiating the reaction by adding the NADPH regenerating system.[10][11]
-
The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at 37°C.[10][11]
-
-
Reaction Termination and Sample Preparation:
-
Analytical Method:
-
Data Analysis:
-
The rate of metabolite formation is determined.
-
For inhibition assays, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value.[10]
-
Kinetic parameters such as Km and Vmax can be determined by measuring reaction rates at various substrate concentrations. Dixon and Lineweaver-Burk plots can be used to determine the inhibition constant (Ki) and the mechanism of inhibition.[6]
-
In Vivo Drug-Drug Interaction Studies (Rat Model)
Objective: To evaluate the effect of CYP modulators on the pharmacokinetics of this compound in a living system.
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.[10][11]
-
Study Design:
-
Animals are divided into a control group and one or more treatment groups.[11]
-
The treatment group receives a daily oral gavage of the CYP modulator (e.g., amlodipine 10 mg/kg) for a set period (e.g., 7 days) to achieve steady-state inhibition or induction. The control group receives the vehicle.[11]
-
-
Pharmacokinetic Study:
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral clearance (CLz/F), are calculated for this compound in both the control and treatment groups.[3][10]
-
Statistical comparisons are made to assess the magnitude and significance of the drug-drug interaction.[3]
-
Visualizations: Pathways and Processes
This compound Metabolic Pathway
Caption: Metabolic pathways of this compound.
In Vitro CYP Inhibition Assay Workflow
Caption: Workflow for an in vitro CYP inhibition assay.
Logic of CYP3A4-Mediated Drug-Drug Interactions
Caption: CYP3A4-mediated drug-drug interactions with this compound.
Conclusion
The extensive body of evidence from both in vitro and in vivo studies unequivocally establishes CYP3A4 as the primary enzyme governing the metabolic clearance of this compound. While other CYP isoforms and SULT2A1 play a secondary role, the major metabolic pathways leading to inactive metabolites are predominantly catalyzed by CYP3A4. This reliance on CYP3A4 makes this compound susceptible to significant drug-drug interactions with potent modulators of this enzyme. Co-administration with strong CYP3A4 inhibitors, such as clarithromycin, can lead to increased plasma concentrations of this compound, while co-administration with strong inducers may reduce its therapeutic efficacy. For drug development professionals, a thorough understanding of these interactions is critical for designing informative clinical trials and providing appropriate guidance for the safe and effective use of this compound in diverse patient populations. Further research may continue to delineate the quantitative contributions of minor metabolic pathways and explore the clinical relevance of interactions with moderate CYP3A4 modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 3. Cytochrome P450-Based Drug-Drug Interactions of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cytochrome P450-Based Drug-Drug Interactions of this compound In Vitro and In Vivo [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Evaluation of commonly used cardiovascular drugs in inhibiting this compound metabolism in vitro and in vivo [frontiersin.org]
- 7. The First-in-Class Potassium-Competitive Acid Blocker, this compound Fumarate: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Assessments of CYP‑inhibition‑based drug–drug interaction between this compound and poziotinib in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. frontiersin.org [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Gastric pH Measurement with Vonoprazan in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vonoprazan is a potassium-competitive acid blocker (P-CAB) that potently and sustainably suppresses gastric acid secretion.[1] Unlike traditional proton pump inhibitors (PPIs), this compound directly inhibits the H+, K+-ATPase enzyme system, the final step in the gastric acid secretion pathway, without the need for acid activation.[1] This distinct mechanism of action leads to a rapid onset and prolonged duration of effect.[1] These application notes provide detailed protocols for assessing the pharmacodynamic effects of this compound on gastric pH in rats, a crucial animal model for preclinical research in acid-related disorders.
Mechanism of Action of this compound
This compound competitively inhibits the binding of potassium ions (K+) to the H+, K+-ATPase (proton pump) in gastric parietal cells.[1] This reversible inhibition blocks the exchange of H+ and K+ ions across the cell membrane, thereby preventing the secretion of hydrochloric acid into the stomach lumen.[2] The high pKa of this compound allows it to accumulate in the acidic environment of the parietal cell canaliculi, contributing to its potent and long-lasting acid-suppressing effects.[1]
Signaling Pathway of Gastric Acid Secretion and this compound Inhibition
Caption: Signaling pathways regulating gastric acid secretion and the inhibitory action of this compound on the H+, K+-ATPase proton pump.
Quantitative Data Summary
The following table summarizes the effects of this compound on gastric pH in rats from various studies.
| Dose (mg/kg) | Route of Administration | Animal Model | Key Findings on Gastric pH |
| 0.7 and 1.0 | Intravenous | Anesthetized rats | Sustained increase in gastric perfusate pH for 5 hours, consistent with model predictions. |
| 1 - 5 | Oral | Rats | Dose-dependent increase in gastric pH. |
| 5 and 20 | Oral | Sprague-Dawley rats | Significant alteration of co-administered drug pharmacokinetics, indicative of gastric pH change.[3] |
| 20 | Oral | - | Gastric pH reportedly rises to ≥4 within 4 hours after administration.[4] |
Experimental Protocols
Two primary methods for measuring gastric pH in rats are presented: an acute terminal procedure in anesthetized rats and a continuous monitoring method in conscious rats using wireless telemetry.
Protocol 1: Gastric pH Measurement in Anesthetized Rats (Pylorus Ligation Model)
This protocol is an acute, terminal procedure for the direct measurement of gastric pH.[1]
Materials:
-
Male Wistar or Sprague-Dawley rats (fasted for 18-24 hours with free access to water)[1][5]
-
This compound fumarate (B1241708)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na) for oral administration)[6]
-
Anesthetic agents (e.g., ketamine 100 mg/kg and xylazine (B1663881) 5 mg/kg, i.m.)[1]
-
Calibrated pH meter with a micro-probe electrode[1]
-
Surgical instruments (scissors, forceps, etc.)
-
Suture thread
-
Saline solution
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours, ensuring free access to water to clear the stomach of food content.[1][5]
-
This compound Formulation: Prepare a homogenous suspension of this compound fumarate in the chosen vehicle (e.g., 0.5% CMC-Na).
-
Drug Administration: Administer the this compound suspension or vehicle control to the rats via oral gavage at the desired dose.
-
Time Interval: Allow a predetermined time to elapse for the drug to take effect (e.g., 1-2 hours).
-
Anesthesia: Anesthetize the rats using an appropriate method (e.g., intraperitoneal injection of ketamine and xylazine).[1] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.[1]
-
Surgical Procedure (Pylorus Ligation):
-
Gastric Juice Collection and pH Measurement:
-
After a set period post-pylorus ligation (e.g., 4 hours), sacrifice the animal via cervical dislocation under deep anesthesia.
-
Carefully clamp the esophagus and remove the stomach.
-
Collect the gastric contents into a centrifuge tube.
-
Measure the volume of the gastric juice.
-
Centrifuge the gastric juice to remove any solid debris.
-
Measure the pH of the supernatant using a calibrated pH meter with a micro-probe electrode.[1]
-
Experimental Workflow for Pylorus Ligation Model
Caption: Experimental workflow for gastric pH measurement in anesthetized rats using the pylorus ligation method.
Protocol 2: Continuous Gastric pH Monitoring in Conscious Rats using Wireless Telemetry
This method allows for the continuous measurement of gastric pH in freely moving, conscious rats, providing a more physiologically relevant assessment.[7][8]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound fumarate
-
Vehicle (e.g., 0.5% CMC-Na)
-
Wireless pH telemetry capsules (e.g., Bravo™ pH Monitoring System, adapted for rodent use)[9]
-
Data receiver and analysis software[9]
-
Surgical instruments for capsule implantation (if necessary)
-
Anesthetic agents for capsule placement (if required by the system)
Procedure:
-
Animal Acclimation: Acclimate the rats to individual housing and handling for several days prior to the experiment.
-
Capsule Calibration and Placement:
-
Calibrate the wireless pH capsule according to the manufacturer's instructions, typically using buffer solutions of known pH (e.g., pH 1.0 and 7.0).[8]
-
The capsule can be administered orally via a specialized delivery device or surgically implanted into the stomach. Oral administration is less invasive but may have variable placement. Surgical implantation ensures consistent placement in the gastric lumen.
-
If surgical implantation is performed, anesthetize the animal, make a small incision in the stomach wall, insert the capsule, and suture the incision. Allow for a recovery period of several days.
-
-
Baseline pH Recording: Record the baseline gastric pH for a sufficient period (e.g., 24 hours) before drug administration to establish a diurnal rhythm.
-
This compound Formulation and Administration: Prepare the this compound suspension as described in Protocol 1. Administer the drug or vehicle control via oral gavage at the desired time.
-
Continuous pH Monitoring: Continue to record the gastric pH wirelessly for the desired duration of the study (e.g., 24-48 hours or longer).[8]
-
Data Analysis:
-
Download the pH data from the receiver to the analysis software.
-
Analyze key parameters such as the mean pH, the percentage of time the pH remains above a certain threshold (e.g., pH 4), and the time to onset of pH increase.
-
Logical Relationship for Wireless Telemetry Study
Caption: Logical workflow for a continuous gastric pH monitoring study in conscious rats using wireless telemetry.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid secretion and the H,K ATPase of stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of gastric acid suppression with this compound using calcium carbonate breath test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on gastric PH and clinical course after gastric ESD: A retrospective and prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 6. dovepress.com [dovepress.com]
- 7. Editorial: wireless pH-monitoring - is it time to put away the pH-impredance catheters: Authors’ response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WIRELESS PH MONITORING AND CONVENTIONAL ESOPHAGEAL PH MONITORING: COMPARATIVE STUDY OF DISCOMFORT, LIMITATIONS IN DAILY ACTIVITIES AND COMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ambulatory esophageal pH monitoring using a wireless system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Vonoprazan in Preclinical H. pylori Eradication Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Vonoprazan, a potassium-competitive acid blocker (P-CAB), in animal models for the study of Helicobacter pylori eradication. While clinical data on this compound's efficacy is abundant, this document focuses on the available preclinical data and provides detailed, representative protocols to guide researchers in designing their own in vivo studies.
Introduction
This compound represents a significant advancement in acid suppression therapy. Unlike proton pump inhibitors (PPIs), this compound directly and reversibly inhibits the H+, K+-ATPase enzyme in gastric parietal cells through competitive inhibition of the potassium-binding site.[1][2] This mechanism results in a rapid, potent, and sustained elevation of intragastric pH, which is crucial for enhancing the efficacy of antibiotics used to eradicate H. pylori.[1][3] The stability of this compound in acidic conditions and its ability to inhibit both active and resting proton pumps contribute to its superior acid suppression compared to PPIs.[2][3] These properties make this compound a compelling agent for preclinical studies aimed at developing more effective H. pylori eradication therapies.
Preclinical Pharmacokinetics and Pharmacodynamics of this compound
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in animal models is essential for appropriate dose selection and study design. The majority of preclinical research has been conducted in rats and dogs.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound in rats and dogs following oral administration. These values are crucial for determining dosing frequency and predicting drug exposure.
| Parameter | Rat | Dog | Reference |
| Dose (oral) | 10 mg/kg | 0.3 mg/kg | [4] |
| Tmax (h) | ~1.1 | ~2.0 | |
| t1/2 (h) | ~1.29 | ~57.8 (total radioactivity) | [5] |
| Clearance (CL) | High | High | [5] |
| Volume of Distribution (Vd) | 782.7 L (apparent oral) | - | [3] |
| Plasma Protein Binding | - | 85-88% | [3] |
Pharmacodynamic Data: Gastric Acid Suppression
Studies in animal models have demonstrated this compound's potent and long-lasting inhibitory effect on gastric acid secretion.
| Animal Model | Dosing | Effect on Gastric pH | Reference |
| Rat | 0.7 and 1.0 mg/kg (IV) | Consistent antisecretory effects | [5] |
| Dog | 0.3 and 1.0 mg/kg (oral) | Consistent antisecretory effects | [5] |
Mechanism of Action of this compound
This compound's mechanism of action is central to its efficacy in H. pylori eradication therapies. It directly targets the proton pump (H+, K+-ATPase) in gastric parietal cells.
References
- 1. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 2. This compound: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Physiologically based pharmacokinetic-pharmacodynamic modeling for prediction of this compound pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Vonoprazan in Drug-Drug Interaction Studies
Introduction to Vonoprazan Metabolism and Drug-Drug Interaction (DDI) Potential
This compound (TAK-438) is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+, K+-ATPase, representing a novel mechanism for controlling gastric acid secretion.[1][2][3] Unlike proton pump inhibitors (PPIs), this compound offers a rapid onset of action and prolonged acid suppression.[3][4] Its metabolism is complex, involving multiple cytochrome P450 (CYP) enzymes, primarily CYP3A4, with smaller contributions from CYP2B6, CYP2C19, and CYP2D6.[5][6][7] Additionally, the non-CYP enzyme sulfotransferase SULT2A1 is involved in its metabolism.[5][6] This metabolic profile creates a potential for this compound to be both a "victim" of DDIs (where its concentration is altered by other drugs) and a "perpetrator" (where it alters the concentration of other drugs). In vitro studies have indicated that this compound can inhibit several CYP enzymes, necessitating careful evaluation through in vivo studies and clinical trials.[1][6]
These application notes provide detailed protocols for assessing the DDI potential of this compound, summarizing key quantitative data from preclinical and clinical studies, and visualizing the underlying mechanisms and workflows.
Application Note 1: In Vitro DDI Assessment — CYP Inhibition Assays
Objective: To determine the direct inhibitory potential of this compound on major cytochrome P450 enzymes using a microsomal-based reversible inhibition assay.
Experimental Protocol: Reversible CYP Inhibition Assay in Rat Liver Microsomes
This protocol is adapted from methodologies used to investigate the inhibitory effects of this compound on various CYP isoenzymes.[1][6]
Materials:
-
This compound fumarate
-
Rat Liver Microsomes (RLMs) or Human Liver Microsomes (HLMs)
-
CYP450 probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, tolbutamide (B1681337) for CYP2C9, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4, chlorzoxazone (B1668890) for CYP2E1)[1][6]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)[1]
-
Acetonitrile (B52724) (for reaction termination)[1]
-
Internal standard for LC-MS/MS analysis[1]
-
UPLC-MS/MS system[1]
Procedure:
-
Prepare Incubation Mixtures: In a microcentrifuge tube, prepare a total volume of 200 µL containing RLMs (0.5 mg/mL), potassium phosphate buffer, and a mixture of CYP probe substrates at concentrations near their respective Km values.[1][6]
-
Add this compound: Add this compound at a range of concentrations (e.g., 1, 2.5, 5, 10, 25, 50, and 100 µM) to the incubation mixtures.[1] A control group without this compound must be included.[6]
-
Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.[1][6]
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[6]
-
Incubation: Incubate the reaction mixtures for a defined period (e.g., 30 minutes) at 37°C.[1][6]
-
Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard.[6]
-
Sample Preparation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 5-15 minutes to precipitate the microsomal proteins.[1]
-
Analysis: Transfer the supernatant to an autosampler vial and inject an aliquot into the UPLC-MS/MS system to quantify the formation of the specific metabolites for each probe substrate.[1][6]
-
Data Analysis: Calculate the rate of metabolite formation in the presence of this compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values by fitting the percent inhibition versus the logarithm of this compound concentration to a suitable nonlinear regression model.[6]
Data Presentation: In Vitro CYP Inhibition by this compound
The following table summarizes the IC50 values obtained from in vitro studies using rat liver microsomes.
| CYP Isoform | Probe Substrate | IC50 (µM) in Rat Liver Microsomes |
| CYP1A2 | Phenacetin | No inhibition observed[1] |
| CYP2B6 | Bupropion | 3.68[1][6] |
| CYP2C9 | Tolbutamide | 18.34[1][6] |
| CYP2D6 | Dextromethorphan | 3.62[1][6] |
| CYP3A4 | Midazolam | 22.48[1][6] |
| CYP2E1 | Chlorzoxazone | No inhibition observed[1] |
| Data sourced from Wang et al. (2020).[1] |
Visualization: In Vitro CYP Inhibition Workflow
Application Note 2: In Vivo DDI Assessment — this compound as a Perpetrator
Objective: To evaluate the effect of repeated this compound administration on the pharmacokinetics of co-administered CYP probe substrates in both preclinical and clinical settings.
Experimental Protocol 1: DDI Study in Sprague-Dawley Rats
This preclinical protocol is based on a study by Wang et al. (2020) to assess perpetrator potential.[1]
Animals: Male Sprague-Dawley rats (220 ± 20 g).[6] Study Design:
-
Acclimatization: Acclimate rats for one week with free access to standard chow and water.[6]
-
Grouping: Randomly divide rats into a control group and a this compound-treated group (n=5 per group).[1][6]
-
Dosing:
-
Administer this compound (5 mg/kg, dissolved in 0.5% carboxymethyl cellulose (B213188) sodium) or vehicle (control) to the respective groups via oral gavage daily for 14 days.[1][6]
-
On day 14, 30 minutes after the final this compound or vehicle dose, administer an oral "cocktail" of CYP probe drugs (e.g., bupropion, dextromethorphan, midazolam, tolbutamide).[1]
-
-
Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administering the probe drug cocktail.[6]
-
Plasma Preparation: Immediately centrifuge blood samples to obtain plasma and store at -80°C until analysis.[1]
-
Bioanalysis & PK Analysis: Quantify plasma concentrations of the probe drugs using a validated UPLC-MS/MS method. Calculate key pharmacokinetic (PK) parameters (Cmax, Tmax, AUC, CL/F) for each probe drug and compare the results between the this compound-treated and control groups.[1][6]
Experimental Protocol 2: Clinical DDI Study with Midazolam
This clinical protocol is based on a Phase 1 study to assess the effect of this compound on the sensitive CYP3A substrate, midazolam.[8][9]
Participants: Healthy adult volunteers (e.g., 18–45 years).[8] Study Design:
-
Day 1: Administer a single oral dose of midazolam 2 mg (syrup) alone. Conduct serial blood sampling for 24 hours to determine baseline midazolam PK.[9]
-
Days 2-10: Administer this compound 20 mg twice daily (b.i.d.) to achieve steady-state concentrations.[8][9]
-
Day 9: Administer a single oral dose of midazolam 2 mg one hour after the morning dose of this compound.[8][9]
-
Blood Sampling: Collect blood samples for midazolam and 1-hydroxymidazolam plasma concentrations predose and at various intervals up to 48 hours post-dose. Collect trough samples for this compound to confirm steady state.[8][9]
-
PK and Statistical Analysis: Calculate PK parameters for midazolam with and without this compound. Determine the geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for Cmax and AUC to quantify the magnitude of the interaction.[9]
Data Presentation: Effect of this compound on Co-administered Drugs
The following tables summarize key pharmacokinetic changes observed when other drugs are co-administered with this compound.
Table 2a: In Vivo DDI in Rats — Effect of this compound on CYP Probe Substrates [1]
| Probe Drug (CYP) | Parameter | Change with this compound | Fold Change |
| Midazolam (CYP3A4) | CLz/F | ↓ 54.7% | - |
| Bupropion (CYP2B6) | Cmax | ↑ | 1.50 |
| CLz/F | ↓ 70.6% | - | |
| Dextromethorphan (CYP2D6) | Cmax | ↑ | 2.33 |
| CLz/F | ↓ 61.0% | - | |
| Tolbutamide (CYP2C9) | Cmax | ↑ | 1.87 |
| Data shows this compound inhibits the metabolism of substrates for CYP3A4, CYP2B6, CYP2D6, and CYP2C9 in rats. Sourced from Wang et al. (2020).[1] |
Table 2b: Clinical DDI — Effect of this compound on Midazolam [9]
| Parameter | Midazolam Alone (Geometric Mean) | Midazolam + this compound (Geometric Mean) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 7.96 | 14.8 | 1.86 (1.63 - 2.12) |
| AUC0-inf (ng·h/mL) | 27.2 | 50.4 | 1.85 (1.68 - 2.05) |
| Data indicates this compound is a weak inhibitor of CYP3A4 in humans. Sourced from Mulford et al.[9] |
Visualization: In Vivo DDI (Perpetrator) Study Workflow
Application Note 3: In Vivo DDI Assessment — this compound as a Victim
Objective: To investigate the impact of a potent CYP3A4 modulator on the pharmacokinetics of this compound.
Experimental Protocol: Clinical DDI with a Strong CYP3A Inhibitor
This protocol is based on a clinical study evaluating the effect of clarithromycin (B1669154) (a strong CYP3A inhibitor) on this compound PK.[8]
Participants: Healthy adult volunteers.[8] Study Design: A two-period, fixed-sequence study.
-
Period 1 (Reference): Participants receive a single oral dose of this compound (e.g., 40 mg). Serial blood samples are collected to characterize the baseline PK of this compound.[8]
-
Washout Period: A suitable washout period is implemented.
-
Period 2 (Treatment): Participants receive a strong CYP3A inhibitor (clarithromycin 500 mg b.i.d.) for several days to achieve steady-state inhibition.[8] On a specified day (e.g., Day 6), a single dose of this compound 40 mg is co-administered with clarithromycin.[8]
-
Blood Sampling: Serial blood samples are collected to determine the PK of this compound in the presence of the inhibitor.[8]
-
PK and Statistical Analysis: Calculate this compound PK parameters for both periods. Determine the GMRs and 90% CIs for Cmax and AUC to assess the magnitude of the interaction.[8]
Data Presentation: Effect of CYP3A Modulators on this compound PK
The following table summarizes the pharmacokinetic changes of this compound when co-administered with the strong CYP3A inhibitor, clarithromycin.
| Parameter | This compound Alone (Geometric Mean) | This compound + Clarithromycin (Geometric Mean) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 117 | 215 | 1.83 (1.61 - 2.08) |
| AUC0-inf (ng·h/mL) | 919 | 2460 | 2.68 (2.41 - 2.97) |
| Data indicates that a strong CYP3A inhibitor significantly increases this compound exposure. Sourced from a PBPK modeling study verified with clinical data.[8] |
Visualization: this compound Metabolic Pathways and DDI Mechanism
Summary of Other Clinically Relevant Interactions
-
Clarithromycin and Amoxicillin: As part of H. pylori eradication therapy, this compound is often co-administered with these antibiotics.[10][11] As shown, clarithromycin, a strong CYP3A4 inhibitor, significantly increases this compound exposure.[8] This interaction is generally considered when designing the triple-therapy regimens.
-
Low-Dose Aspirin (B1665792) (LDA) and NSAIDs: Clinical studies have evaluated the DDI potential between this compound and NSAIDs like loxoprofen, diclofenac, and meloxicam, as well as LDA.[12][13] The results showed no clinically meaningful pharmacokinetic interactions, suggesting this compound can be safely co-administered with these agents without dose adjustments.[12][13]
-
Clopidogrel: The potential interaction with clopidogrel, which requires activation by CYP2C19, has been a subject of investigation. While some PPIs are known to reduce the antiplatelet effect of clopidogrel, evidence suggests this compound does not have a clinically significant inhibitory effect on the formation of clopidogrel's active metabolite.[7][14] However, some pharmacodynamic studies have suggested a potential attenuation of antiplatelet function, indicating the topic may warrant further investigation.[15]
Conclusion
This compound exhibits a complex DDI profile due to its metabolism by multiple CYP enzymes. As a perpetrator, it acts as a weak inhibitor of CYP3A4 and may also inhibit CYP2B6, CYP2C9, and CYP2D6, suggesting caution is needed when co-administering sensitive substrates of these enzymes.[1][9] As a victim, this compound's exposure is significantly increased by strong CYP3A4 inhibitors like clarithromycin.[8] Conversely, its co-administration with common NSAIDs and low-dose aspirin appears to be safe with no clinically relevant interactions observed.[13] The protocols and data presented here provide a framework for researchers to design and interpret DDI studies involving this compound, contributing to its safe and effective use in clinical practice.
References
- 1. Cytochrome P450-Based Drug-Drug Interactions of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on gastric PH and clinical course after gastric ESD: A retrospective and prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Frontiers | Evaluation of commonly used cardiovascular drugs in inhibiting this compound metabolism in vitro and in vivo [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tiered approach to evaluate the CYP3A victim and perpetrator drug–drug interaction potential for this compound using PBPK modeling and clinical data to inform labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phathompharma.com [phathompharma.com]
- 10. This compound, amoxicillin, and clarithromycin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. This compound, Clarithromycin, and Amoxicillin: MedlinePlus Drug Information [medlineplus.gov]
- 12. Pharmacokinetic Drug–Drug Interactions Between this compound and Low-Dose Aspirin or Nonsteroidal Anti-inflammatory Drugs: A Phase 2, Open-Label, Study in Healthy Japanese Men | springermedizin.de [springermedizin.de]
- 13. Pharmacokinetic Drug–Drug Interactions Between this compound and Low-Dose Aspirin or Nonsteroidal Anti-inflammatory Drugs: A Phase 2, Open-Label, Study in Healthy Japanese Men - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Assessment of Potential for CYP-Inhibition-Based Drug-Drug Interaction Between this compound and Clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Study of Effects of this compound and Esomeprazole on Antiplatelet Function of Clopidogrel or Prasugrel in Relation to CYP2C19 Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy Assessment of Vonoprazan in Endoscopic Submucosal Dissection (ESD) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoscopic submucosal dissection (ESD) is a minimally invasive procedure for the removal of gastrointestinal neoplasms. A common complication of ESD is the formation of iatrogenic ulcers, which can lead to post-procedural bleeding. Gastric acid suppression is a key strategy in the management of these ulcers to promote healing and prevent complications. Vonoprazan, a potassium-competitive acid blocker (P-CAB), offers a potent and sustained inhibition of gastric acid secretion by directly inhibiting the H+, K+-ATPase enzyme system.[1] Unlike proton pump inhibitors (PPIs), this compound does not require acid activation and provides a rapid onset of action.[1]
These application notes provide detailed protocols for assessing the efficacy of this compound in both clinical and preclinical models of ESD-induced ulcers. The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in designing and executing robust studies to evaluate the therapeutic potential of this compound in this context.
Data Presentation
Table 1: Comparative Efficacy of this compound vs. Proton Pump Inhibitors (PPIs) on Post-ESD Bleeding
| Study Type | Patient Population | This compound Group (Bleeding Rate) | PPI Group (Bleeding Rate) | Key Findings |
| Randomized Controlled Trial | General ESD patients | 1.3% (1/75) | 10.0% (15/150) | This compound group had a significantly lower post-ESD bleeding incidence.[2] |
| Retrospective Cohort Study (Propensity Score Matched) | General ESD patients | Overall: 11.9%; Days 2-30: 7.8% | Overall: 17.2%; Days 2-30: 11.8% | The this compound group showed significantly lower post-ESD bleeding rates.[2] |
| Cross-Design Synthesis | Patients on antithrombotic drugs | 9.3% (8/86) | 20.9% (18/86) | This compound was more effective than PPIs in preventing post-ESD bleeding in this high-risk group.[3][4] |
| Retrospective Study | General ESD patients | 3.6% | 4.3% | No significant difference in delayed bleeding rates was observed between the two groups.[5] |
Table 2: Ulcer Healing and Shrinkage Rates with this compound vs. PPIs
| Study Type | Endpoint | This compound Group | PPI Group | Key Findings |
| Prospective Randomized Controlled Trial | 8-week cure rate | 94.9% (37/39) | 78.0% (32/41) | This compound was significantly superior to esomeprazole (B1671258) for the healing of post-ESD gastric ulcers.[6] |
| Meta-analysis | Ulcer shrinkage rate | - | - | This compound showed a better efficacy in ulcer shrinkage rate compared to PPIs.[7] |
| Meta-analysis | Scar formation rate | - | - | This compound led to a higher scar formation rate.[7] |
| Prospective Randomized Comparative Study | Complete healing ratio (8 weeks) | 87.1% | 86.3% | Healing effects of this compound were comparable to those of lansoprazole.[8] |
| Historical Cohort Comparison | Complete ulcer healing | 18.7% (at 5 weeks) | 66.3% (at 8 weeks) | Methodological differences in study design (treatment duration, time of assessment) likely influenced these results.[9] |
Experimental Protocols
Protocol 1: Clinical Assessment of this compound Efficacy Post-ESD (Prospective, Randomized, Controlled Trial)
1. Objective: To compare the efficacy and safety of this compound with a standard PPI in preventing delayed bleeding and promoting ulcer healing after gastric ESD.
2. Study Design: A prospective, randomized, open-label, parallel-group controlled trial.
3. Patient Population:
- Inclusion Criteria: Patients aged 20-80 years scheduled to undergo ESD for gastric neoplasms. Written informed consent obtained.
- Exclusion Criteria: History of gastric surgery, use of anticoagulants or antiplatelet drugs that cannot be temporarily discontinued, severe comorbidities, allergy to study medications.
4. Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to either the this compound group or the PPI group. This is an open-label study.
5. Treatment Regimen:
- This compound Group: Oral administration of this compound (20 mg) once daily, starting on the day of ESD and continuing for 8 weeks.[6]
- PPI Group (Control): Oral administration of a standard PPI, for example, Esomeprazole (20 mg), once daily, starting on the day of ESD and continuing for 8 weeks.[6]
6. Procedures:
- Day 0 (ESD Procedure): Standard ESD is performed. The size of the resected specimen and the resulting artificial ulcer are documented.
- Post-ESD Monitoring: Patients are monitored for signs of delayed bleeding (e.g., hematemesis, melena, drop in hemoglobin).
- Follow-up Endoscopy: Endoscopic examinations are performed at 8 weeks post-ESD to evaluate ulcer healing.
7. Outcome Measures:
- Primary Endpoint: Incidence of delayed post-ESD bleeding within 30 days. Delayed bleeding is defined as clinical evidence of bleeding (hematemesis or melena) with endoscopic confirmation of hemorrhage from the post-ESD ulcer.
- Secondary Endpoints:
- Ulcer healing rate at 8 weeks, as assessed by endoscopy. Ulcers are classified according to the Sakita-Miwa classification (S1, S2, or healed scar).[10]
- Ulcer shrinkage rate at 8 weeks, calculated as: (1 - [ulcer size at 8 weeks / initial ulcer size]) x 100%.[10]
- Incidence of adverse events.
8. Statistical Analysis: The primary and secondary endpoints will be compared between the two groups using appropriate statistical tests, such as the Chi-squared test or Fisher's exact test for categorical variables and the t-test or Mann-Whitney U test for continuous variables. A p-value < 0.05 will be considered statistically significant.
Protocol 2: Preclinical Assessment in an Animal Model of Gastric Ulcer
1. Objective: To evaluate the efficacy of this compound in promoting the healing of experimentally induced gastric ulcers in a rat model. While not a direct ESD model, the acetic acid-induced ulcer model is a well-established method for studying ulcer healing.[11]
2. Animal Model: Male Sprague-Dawley rats (200-250g).
3. Materials:
- This compound
- Vehicle (e.g., 0.5% methylcellulose)
- Acetic acid solution (e.g., 75%)[11]
- Anesthetic agents (e.g., ketamine/xylazine)
- Surgical instruments
4. Experimental Procedure:
- Acclimatization: Animals are acclimatized for one week with free access to food and water.
- Fasting: Rats are fasted for 24 hours prior to ulcer induction, with free access to water.[12]
- Ulcer Induction:
- Anesthetize the rat.
- Perform a midline laparotomy to expose the stomach.
- Apply a filter paper (e.g., 6 mm diameter) soaked in 75% acetic acid to the serosal surface of the anterior gastric wall for 60 seconds.[11]
- Remove the filter paper and rinse the area with saline.
- Suture the abdominal wall.
- Animal Groups (n=10 per group):
- Sham Group: Undergoes surgery without acetic acid application.
- Control Group: Ulcer induction + daily oral administration of vehicle for 14 days.
- This compound Group: Ulcer induction + daily oral administration of this compound (e.g., 1, 3, 10 mg/kg) for 14 days.
- Positive Control Group: Ulcer induction + daily oral administration of a PPI (e.g., omeprazole (B731) 20 mg/kg) for 14 days.
- Euthanasia and Sample Collection: On day 15, animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.
5. Outcome Measures:
- Macroscopic Evaluation: The ulcer area (in mm²) is measured. The ulcer index can be calculated.
- Histopathological Analysis: Gastric tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Histological scoring of ulcer depth, inflammation, and re-epithelialization is performed.
- Biochemical Analysis: Measurement of gastric acid secretion can be performed in a separate cohort of animals.[13] Gastric tissue can be homogenized to measure levels of inflammatory markers (e.g., TNF-α, IL-6) and oxidative stress parameters.[13]
Protocol 3: In Vitro Assessment of Gastric Epithelial Cell Migration (Wound Healing Assay)
1. Objective: To determine the direct effect of this compound on the migration of gastric epithelial cells, a key process in ulcer re-epithelialization.
2. Cell Line: Human gastric epithelial cell line (e.g., AGS).
3. Materials:
- AGS cells
- Complete culture medium (e.g., F-12K Medium with 10% FBS)
- This compound (dissolved in a suitable solvent, e.g., DMSO)
- Culture plates (e.g., 24-well plates)
- Pipette tips for creating scratches
- Microscope with a camera
4. Procedure:
- Seed AGS cells in 24-well plates and grow to confluence.
- Create a sterile "scratch" or "wound" in the cell monolayer using a p200 pipette tip.
- Wash the wells with PBS to remove detached cells.
- Replace the medium with a serum-free medium containing different concentrations of this compound (e.g., 0, 1, 10, 100 µM). Include a positive control if available (e.g., a growth factor like EGF).
- Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
- Measure the width of the scratch at multiple points for each condition at each time point.
5. Outcome Measure:
- Wound Closure Rate: Calculated as the percentage decrease in the wound area over time relative to the initial wound area at time 0. This will indicate if this compound directly promotes or inhibits cell migration.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound action on the gastric proton pump.
Caption: Workflow for a prospective randomized controlled clinical trial.
Caption: Experimental workflow for a preclinical animal study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of this compound against bleeding from endoscopic submucosal dissection-induced gastric ulcers under antithrombotic medication: A cross-design synthesis of randomized and observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound against bleeding from endoscopic submucosal dissection-induced gastric ulcers under antithrombotic medication: A cross-design synthesis of randomized and observational studies | PLOS One [journals.plos.org]
- 5. Comparison of the preventive effects of proton pump inhibitors and this compound on delayed bleeding after gastric endoscopic submucosal dissection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on the treatment of artificial gastric ulcers after endoscopic submucosal dissection: Prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy of this compound for management of post-endoscopic submucosal dissection ulcers compared with proton pump inhibitors: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. This compound versus proton pump inhibitors in treating post-endoscopic submucosal dissection ulcers and preventing bleeding: Protocol for meta-analysis of randomized controlled trials and observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel gastric ulcer model in rats using filter paper with acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histopathological Overview of Experimental Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddhs.com [jddhs.com]
Application Notes and Protocols for In Vivo Experimental Design: Vonoprazan in GERD Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing rat models of Gastroesophageal Reflux Disease (GERD) to evaluate the therapeutic efficacy of Vonoprazan, a potassium-competitive acid blocker (P-CAB). The included methodologies, data presentation formats, and visual diagrams are designed to facilitate reproducible and robust preclinical studies.
Introduction
Gastroesophageal reflux disease (GERD) is a condition where stomach acid frequently flows back into the esophagus, causing troublesome symptoms and/or complications.[1] While proton pump inhibitors (PPIs) have been the standard of care, they have limitations, including slow onset of action and variable efficacy.[2][3] this compound represents a newer class of drugs, potassium-competitive acid blockers (P-CABs), which offer a distinct mechanism for acid suppression.[4][5] Unlike PPIs, which require acid activation and bind irreversibly to active proton pumps, this compound competitively and reversibly inhibits the H+/K+-ATPase (proton pump) without needing an acidic environment, leading to a more rapid, potent, and prolonged suppression of gastric acid.[5][6][7] Animal models are crucial for the preclinical assessment of such novel therapeutics, with surgically induced reflux esophagitis in rats being a widely accepted and relevant model.[8][9][10]
Mechanism of Action of this compound
This compound directly inhibits the final step of gastric acid secretion in parietal cells. It competes with potassium ions (K+) for binding to the H+/K+-ATPase, thereby preventing the exchange of H+ for K+ and blocking acid secretion into the gastric lumen.[5][7] Its high pKa allows it to accumulate in the acidic environment of the parietal cell canaliculi, contributing to its potent and sustained effect.[7]
Caption: Mechanism of this compound blocking the H+/K+-ATPase proton pump.
In Vivo Experimental Protocols
A widely used and effective method for inducing GERD in an animal model is the surgical ligation of the rat's pylorus and forestomach, which leads to the reflux of gastric contents and subsequent acute esophagitis.[8][10]
Protocol 1: Induction of Acute Reflux Esophagitis in Rats
This protocol is designed to induce acute esophageal lesions by promoting the reflux of endogenous gastric acid.[8][9]
-
Animal Preparation:
-
Anesthesia:
-
Anesthetize the rats using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail) to ensure a lack of response to surgical stimuli.
-
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position.
-
Make a midline abdominal incision of approximately 2 cm to expose the stomach.[10]
-
Carefully ligate the pylorus at its junction with the duodenum using a 2-0 silk suture to prevent gastric emptying.[10]
-
Identify the transitional region between the forestomach (the non-glandular, upper portion) and the corpus (the glandular portion). Ligate this region with another 2-0 silk suture. This step isolates the glandular stomach, ensuring its acidic contents are the primary refluxate.[8][10]
-
Close the abdominal incision with sutures or surgical clips.
-
-
Post-Operative Period:
-
Return the animals to their cages without food or water.
-
The reflux esophagitis will develop over the next 3-5 hours.[8]
-
Protocol 2: this compound Administration and Efficacy Evaluation
This protocol outlines the administration of this compound to assess its protective effects against surgically induced GERD.
-
Experimental Groups:
-
Control Group (Vehicle): Receives the vehicle solution (e.g., 10% sucrose (B13894) solution or 0.5% carboxymethyl cellulose).[11]
-
This compound Group(s): Receives this compound suspended in the vehicle at various doses (e.g., 1, 3, 10 mg/kg).
-
Positive Control Group (Optional): Receives a standard PPI like Lansoprazole or Omeprazole for comparison.[4][7]
-
-
Drug Administration:
-
Euthanasia and Tissue Collection:
-
At a predetermined time point post-surgery (e.g., 4 hours), euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[8]
-
Carefully dissect and remove the esophagus and stomach.
-
Open the esophagus longitudinally to expose the mucosal surface for evaluation.
-
Data Collection and Analysis
The efficacy of this compound is primarily assessed by the reduction in the severity of esophageal lesions.
-
Macroscopic Lesion Scoring:
-
Visually inspect the esophageal mucosa for signs of damage such as erythema, edema, and hemorrhagic lesions.
-
Score the lesions based on a standardized scale. A representative scoring system is provided in Table 1.
-
-
Histological Analysis:
-
Fix esophageal tissue samples in 10% neutral-buffered formalin.
-
Embed the fixed tissues in paraffin, section them, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Evaluate the stained sections microscopically for epithelial defects, inflammatory cell infiltration, basal cell hyperplasia, and papillary elongation. A sample scoring system is detailed in Table 2.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to allow for easy comparison between treatment groups.
Table 1: Example of a Macroscopic Lesion Scoring Scale for Esophagitis
| Score | Description of Esophageal Mucosa |
| 0 | Normal appearance, no visible lesions. |
| 1 | Mild erythema or a few scattered, small erosions. |
| 2 | Moderate erythema, multiple erosions, or one linear ulcer. |
| 3 | Severe inflammation, multiple linear ulcers. |
| 4 | Confluent, transmural necrosis, or severe ulceration. |
Table 2: Example of a Histological Scoring Scale for Esophagitis
| Parameter | Score | Criteria |
| Inflammatory Infiltration | 0 | None |
| 1 | Mild infiltration of inflammatory cells | |
| 2 | Moderate infiltration | |
| 3 | Severe infiltration with edema | |
| Basal Cell Hyperplasia | 0 | Normal thickness |
| 1 | Mild thickening of the basal layer | |
| 2 | Moderate thickening | |
| 3 | Severe thickening | |
| Epithelial Defects/Erosion | 0 | Intact epithelium |
| 1 | Small, focal erosions | |
| 2 | Multifocal erosions | |
| 3 | Large, confluent erosions |
Table 3: Summary of this compound Efficacy from Clinical Studies
| Study Focus | This compound Dose | Comparator | Efficacy Outcome | Result | Citation |
| Erosive Esophagitis (EE) Healing | 20 mg/day for 8 weeks | Lansoprazole 30 mg | Healing Rate | 92.4% vs. 91.3% for Lansoprazole | [7] |
| PPI-Resistant EE Healing | 20 mg/day for 8 weeks | N/A | Healing Rate | 88.5% | [4] |
| NERD Symptom Relief (On-Demand) | 10 mg, 20 mg, 40 mg | Placebo | Complete heartburn relief within 3 hrs, sustained for 24 hrs | 56% , 61% , 70% vs. 27% for Placebo | [4][12] |
| NERD Symptom Relief (Daily) | 10 mg, 20 mg/day for 4 weeks | Placebo | % of 24-hr heartburn-free days | ~44% for both doses vs. ~28% for Placebo | [13] |
| PPI-Resistant NERD | 10 or 20 mg/day | Previous PPI therapy | Symptom Improvement | 69.2% reported improvement after switching | [14][15] |
Experimental Workflow Visualization
The entire experimental process can be visualized as a clear workflow from animal preparation through data analysis and interpretation.
Caption: Workflow for in vivo evaluation of this compound in a rat GERD model.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound fumarate, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Management of Refractory Gastroesophageal Reflux Disease: An Indian Expert Group Consensus Statements [japi.org]
- 5. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Model of Acid-Reflux Esophagitis: Pathogenic Roles of Acid/Pepsin, Prostaglandins, and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reflux Esophagitis (GERD) Rat Model | Pyloric Ligation Method [en.htscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gi.org [gi.org]
- 13. gi.org [gi.org]
- 14. Efficacy of this compound for Gastroesophageal Reflux Symptoms in Patients with Proton Pump Inhibitor-resistant Non-erosive Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-Based Assays to Study Vonoprazan's Effect on Parietal Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key cell-based assays to investigate the mechanism and efficacy of Vonoprazan, a potassium-competitive acid blocker (P-CAB), on gastric parietal cells. The following sections detail the principles, step-by-step methodologies, and expected outcomes for the H+,K+-ATPase activity assay, intracellular pH (pHi) measurement in parietal cells, and the use of 3D gastric organoids as a sophisticated in vitro model.
H+,K+-ATPase Activity Assay
Introduction
The gastric H+,K+-ATPase, or proton pump, is the primary enzyme responsible for gastric acid secretion by parietal cells.[1] this compound is a reversible, potassium-competitive inhibitor of this pump.[2] Unlike proton pump inhibitors (PPIs), this compound does not require acid activation to exert its effect.[2] This assay directly measures the enzymatic activity of H+,K+-ATPase in isolated gastric vesicles and is a fundamental tool for determining the potency and mechanism of inhibitors like this compound. The assay is based on the colorimetric detection of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the enzyme.
Experimental Protocol
Materials:
-
Fresh porcine or rabbit gastric mucosa
-
Homogenization buffer (e.g., 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Differential centrifugation equipment
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 6.5 or 7.0, 2 mM MgCl2, 10 mM KCl)
-
ATP solution
-
This compound and comparator compounds (e.g., Lansoprazole)
-
Reagents for colorimetric phosphate detection (e.g., ammonium (B1175870) molybdate, ascorbic acid)
-
Spectrophotometer
Procedure:
-
Preparation of H+,K+-ATPase-enriched Gastric Microsomes:
-
Obtain fresh gastric mucosa and wash with cold saline.
-
Homogenize the tissue in homogenization buffer.
-
Perform differential centrifugation to isolate the microsomal fraction containing H+,K+-ATPase vesicles.
-
-
ATPase Activity Assay:
-
Pre-incubate the gastric microsomes with varying concentrations of this compound or a comparator drug in the assay buffer at 37°C for a specified time.
-
Initiate the enzymatic reaction by adding a defined concentration of ATP.
-
Incubate the reaction mixture at 37°C for a set period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate released using a colorimetric method. This typically involves the formation of a phosphomolybdate complex, which can be measured spectrophotometrically at a specific wavelength (e.g., 660 nm).
-
Calculate the rate of ATP hydrolysis.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of H+,K+-ATPase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.
-
The inhibitory constant (Ki) can be determined using the Cheng-Prusoff equation to reflect the drug's binding affinity.
-
Data Presentation
Table 1: Inhibitory Potency of this compound and Proton Pump Inhibitors (PPIs) on H+,K+-ATPase Activity.
| Compound | IC50 (nM) | Ki (nM) | Conditions | Reference |
| This compound | 17-19 | 10 | pH 7.0 | [3] |
| Lansoprazole | - | ~350 times less potent than this compound | - | [4] |
Note: Direct comparative IC50 values under identical experimental conditions can vary between studies. The data presented here is a synthesis of available information.
Visualization
Caption: this compound's mechanism of action on the H+,K+-ATPase.
Intracellular pH (pHi) Measurement in Parietal Cells
Introduction
This assay provides a functional assessment of acid secretion by measuring changes in the intracellular pH of parietal cells. Parietal cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM. The ester groups in BCECF-AM allow it to cross the cell membrane, where intracellular esterases cleave the esters, trapping the fluorescent BCECF inside the cell. The fluorescence intensity of BCECF is pH-dependent and can be used to monitor pHi changes in response to secretagogues (e.g., histamine) and inhibitors (e.g., this compound).
Experimental Protocol
Materials:
-
Primary cultured parietal cells or a suitable cell line
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
This compound
-
Nigericin and high-potassium buffer for calibration
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Cell Preparation:
-
Culture parietal cells on glass coverslips or in multi-well plates.
-
-
Dye Loading:
-
Prepare a stock solution of BCECF-AM in anhydrous DMSO.
-
Dilute the BCECF-AM stock solution in HBSS to the final working concentration (typically 1-5 µM).
-
Incubate the cells with the BCECF-AM loading solution at 37°C for 30-60 minutes.
-
Wash the cells with fresh HBSS to remove extracellular dye.
-
-
Measurement of pHi:
-
Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the plate in a fluorescence plate reader.
-
Excite the cells at two wavelengths (e.g., 490 nm and 440 nm) and measure the emission at a single wavelength (e.g., 535 nm). The ratio of the fluorescence intensities (490/440) is proportional to the pHi.
-
Establish a baseline pHi.
-
Stimulate the cells with a secretagogue like histamine to induce acid secretion (which will cause a decrease in pHi).
-
Add different concentrations of this compound and monitor the recovery of pHi.
-
-
Calibration:
-
At the end of each experiment, perform a calibration by exposing the cells to high-potassium buffers of known pH containing the protonophore nigericin. This allows the intracellular and extracellular pH to equilibrate, creating a standard curve of fluorescence ratio versus pHi.
-
Data Presentation
Table 2: Effect of this compound on Intracellular pH in Parietal Cells.
| Treatment | Baseline pHi | pHi after Histamine Stimulation | pHi after this compound Treatment | Reference |
| Control | ~7.2 | Decreases | Slow recovery | - |
| This compound (20 mg) | ~7.2 | Decrease is inhibited | Rapid and sustained increase to ≥6.96 |
Note: This table provides a qualitative representation of expected results. Quantitative data on the rate of pHi recovery with different this compound concentrations would require specific experimental data.
Visualization
Caption: Workflow for intracellular pH measurement.
3D Gastric Organoid Assays
Introduction
Gastric organoids are three-dimensional structures grown in vitro from adult stem cells or pluripotent stem cells that recapitulate the cellular organization and function of the stomach epithelium, including the presence of acid-secreting parietal cells. These models offer a more physiologically relevant system to study gastric acid secretion and the effects of drugs like this compound compared to 2D cell cultures. "Apical-out" organoids, where the apical membrane of the epithelial cells faces the culture medium, are particularly advantageous for studying the effects of luminally acting drugs.
Experimental Protocol
Materials:
-
Human or murine gastric tissue biopsies or pluripotent stem cells
-
Matrigel or other basement membrane matrix
-
Gastric organoid culture medium (containing growth factors like EGF, Noggin, R-spondin)
-
Differentiation medium to promote parietal cell maturation
-
pH-sensitive dyes (e.g., LysoSensor Green) or methods to measure luminal acidification
-
Histamine or other secretagogues
-
This compound
-
Confocal microscope
Procedure:
-
Generation of Gastric Organoids:
-
Isolate gastric glands from tissue biopsies or differentiate pluripotent stem cells towards a gastric lineage.
-
Embed the cells or glands in a basement membrane matrix (e.g., Matrigel) and culture in a specialized growth medium.
-
Allow the organoids to grow and differentiate. For some applications, specific protocols are needed to induce the formation of mature parietal cells.
-
-
Generation of Apical-Out Organoids (Optional but Recommended):
-
Mechanically or enzymatically remove established organoids from the Matrigel.
-
Culture the organoids in suspension in low-attachment plates. This will promote the eversion of the organoids, exposing the apical surface.
-
-
Acid Secretion Assay:
-
Incubate the organoids (apical-in or apical-out) with a pH-sensitive dye that accumulates in acidic compartments (e.g., the lumen of apical-in organoids).
-
Stimulate acid secretion with histamine.
-
Treat the organoids with different concentrations of this compound.
-
Monitor the changes in fluorescence intensity of the pH-sensitive dye using confocal microscopy. A decrease in fluorescence indicates an inhibition of acid accumulation.
-
Alternatively, for apical-out organoids, changes in the pH of the surrounding medium can be measured.
-
-
Swell Assay (for Apical-in Organoids):
-
Stimulate the organoids with a secretagogue.
-
Acid secretion into the lumen of the organoid will cause an osmotic influx of water, leading to organoid swelling.
-
The degree of swelling can be quantified by measuring the change in organoid diameter over time.
-
The inhibitory effect of this compound can be assessed by its ability to prevent or reduce histamine-induced swelling.
-
Data Presentation
Table 3: Effect of this compound on Acid Secretion in Gastric Organoids.
| Assay | Endpoint | Control (Histamine) | This compound (Histamine +) | Reference |
| Luminal pH | Change in fluorescence of pH-sensitive dye | Increased fluorescence (acidification) | Reduced or no change in fluorescence | - |
| Swell Assay | Change in organoid diameter | Increased diameter | No significant change in diameter | - |
Note: Specific quantitative data on the dose-dependent inhibition of acid secretion by this compound in gastric organoids is an active area of research. The table illustrates the expected qualitative outcomes.
Visualization
Caption: Signaling pathway of acid secretion in parietal cells.
References
- 1. This compound: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of this compound on gastric PH and clinical course after gastric ESD: A retrospective and prospective study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Vonoprazan in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vonoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is based on established and validated procedures, ensuring high accuracy and precision.
Quantitative Data Summary
The following tables summarize the quantitative performance of validated LC-MS/MS methods for this compound quantification in human plasma.
Table 1: Linearity and Sensitivity of this compound Quantification
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 5 - 100[1][2] | 0.150 - 60.000[3][4] |
| Correlation Coefficient (r) | > 0.998[1] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[1] | 0.150[3][4] |
Table 2: Accuracy and Precision of this compound Quantification
| Quality Control (QC) Level | Concentration (ng/mL) | Accuracy (%) (Method 1) | Precision (%RSD) (Method 1) |
| Lower Limit QC (LLQC) | 5 | Within ±15% | < 15% |
| Low QC (LQC) | 15 | Within ±15% | < 15% |
| Medium QC (MQC) | 30 | Within ±15% | < 15% |
| High QC (HQC) | 100 | Within ±15% | < 15% |
Note: Detailed accuracy and precision data for Method 2 were not available in the provided search results, but the method was fully validated according to regulatory guidelines.[3][4]
Table 3: Recovery and Matrix Effect
| Analyte | Mean Absolute Recovery (%) (Method 1) |
| This compound | > 93%[1][2] |
Note: Specific recovery and matrix effect data for Method 2 were not detailed in the provided search results, but the method was validated for these parameters.[3][4]
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a method developed for the simultaneous quantification of this compound along with other drugs.[1][2]
Materials:
-
Human plasma samples
-
This compound standard solutions
-
Diazepam internal standard (IS) solution (4 ng/mL)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw frozen human plasma samples to room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 50 µL of Diazepam internal standard solution (4 ng/mL) to each plasma sample.
-
Vortex for 30 seconds to mix.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 v/v mixture of 0.1% formic acid in water and acetonitrile).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical chromatographic and mass spectrometric conditions.
Table 4: Chromatographic Conditions
| Parameter | Condition |
| LC System | Shimadzu LCMS-8050 or equivalent[1] |
| Column | Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm)[1] |
| Column Temperature | 40°C[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | Gradient |
| Injection Volume | Not specified |
| Run Time | ~5 minutes[1][2] |
Table 5: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer[1] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[1][2] |
| MRM Transition (this compound) | m/z 346.05 → 315.10[1] |
| MRM Transition (IS - Diazepam) | m/z 285.25 → 193.10[1] |
| MRM Transition (IS - this compound-d4) | m/z 350.0 → 316.0[3][4] |
Visualizations
Caption: Plasma Sample Preparation Workflow.
Caption: LC-MS/MS Analysis Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS method for quick detection of this compound fumarate in human plasma: Development, validation and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–MS/MS method for quick detection of this compound fumarate in human plasma: Development, validation and its application to a bioequivalence study | Scilit [scilit.com]
Application Notes and Protocols: Investigating Vonoprazan in Combination with Antibiotics for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vonoprazan, a potassium-competitive acid blocker (P-CAB), in combination with antibiotics for research, primarily focusing on the eradication of Helicobacter pylori. Detailed protocols for key experiments are provided to facilitate further investigation into this therapeutic strategy.
Introduction
Helicobacter pylori is a gram-negative bacterium that colonizes the gastric mucosa and is a major cause of peptic ulcers and gastric cancer.[1] Eradication of H. pylori is a key therapeutic goal, but the efficacy of standard triple therapies, which include a proton pump inhibitor (PPI) and two antibiotics, has been declining due to increasing antibiotic resistance. This compound, a P-CAB, offers a novel approach to acid suppression. Unlike PPIs, this compound provides a more potent and sustained elevation of intragastric pH, which can enhance the efficacy of certain antibiotics against H. pylori.[1][2] These notes will explore the research applications of this compound in combination with antibiotics, providing data and methodologies to guide further studies.
Mechanism of Action and Rationale for Combination Therapy
This compound directly inhibits the H+, K+-ATPase (proton pump) in gastric parietal cells by competitively blocking the potassium-binding site. This action is independent of the proton pump's activation state, leading to a rapid and prolonged suppression of gastric acid secretion. The resulting increase in intragastric pH creates a more favorable environment for the action of acid-labile antibiotics, such as amoxicillin (B794) and clarithromycin, and enhances the growth of H. pylori, making it more susceptible to antibiotic killing.
Quantitative Data from Clinical Studies
The following tables summarize the efficacy and safety of various this compound-based antibiotic combination therapies for H. pylori eradication from several clinical trials.
Table 1: Efficacy of this compound-Based Dual and Triple Therapies
| Therapy Regimen | Duration (Days) | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | Reference |
| This compound Dual Therapy | ||||
| This compound 20mg BID + Amoxicillin 1g TID | 14 | 77.2% | Not Reported | [3] |
| This compound 20mg BID + Amoxicillin 750mg BID | 7 | 84.5% | 87.1% | [4] |
| This compound Triple Therapy | ||||
| This compound 20mg BID + Amoxicillin 1g BID + Clarithromycin 500mg BID | 14 | 80.8% | Not Reported | [3] |
| This compound 20mg BID + Amoxicillin 750mg BID + Clarithromycin 200mg BID | 7 | 89.2% | 90.2% | [4] |
| This compound 20mg BID + Amoxicillin 750mg BID + Metronidazole 250mg BID | 7 | 100% | 100% | [5] |
| Lansoprazole Triple Therapy (Comparator) | ||||
| Lansoprazole 30mg BID + Amoxicillin 1g BID + Clarithromycin 500mg BID | 14 | 68.5% | Not Reported | [3] |
Table 2: Efficacy in Clarithromycin-Resistant H. pylori Strains
| Therapy Regimen | Duration (Days) | Eradication Rate (Clarithromycin-Resistant Strains) | Reference |
| This compound Dual Therapy (this compound 20mg BID + Amoxicillin 1g TID) | 14 | 69.6% | [3] |
| This compound Triple Therapy (this compound, Amoxicillin, Clarithromycin) | 14 | 65.8% | [3] |
| Lansoprazole Triple Therapy (Lansoprazole, Amoxicillin, Clarithromycin) | 14 | 31.9% | [3] |
| This compound Triple Therapy (this compound, Amoxicillin, Clarithromycin) | 7 | 76.2% | [4] |
Table 3: Adverse Events in this compound-Based Therapies
| Therapy Regimen | Adverse Event Rate | Common Adverse Events | Reference |
| This compound Dual Therapy (7 days) | Equal to triple therapy | Not specified | [4] |
| This compound Triple Therapy (7 days) | Equal to dual therapy | Not specified | [4] |
| This compound-based therapies (general) | 20% (any AEs) | Diarrhea, dysgeusia, abdominal discomfort, nausea, rash | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound and antibiotic combinations against H. pylori.
Helicobacter pylori Culture and Isolation
Objective: To culture H. pylori from gastric biopsy specimens for subsequent antibiotic susceptibility testing and in vitro studies.
Materials:
-
Gastric biopsy specimens
-
Brucella agar (B569324) or Columbia agar plates supplemented with 5-10% sheep or horse blood
-
Antibiotic supplement (e.g., vancomycin, amphotericin B, trimethoprim) to inhibit commensal flora
-
Microaerophilic gas generating system or incubator (5-10% O2, 5-10% CO2, 80-90% N2)
-
Sterile saline or transport medium
-
Sterile tissue grinder or scalpel
-
Incubator at 37°C
Protocol:
-
Collect gastric biopsy specimens during endoscopy and place them in a sterile tube containing a small amount of sterile saline or transport medium.
-
Transport the specimens to the laboratory immediately (within 4 hours) at 4°C to maintain bacterial viability.
-
In a biological safety cabinet, homogenize the biopsy specimen using a sterile tissue grinder or by mincing with a sterile scalpel.
-
Inoculate the homogenized tissue onto the surface of the selective agar plates.
-
Incubate the plates in a microaerophilic atmosphere at 37°C for 3-7 days.
-
Examine the plates for characteristic small, translucent, circular colonies.
-
Confirm the identity of suspected H. pylori colonies by Gram stain (Gram-negative, curved or spiral-shaped rods), and positive oxidase, catalase, and urease tests.
-
Subculture pure colonies onto fresh agar plates for further experiments.
Antibiotic Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum inhibitory concentration (MIC) of antibiotics against H. pylori isolates to assess susceptibility or resistance.
Materials:
-
Pure culture of H. pylori
-
Mueller-Hinton agar or Brucella agar plates supplemented with 5% aged horse blood
-
Antibiotic powders (e.g., amoxicillin, clarithromycin, metronidazole, levofloxacin)
-
E-test strips or antibiotic disks
-
Microaerophilic incubation system
-
Sterile saline or broth (e.g., Brucella broth)
-
McFarland standard (0.5)
Protocol (Agar Dilution Method):
-
Prepare a series of agar plates containing twofold serial dilutions of the antibiotic to be tested.
-
Prepare a bacterial suspension of the H. pylori isolate in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Inoculate a standardized volume of the bacterial suspension onto the surface of each antibiotic-containing plate and a growth control plate (no antibiotic).
-
Incubate the plates under microaerophilic conditions at 37°C for 48-72 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[7]
Protocol (E-test Method):
-
Prepare a bacterial lawn by evenly inoculating a standardized H. pylori suspension (0.5 McFarland) onto the surface of an agar plate.
-
Allow the inoculum to dry for 5-10 minutes.
-
Aseptically place an E-test strip containing a predefined gradient of the antibiotic onto the agar surface.
-
Incubate the plate under microaerophilic conditions at 37°C for 48-72 hours.
-
An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
In Vitro Synergy Testing: Time-Kill Curve Assay
Objective: To evaluate the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with an antibiotic against H. pylori.
Materials:
-
Pure culture of H. pylori
-
Brucella broth supplemented with 5% fetal bovine serum
-
This compound solution (at a physiologically relevant concentration)
-
Antibiotic solution (at a concentration near the MIC)
-
Microaerophilic incubation system (shaking incubator if available)
-
Sterile tubes or flasks
-
Spectrophotometer
-
Serial dilution supplies and agar plates for colony counting
Protocol:
-
Grow a mid-logarithmic phase culture of H. pylori in Brucella broth.
-
Prepare test tubes or flasks with the following conditions:
-
Growth control (broth only)
-
This compound alone
-
Antibiotic alone
-
This compound + Antibiotic
-
-
Inoculate each tube with the H. pylori culture to a final density of approximately 10^5 - 10^6 CFU/mL.
-
Incubate all tubes under microaerophilic conditions at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a defined volume of each dilution onto non-selective agar plates.
-
Incubate the plates under microaerophilic conditions at 37°C for 3-5 days.
-
Count the number of viable colonies (CFU/mL) for each time point and condition.
-
Plot the log10 CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A <2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥2-log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Visualizations
Caption: Mechanism of action of this compound on the gastric proton pump.
Caption: A typical workflow for a clinical trial evaluating this compound-based therapies.
Caption: Logical flow for susceptibility-guided treatment of H. pylori.
References
- 1. This compound: A Review in Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gi.org [gi.org]
- 4. researchgate.net [researchgate.net]
- 5. Prospective Study of this compound-Based First-Line Triple Therapy with Amoxicillin and Metronidazole for Clarithromycin-Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seven-Day this compound-Based Triple Therapy as First-Line Helicobacter pylori Treatment in Comparison With Extended Sequential Therapy: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-based triple therapy is non-inferior to susceptibility-guided proton pump inhibitor-based triple therapy for Helicobacter pylori eradication - PMC [pmc.ncbi.nlm.nih.gov]
Dosing Vonoprazan in Preclinical Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dosing of Vonoprazan (Fumarate), a potassium-competitive acid blocker (P-CAB), in preclinical rodent studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetics of this compound in models of acid-related diseases.
Introduction
This compound is a potent inhibitor of gastric H+, K+-ATPase, the proton pump responsible for gastric acid secretion. Unlike proton pump inhibitors (PPIs), this compound acts via a potassium-competitive and reversible mechanism, leading to a rapid, potent, and sustained suppression of gastric acid.[1][2][3] Its efficacy in preclinical rodent models of gastroesophageal reflux disease (GERD), gastric ulcers, and duodenal ulcers has been investigated to support its clinical development.
Dosing Recommendations in Rodent Models
The following tables summarize the recommended oral dosing regimens for this compound in various preclinical rodent models based on published literature.
Table 1: Dosing Recommendations for this compound in Rat Models
| Disease Model | Strain | Dose (mg/kg) | Route of Administration | Frequency | Observed Effects | Reference(s) |
| Pharmacokinetic Study | Sprague-Dawley | 5 and 20 | Oral (gavage) | Single dose | Dose-dependent plasma concentrations | [4] |
| Pharmacokinetic Interaction Study | Sprague-Dawley | 10 | Oral (gavage) | Single dose | Assessment of drug-drug interactions | [5] |
| NSAID-Induced Gastric Injury (Prophylactic) | Not Specified | 1, 3, and 10 | Oral | Not Specified | Prevention of gastric lesions | [6] |
Table 2: Dosing Recommendations for this compound in Mouse Models
No specific preclinical studies detailing dosing for this compound in mouse models of GERD or ulcers were identified in the conducted search. Researchers may consider adapting rat doses based on allometric scaling principles or conducting pilot dose-ranging studies.
Experimental Protocols
Pharmacokinetic Study in Rats
This protocol is adapted from studies evaluating the pharmacokinetic profile of this compound.[4]
Objective: To determine the plasma concentration-time profile of this compound following oral administration in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 5 mg/mL and 20 mg/mL for 5 and 20 mg/kg doses, respectively, assuming a 1 mL/kg dosing volume).
-
Administer a single oral dose of the this compound suspension or vehicle to the respective groups of rats via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Place blood samples into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
Caption: Workflow for a preclinical pharmacokinetic study of this compound in rats.
NSAID-Induced Gastric Injury Model in Rats (Prophylactic Treatment)
This protocol is based on general methodologies for studying the protective effects of agents against NSAID-induced gastric damage.
Objective: To evaluate the prophylactic efficacy of this compound in preventing the formation of gastric ulcers induced by a nonsteroidal anti-inflammatory drug (NSAID) in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Indomethacin (B1671933) or another ulcerogenic NSAID
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Dissection tools
-
Formalin solution (10%)
-
Stereomicroscope or image analysis software
Procedure:
-
Animal Acclimatization and Fasting: Follow the same procedures as in the pharmacokinetic study.
-
Dosing (Prophylactic):
-
Prepare suspensions of this compound in the vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/kg).
-
Administer a single oral dose of the this compound suspension or vehicle to the respective groups of rats 30-60 minutes before the administration of the NSAID.
-
-
Induction of Gastric Injury:
-
Prepare a solution or suspension of the NSAID (e.g., indomethacin at 30-60 mg/kg).
-
Administer the NSAID orally to all groups of rats.
-
-
Observation Period: Keep the rats in their cages with access to water but not food for a defined period (e.g., 4-6 hours) after NSAID administration.
-
Euthanasia and Tissue Collection:
-
Euthanize the rats using an approved method (e.g., CO2 inhalation followed by cervical dislocation).
-
Immediately dissect the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove its contents.
-
-
Ulcer Assessment:
-
Pin the stomach flat on a board for macroscopic examination.
-
Measure the length and width of each gastric lesion.
-
Calculate the ulcer index (UI) for each stomach, often expressed as the sum of the areas of all lesions (mm²).
-
The percentage of inhibition of ulcer formation can be calculated using the formula: [(UI_control - UI_treated) / UI_control] x 100.
-
-
Histopathology (Optional):
-
Fix stomach tissue samples in 10% buffered formalin for histopathological examination to assess the depth and severity of mucosal damage.
-
Caption: Experimental workflow for the prophylactic NSAID-induced gastric ulcer model in rats.
Mechanism of Action of this compound
This compound is a potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+, K+-ATPase (proton pump).[1][2][3] Unlike traditional proton pump inhibitors (PPIs), this compound does not require acid activation and its binding to the proton pump is reversible and occurs in a K+-competitive manner. This results in a more rapid onset of action and a more sustained elevation of intragastric pH.[1][3]
Caption: Mechanism of action of this compound as a potassium-competitive acid blocker.
Conclusion
The provided dosing recommendations and experimental protocols offer a foundation for the preclinical investigation of this compound in rodent models of acid-related disorders. The potent and sustained acid suppression by this compound makes it a significant compound of interest. Researchers are encouraged to perform dose-response studies to determine the optimal dose for their specific experimental conditions and rodent strain. Further studies are warranted to establish efficacious doses in mouse models of GERD and ulcers.
References
- 1. This compound Fumarate for the Treatment of Gastric Ulcers: A Short Review on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents ulcer recurrence during long-term NSAID therapy: randomised, lansoprazole-controlled non-inferiority and single-blind extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound fumarate, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vonoprazan Fumarate Dosage in Experimental Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of Vonoprazan Fumarate in various experimental models. Below you will find frequently asked questions (FAQs), troubleshooting guides for common in vivo and in vitro issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potassium-competitive acid blocker (P-CAB). It functions by competitively and reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion. Unlike proton pump inhibitors (PPIs), this compound does not require activation by acid to become effective.
Q2: What are the primary differences between this compound (a P-CAB) and traditional proton pump inhibitors (PPIs)?
A2: The key distinctions lie in their mechanism of activation, onset of action, and metabolic pathways. This compound does not need an acidic environment for activation, leading to a more rapid onset of action compared to PPIs, which are prodrugs requiring acid activation. Additionally, this compound's binding to the proton pump is reversible, whereas PPIs bind irreversibly. The metabolism of this compound is primarily mediated by CYP3A4, with minor contributions from CYP2C19, making its efficacy less susceptible to genetic polymorphisms of CYP2C19 compared to many PPIs.
Q3: How should I prepare this compound Fumarate for oral administration in animal models like rats?
A3: For oral gavage in rodent models, this compound Fumarate can be suspended in 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na). It is crucial to ensure the compound is fully and consistently suspended before each administration. Using a vortex mixer and/or sonicator can aid in achieving a uniform suspension. Fresh preparations are recommended for each experiment to avoid potential degradation.
Q4: Under what conditions is this compound Fumarate stable or unstable?
A4: this compound Fumarate is generally stable under acidic, thermal, and photolytic stress conditions. However, it is susceptible to degradation under alkaline and oxidative stress. The fumaric acid salt form contributes to its stability by creating a protective microenvironment.
Troubleshooting Guides
In Vivo Experimental Issues
Issue 1: High variability or lack of expected efficacy in animal models.
-
Potential Cause: Incorrect Dosage.
-
Troubleshooting: Refer to the dosage tables provided below for recommended starting doses in different animal models. It may be necessary to perform a dose-response study to determine the optimal dose for your specific experimental endpoint and animal strain.
-
-
Potential Cause: Inconsistent Formulation or Administration.
-
Troubleshooting: Ensure the this compound Fumarate is fully and uniformly suspended in the vehicle (e.g., 0.5% CMC-Na) before each dose. For oral gavage, confirm that the dose is delivered directly into the stomach without regurgitation. Maintain consistency in the fasting or fed state of the animals, as this can affect drug absorption.
-
-
Potential Cause: Drug Degradation.
-
Troubleshooting: Always prepare fresh solutions or suspensions of this compound Fumarate for each experiment. Avoid exposing the compound to alkaline conditions or strong oxidizing agents. Store stock compound and solutions in a cool, dark, and dry place.
-
Issue 2: Unexpected toxicity or adverse effects in animal models.
-
Potential Cause: Dose is too high.
-
Troubleshooting: Reduce the dosage and conduct a dose-escalation study to find the maximum tolerated dose in your specific model and strain.
-
-
Potential Cause: Drug-drug interactions.
-
Troubleshooting: If co-administering this compound with other compounds, review the metabolic pathways of all substances. This compound can inhibit CYP3A4, CYP2C9, and CYP2D6, which may alter the pharmacokinetics of co-administered drugs.
-
-
Potential Cause: Animal Health Status.
-
Troubleshooting: Ensure all animals are healthy and properly acclimated before starting the experiment. Pre-existing health conditions can increase susceptibility to adverse effects.
-
In Vitro Experimental Issues
Issue 1: Compound precipitation in DMSO stock solution.
-
Potential Cause: Moisture in DMSO.
-
Troubleshooting: Use fresh, anhydrous DMSO for preparing stock solutions. Gentle warming and vortexing can help dissolve the compound.
-
Issue 2: Precipitation upon dilution of DMSO stock into aqueous assay buffer.
-
Potential Cause: Exceeding solubility limit in the final buffer.
-
Troubleshooting: Decrease the final working concentration of this compound Fumarate. Perform serial dilutions to find the highest concentration that remains in solution.
-
-
Potential Cause: Suboptimal pH of the assay buffer.
-
Troubleshooting: this compound Fumarate is more soluble in acidic conditions. If your assay allows, slightly lowering the pH of the buffer may improve solubility.
-
Issue 3: Inconsistent results in H+, K+-ATPase inhibition assays.
-
Potential Cause: Inactive enzyme preparation.
-
Troubleshooting: Ensure the gastric microsomes containing the H+, K+-ATPase are properly prepared and stored to maintain enzymatic activity.
-
-
Potential Cause: Assay conditions not optimized.
-
Troubleshooting: The inhibitory potency of this compound can be pH-dependent. Run the assay at a controlled pH (e.g., 6.5 or 7.0) to mimic physiological conditions and ensure consistency.
-
Data Presentation: Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Experimental Animal Models
| Animal Model | Application | Dosage | Route of Administration | Reference |
| Rat (Sprague-Dawley) | Pharmacokinetic Study | 5 and 20 mg/kg | Oral | |
| Rat | Inhibition of Histamine-Stimulated Acid Secretion | 4 mg/kg (complete inhibition) | Oral | |
| Rat (Wistar) | NSAID (Ibuprofen/Naproxen)-Induced Ulcer | 5, 25, 100, and 200 mg/kg | Oral | |
| Rat | Pylorus Ligation-Induced Ulcer | 3 and 6 mg/kg | Oral |
Table 2: Pharmacokinetic Parameters of this compound in Rats (20 mg/kg, oral)
| Parameter | Value | Unit | Reference |
| AUC(0-∞) (without inhibitor) | 15.05 | µg/mL·h | |
| AUC(0-∞) (with poziotinib) | 91.99 | µg/mL·h | |
| MRT(0-∞) (without inhibitor) | 2.29 | h | |
| MRT(0-∞) (with poziotinib) | 5.51 | h | |
| CLz/F (without inhibitor) | 162.67 | L/kg·h | |
| CLz/F (with poziotinib) | 25.84 | L/kg·h |
Table 3: Pharmacodynamic Effects of this compound on Gastric pH
| Species | Dosage | Effect on Gastric pH | Time Point | Reference |
| Human | 20 mg | pH ≥ 6.96 | During ESD (after dosing the night before) | |
| Human | 20 mg/day | Mean 24-hour intragastric pH of 4.6 | Day 1 | |
| Human | 20 mg/day | Mean 24-hour intragastric pH of 5.9 | Day 7 |
Experimental Protocols
Protocol 1: NSAID-Induced Gastric Ulcer Model in Rats
Objective: To evaluate the gastroprotective effect of this compound against NSAID-induced gastric ulcers.
Methodology:
-
Animals: Male Wistar rats (180-220 g).
-
Acclimatization: House animals in standard laboratory conditions for at least one week with free access to food and water.
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water.
-
Grouping and Dosing:
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na).
-
Group 2: Indomethacin (B1671933) (e.g., 30 mg/kg, oral) + Vehicle.
-
Group 3: Indomethacin + this compound (e.g., 10 mg/kg, oral).
-
Group 4: Indomethacin + this compound (e.g., 20 mg/kg, oral).
-
Administer this compound or vehicle 30 minutes before indomethacin.
-
-
Ulcer Induction: Administer indomethacin orally to induce gastric ulcers.
-
Euthanasia and Sample Collection: 4-6 hours after indomethacin administration, euthanize the animals.
-
Evaluation:
-
Excise the stomach and open it along the greater curvature.
-
Wash the stomach with saline and examine for ulcers.
-
Calculate the ulcer index based on the number and severity of lesions.
-
Collect gastric juice to measure volume, pH, and total acidity.
-
Perform histopathological analysis of stomach tissue.
-
Protocol 2: Pylorus Ligation-Induced Ulcer Model in Rats
Objective: To assess the effect of this compound on gastric acid secretion and ulcer formation.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Fasting: Fast the rats for 24 hours before surgery, with free access to water.
-
Dosing: Administer this compound Fumarate (e.g., 3, 6 mg/kg) or vehicle orally 30 minutes before surgery.
-
Surgical Procedure:
-
Anesthetize the rats (e.g., with ether or ketamine/xylazine).
-
Make a midline abdominal incision.
-
Carefully ligate the pyloric end of the stomach, avoiding damage to the blood supply.
-
Suture the abdominal wall.
-
-
Post-Surgery: Place the animals in individual cages and deprive them of food and water for 19 hours.
-
Euthanasia and Sample Collection: After 19 hours, euthanize the animals.
-
Analysis:
-
Collect the gastric contents and measure the volume.
-
Centrifuge the gastric juice and measure the pH of the supernatant.
-
Titrate the supernatant with 0.01 N NaOH to determine free and total acidity.
-
Open the stomach and calculate the ulcer index.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the gastric proton pump.
Caption: Comparative mechanism of P-CABs (this compound) vs. PPIs.
Caption: Troubleshooting workflow for inconsistent in vivo efficacy.
Caption: Experimental workflow for an NSAID-induced gastropathy model.
Technical Support Center: Overcoming Poor Solubility of Vonoprazan in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Vonoprazan in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound Fumarate?
A1: For in vitro experiments, it is highly recommended to prepare a stock solution of this compound Fumarate in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use fresh, anhydrous DMSO, as moisture can diminish the compound's solubility.[1]
Q2: What is the aqueous solubility of this compound Fumarate?
A2: this compound Fumarate exhibits pH-dependent aqueous solubility.[3] Its solubility is greater in acidic environments and lessens as the pH increases. The reported aqueous solubility is generally below 1 mg/mL.[3]
Q3: My this compound Fumarate precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. What can I do?
A3: Precipitation upon dilution of a DMSO stock into aqueous media is a frequent issue with poorly soluble compounds. Here are several troubleshooting steps you can take:
-
Lower the final concentration: The final concentration of this compound Fumarate in your assay may be exceeding its solubility limit in the aqueous buffer. It is advisable to perform a serial dilution to determine the highest concentration that remains in solution.[1]
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically less than 0.5%, to prevent solvent-induced artifacts while maintaining solubility.[1] You may need to test a matrix of this compound Fumarate and DMSO concentrations to find the optimal balance.[1]
-
Adjust the pH of your buffer: Given that this compound Fumarate is more soluble in acidic conditions, slightly lowering the pH of your assay buffer may enhance its solubility, provided it does not interfere with your experimental conditions.[1][3]
Q4: Can I prepare an aqueous stock solution of this compound Fumarate?
A4: While this compound Fumarate's solubility is higher in acidic water, creating a high-concentration aqueous stock solution can be difficult due to its limited solubility.[1] For most in vitro applications that demand precise concentrations, a DMSO stock solution is more dependable.[1] If an aqueous solution is essential, consider using a buffer with a lower pH, such as 0.1 N HCl, where solubility is markedly improved.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potassium-competitive acid blocker (P-CAB). It functions by competitively inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion. This action is reversible and does not require acid activation, allowing for a rapid onset of action.
Data Presentation
Table 1: Solubility of this compound Fumarate in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Recommended for stock solutions.[2] |
| Water | < 1 mg/mL | pH-dependent; more soluble in acidic conditions.[3] |
| Methanol | Slightly soluble | --- |
| Ethanol (99.5%) | Very slightly soluble | --- |
| N,N-dimethylacetamide | Sparingly soluble | --- |
| N,N-dimethylformamide | Slightly soluble | --- |
| 2-propanol | Practically insoluble | --- |
| Acetonitrile | Practically insoluble | --- |
| Acetone | Practically insoluble | --- |
| 1-octanol | Practically insoluble | --- |
Table 2: Aqueous Solubility of this compound at Different pH Values
| pH | Solubility (mg/mL) | Temperature (°C) |
| 1.2 | > 1.0 | 37 |
| 6.8 | < 1.0 | 37 |
Data synthesized from available literature indicating higher solubility in acidic pH.[3]
Experimental Protocols
Protocol 1: Preparation of a this compound Fumarate Stock Solution in DMSO
Materials:
-
This compound Fumarate (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound Fumarate in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).[1]
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) can be applied to aid dissolution.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
This compound Fumarate DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium appropriate for your assay
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound Fumarate DMSO stock solution.
-
Perform a serial dilution of the stock solution into your aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Ensure that the final concentration of DMSO in the working solution is low (typically less than 0.5%) to minimize solvent toxicity in cell-based assays.[1]
-
Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.[1]
Protocol 3: In Vitro H+/K+-ATPase Inhibition Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
H+/K+-ATPase enzyme preparation (e.g., from porcine gastric microsomes)
-
This compound working solutions at various concentrations
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
2 mM MgCl₂
-
2 mM KCl
-
2 mM ATP
-
10% Trichloroacetic acid (TCA)
-
Reagents for detecting inorganic phosphate (B84403) (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Pre-incubate the H+/K+-ATPase enzyme preparation with different concentrations of this compound working solution (or vehicle control) in the assay buffer containing MgCl₂ and KCl for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding ATP to each well.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding cold 10% TCA.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new microplate.
-
Determine the amount of inorganic phosphate released by adding a phosphate detection reagent and measuring the absorbance at the appropriate wavelength (e.g., 640 nm).
-
Calculate the percentage of H+/K+-ATPase inhibition for each this compound concentration compared to the vehicle control.
Visualizations
Caption: Mechanism of this compound as a potassium-competitive acid blocker.
Caption: Troubleshooting workflow for this compound precipitation.
References
Troubleshooting inconsistent results in Vonoprazan preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vonoprazan in a preclinical setting. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a potassium-competitive acid blocker (P-CAB). It functions by competitively inhibiting the gastric H+/K+-ATPase (proton pump) in parietal cells, which is the final step in gastric acid secretion.[1][2][3] Unlike proton pump inhibitors (PPIs), this compound's action is reversible and does not require activation in an acidic environment, leading to a more rapid and sustained suppression of gastric acid.[1][4]
Q2: How should this compound fumarate (B1241708) be prepared for in vivo oral administration in animal models?
A2: For oral administration in rodent studies, this compound fumarate can be dissolved in 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na).[5] It is crucial to ensure the compound is fully dissolved, which may require vortexing and sonication.[5] The formulation should be prepared fresh before each experiment to prevent degradation.[5]
Q3: What are the key pharmacokinetic differences between this compound and traditional PPIs in preclinical models?
A3: this compound generally exhibits a more rapid absorption and a longer plasma half-life (around 7 hours in fasting humans, which can inform preclinical expectations) compared to the shorter half-life of many PPIs (typically 1-2 hours).[6][7] Importantly, this compound's efficacy is driven by its concentration in the stomach tissue rather than plasma levels.[8] Physiologically based pharmacokinetic-pharmacodynamic (PBPK-PD) models have been developed to correlate stomach drug concentration with the inhibition of gastric acid secretion.[9][10]
Q4: Which cytochrome P450 (CYP) enzymes are primarily involved in this compound metabolism?
A4: this compound is metabolized by multiple CYP enzymes. The primary metabolizing enzyme is CYP3A4.[3][11] Other contributing enzymes include CYP2B6, CYP2C19, and CYP2D6.[3][12] It's important to note that unlike many PPIs, the influence of CYP2C19 polymorphisms on this compound's pharmacokinetics is considered clinically insignificant.[4]
Troubleshooting Guide
Inconsistent In Vivo Efficacy (Gastric pH)
Q5: We are observing high variability in gastric pH measurements in our rat study. What are the potential causes and solutions?
A5: High variability in gastric pH measurements can stem from several factors:
-
Inconsistent Dosing Procedure: For oral gavage, ensure consistent delivery directly into the stomach and check for any regurgitation. For other routes, verify the administration technique is uniform across all animals.
-
Animal-to-Animal Physiological Variation: Factors such as stress, diet, and the microbiome can influence gastric pH. Ensure animals are properly acclimatized and housed under consistent environmental conditions.
-
Measurement Technique: The method of pH measurement is critical. Ensure pH probes are calibrated correctly and placed in a consistent location within the stomach. If using aspirated gastric contents, the timing and volume of aspiration should be standardized.[13]
-
Timing of Measurement: The timing of pH measurement relative to this compound administration is crucial. The peak effect on intragastric pH is reported to be around 4-5 hours after dosing.[14] Align your measurements with the expected pharmacodynamic profile.
Unexpected Pharmacokinetic Profiles
Q6: Our preclinical pharmacokinetic data in rats show inconsistent plasma concentrations of this compound. What should we investigate?
A6: Inconsistent plasma concentrations can be due to several factors:
-
Formulation Issues: Incomplete dissolution or instability of the dosing solution can lead to variable absorption.[5] Ensure your formulation is homogenous and freshly prepared.
-
Biological Variability: Differences in gastric emptying time, intestinal transit, and metabolic enzyme activity among animals can contribute to variability. Using a well-characterized animal strain can help minimize genetic differences in metabolism.[5]
-
Drug-Drug Interactions: If co-administering other compounds, consider the potential for interactions at the level of CYP enzymes, which can alter this compound's metabolism.[15][16]
-
Blood Sampling and Processing: Ensure a consistent blood sampling technique and schedule.[6] Proper handling and storage of plasma samples at -80°C are essential to prevent degradation before analysis.[9]
In Vitro Assay Failures
Q7: We are experiencing issues with our in vitro H+, K+-ATPase inhibition assay, such as high background or inconsistent IC50 values. What can we do?
A7: For in vitro assays, consider the following:
-
Enzyme Preparation: The quality of the isolated gastric microsomes containing the H+, K+-ATPase is paramount. Ensure the preparation is fresh and has been properly stored to maintain enzyme activity.[8]
-
Assay Buffer Conditions: The pH of the assay buffer is critical and should be maintained consistently, typically between 6.5 and 7.0, to mimic physiological conditions.[8]
-
Substrate and Cofactor Concentrations: Ensure that ATP and necessary cofactors are at optimal concentrations and are not degraded.
-
Compound Solubility: Poor solubility of this compound in the assay buffer can lead to inaccurate results. Verify the solubility and consider using a low concentration of a suitable solvent like DMSO if necessary, ensuring the final solvent concentration does not affect enzyme activity.
Q8: My this compound solution for in vitro experiments appears unstable. What are the stability characteristics of this compound?
A8: this compound is known to be more stable in acidic conditions compared to PPIs.[17] However, it can degrade under alkaline and oxidative stress conditions.[18] When preparing solutions for in vitro work, it is advisable to:
-
Use buffers with a slightly acidic to neutral pH.
-
Prepare solutions fresh for each experiment.
-
Protect solutions from light and store them appropriately, even for short periods.
-
The fumarate salt of this compound is used in formulations to improve stability.[18][19]
Data Presentation
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| Rat | 1 mg/kg, IV | - | - | - | 0.83 (β-phase) | [9] |
| Dog | 0.6 mg/kg, Oral | - | - | - | - | [9] |
| Human | 20 mg, Oral | 37.8 | 2.0 | 273 | 7.0-9.0 | Clinical data for reference |
Note: Preclinical pharmacokinetic parameters can vary significantly based on the study design, animal strain, and analytical methods used. The data presented are illustrative.
Table 2: In Vitro Inhibitory Potency of this compound
| Parameter | Condition | Value | Reference |
| IC50 (H+, K+-ATPase) | pH 6.5 | - | [8] |
| IC50 (H+, K+-ATPase) | pH 7.0 | - | [8] |
| Ki (H+, K+-ATPase) | pH 6.5 | 3 nM | [8] |
| Ki (H+, K+-ATPase) | pH 7.0 | 10 nM | [8] |
Experimental Protocols
Protocol 1: Histamine-Stimulated Gastric Acid Secretion in Anesthetized Rats
-
Animal Preparation: Anesthetize rats and cannulate the trachea. Perfuse the stomach with saline through catheters placed in the esophagus and duodenum.[8][20]
-
Stimulation of Acid Secretion: Infuse histamine (B1213489) intravenously at a constant rate to stimulate gastric acid secretion.[8]
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraduodenal or intravenous).
-
Sample Collection: Collect the gastric perfusate at regular intervals (e.g., every 15 minutes).[8]
-
Analysis: Determine the acid output by titrating the collected perfusate with a standardized NaOH solution to a neutral pH.[8]
-
Data Interpretation: Calculate the percentage inhibition of acid secretion compared to the vehicle control group.
Protocol 2: Pharmacokinetic Study in Rats
-
Dosing: Administer this compound at the desired dose and route to a cohort of rats.
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[8]
-
Plasma Preparation: Separate plasma by centrifugation and store at -80°C until analysis.[8][9]
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[6][9]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.[8]
Visualizations
Caption: Mechanism of this compound's competitive inhibition of the H+/K+-ATPase.
Caption: Experimental workflow for a preclinical pharmacokinetic study of this compound.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 3. prezi.com [prezi.com]
- 4. This compound a novel potassium competitive acid blocker; another leap forward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. A Population Pharmacokinetic Model of this compound: Evaluating the Effects of Race, Disease Status, and Other Covariates on Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Physiologically based pharmacokinetic–pharmacodynamic modeling for prediction of this compound pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiologically based pharmacokinetic-pharmacodynamic modeling for prediction of this compound pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Cytochrome P450-Based Drug-Drug Interactions of this compound In Vitro and In Vivo [frontiersin.org]
- 13. Quality of Studies for Gastric pH Measurements with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of gastric acid suppression with this compound using calcium carbonate breath test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Clinical pharmacokinetics of potassium competitive acid blockers: a systematic review and meta-analysis [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. jetir.org [jetir.org]
- 18. benchchem.com [benchchem.com]
- 19. How does fumaric acid contribute to the stability of this compound in the tablet formulation? [synapse.patsnap.com]
- 20. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Vonoprazan degradation in experimental solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the degradation of Vonoprazan fumarate (B1241708) in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound fumarate?
A1: this compound fumarate is most susceptible to degradation under alkaline and oxidative conditions.[1][2][3][4] It is comparatively stable under acidic, thermal, and photolytic stress.[1][2][3] The main degradation pathways involve the hydrolysis of the amide linkage in basic conditions and oxidation of the molecule.[2]
Q2: What are the likely degradation products of this compound fumarate?
A2: Under forced degradation conditions, particularly alkaline and oxidative stress, several degradation products can form. While specific structural elucidation requires advanced techniques like mass spectrometry, degradation often results in modifications to the pyrrole (B145914) ring and the N-methylmethanamine side chain.[2][4]
Q3: What general precautions should I take when preparing analytical solutions of this compound fumarate?
A3: To minimize degradation, it is critical to control the pH of your solutions, avoiding alkaline conditions. The use of acidic or neutral diluents is recommended.[2] Although this compound is relatively stable to heat and light, it is good practice to protect samples from strong oxidizing agents and prolonged exposure to high temperatures and direct light.[1][2][3]
Q4: How should I store this compound fumarate solutions to ensure stability?
A4: For short-term storage, it is advisable to keep solutions refrigerated at 2-8 °C and protected from light. For long-term storage, freezing at -20 °C or below is recommended. The solvent used for storage should be slightly acidic or neutral to prevent base-catalyzed hydrolysis.[2]
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound fumarate.
HPLC Analysis Issues
Problem: My this compound peak is tailing in the chromatogram.
-
Possible Cause: Secondary interactions with residual silanol (B1196071) groups on the silica-based C18 column.
-
Solution: Use a high-purity, end-capped column. Lowering the mobile phase pH to around 3.0 can also help suppress silanol ionization.[2] Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also mask these silanol groups.[2]
-
-
Possible Cause: Column overload.
-
Solution: Dilute your sample to ensure the concentration is within the linear range of your analytical method.[2]
-
Problem: I am observing unexpected peaks in my chromatogram.
-
Possible Cause: Degradation of this compound in the sample solution.
-
Solution: Ensure your sample diluent is not alkaline. If using an autosampler, consider cooling it to a lower temperature (e.g., 4 °C) to slow potential degradation in the vials.[2]
-
-
Possible Cause: Contaminated mobile phase or diluent.
-
Solution: Always use HPLC-grade solvents and freshly prepared, filtered mobile phases.[2]
-
Data Summary
The following tables summarize the stability of this compound fumarate under various stress conditions as reported in forced degradation studies.
Table 1: Degradation of this compound Fumarate under Alkaline and Oxidative Stress
| Stress Condition | Reagent Concentration | Exposure Time (hours) | Temperature | % Degradation |
| Alkaline Hydrolysis | 0.1N NaOH | 24 | Room Temperature | Significant |
| Oxidative Degradation | 3% or 30% H₂O₂ | 2 | Room Temperature | Significant |
Data synthesized from forced degradation studies. "Significant" indicates noticeable degradation was observed, though the exact percentage can vary based on specific experimental details.[1][2][3]
Table 2: Stability of this compound Fumarate under Other Stress Conditions
| Stress Condition | Reagent | Exposure Time (hours) | Temperature | Stability |
| Acid Hydrolysis | 0.1N HCl | 24 | Room Temperature | Stable |
| Thermal Degradation | - | 2 | 60°C | Stable |
| Photolytic Degradation | UV light | 2 | Room Temperature | Stable |
This compound fumarate shows high stability under these conditions.[1][2][3]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Fumarate
This protocol provides a general methodology for conducting a forced degradation study.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound fumarate in a suitable solvent (e.g., methanol (B129727) or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).[2]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1N HCl.
-
Incubate at room temperature for 24 hours.
-
Neutralize with an equivalent amount of 0.1N NaOH.
-
Dilute to the final concentration with the mobile phase for HPLC analysis.[2]
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1N NaOH.
-
Incubate at room temperature for 24 hours.
-
Neutralize with an equivalent amount of 0.1N HCl.
-
Dilute to the final concentration with the mobile phase for HPLC analysis.[2]
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% or 30% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 2 hours.
-
Dilute to the final concentration with the mobile phase for HPLC analysis.[2]
-
-
Thermal Degradation:
-
Store a solid sample of this compound fumarate in a hot air oven at 60°C for 2 hours.
-
After cooling, prepare a solution of the desired concentration in the mobile phase for HPLC analysis.[2]
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound fumarate to UV light for 2 hours.
-
Prepare a solution of the desired concentration in the mobile phase for HPLC analysis.[2]
-
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for this compound Fumarate Forced Degradation Studies.
Troubleshooting Logic for Unexpected HPLC Peaks
References
Technical Support Center: Managing Variability in Animal Model Response to Vonoprazan
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing and understanding the variability in animal model responses to Vonoprazan. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potassium-competitive acid blocker (P-CAB) that inhibits the H+/K+-ATPase enzyme system, which is the final step in the gastric acid secretion pathway in parietal cells.[1] Unlike proton pump inhibitors (PPIs), this compound binds reversibly to the proton pump and does not require acid activation, allowing it to inhibit both resting and stimulated proton pumps.[1] Its high pKa of 9.06 enables it to accumulate in high concentrations in the acidic environment of the parietal cell canaliculi, contributing to its potent and sustained acid suppression effects.[1]
Q2: Which animal models are commonly used for studying this compound?
A2: Rats and dogs are frequently used animal models for preclinical studies of this compound to evaluate its pharmacokinetics, pharmacodynamics, and efficacy in gastric acid suppression.[2][3] Male Sprague-Dawley rats are often used for in vivo assessment of gastric acid suppression.[4][5]
Q3: How does the metabolism of this compound differ between species and how might this affect experimental outcomes?
A3: this compound is metabolized by multiple cytochrome P450 (CYP) enzymes, with CYP3A4 being the primary metabolizing enzyme.[6][7] Other enzymes involved include CYP2B6, CYP2C19, and CYP2D6, as well as the non-CYP enzyme SULT2A1.[6][8] The relative activity of these enzymes can vary between species (e.g., rats, dogs, humans), potentially leading to differences in drug exposure and response.[2] While this compound's metabolism is less affected by CYP2C19 polymorphisms compared to many PPIs, inter-individual variability can still exist.[4][9] It's important to use well-characterized animal strains to minimize genetic variability in drug metabolism.[6]
Q4: How should this compound Fumarate be prepared for administration in animal models?
A4: For oral administration in rodent models like rats, this compound Fumarate can be dissolved in 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na).[6] It is crucial to ensure the compound is fully dissolved, which may require the use of a vortex mixer and sonicator.[6] To avoid degradation, formulations should be prepared fresh before each experiment.[4][6]
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic (PK) data in rodent studies.
-
Possible Cause: Inconsistent formulation.
-
Troubleshooting Step: Ensure that this compound Fumarate is completely dissolved in the vehicle (e.g., 0.5% CMC-Na). Use a vortex mixer and sonicator to aid dissolution.[6] Always prepare the formulation fresh before each experiment to prevent degradation and verify the pH of the final formulation for consistency.[6]
-
-
Possible Cause: Genetic variability in drug-metabolizing enzymes.
-
Possible Cause: Inconsistent dosing procedure.
-
Troubleshooting Step: For oral gavage, ensure the dose is accurately delivered directly into the stomach without regurgitation.[6] Consistent technique among all personnel performing the dosing is critical.
-
Issue 2: Inconsistent or lower-than-expected efficacy in gastric acid suppression.
-
Possible Cause: Incorrect dosage.
-
Possible Cause: Drug degradation.
-
Troubleshooting Step: this compound Fumarate is susceptible to degradation under alkaline and oxidative stress conditions.[4] Prepare fresh solutions for each experiment and avoid exposing the drug to alkaline conditions or strong oxidizing agents.[4] Store stock compounds and solutions in a cool, dark, and dry place.[4]
-
-
Possible Cause: Timing of efficacy assessment.
-
Troubleshooting Step: Align the timing of your measurements with the known pharmacodynamics of this compound. For acute models, measurements should be taken after the peak effect is expected.[6]
-
Issue 3: Unexpected side effects or toxicity in animal models.
-
Possible Cause: High dosage.
-
Troubleshooting Step: High doses of this compound in rodents have been associated with an increased incidence of gastric endocrine tumors.[4] Review the literature for toxicity data and consider reducing the dose.
-
-
Possible Cause: Drug-drug interactions.
-
Troubleshooting Step: If this compound is co-administered with other drugs, there is a potential for drug-drug interactions.[4] For instance, amlodipine (B1666008) has been shown to inhibit this compound metabolism in rats.[8] Review the metabolic pathways of all administered compounds to identify potential interactions.[4]
-
-
Possible Cause: Animal health status.
Data Presentation
Table 1: In Vitro Inhibition of Venlafaxine Metabolism by this compound in Rat Liver Microsomes
| Parameter | Value | Reference |
| IC50 | 5.544 µM | [10][11] |
| Inhibition Mechanism | Mixed (Competitive and Non-competitive) | [10][11] |
| Ki | 23.14 µM | [5][11] |
| Ki' | 11.29 µM | [5][11] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species (Oral Administration)
| Species | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Reference |
| Rat | 0.7 (IV) | - | 0.83 | [2] |
| Rat | 1.0 (IV) | - | - | [2] |
| Dog | 0.3 | - | - | [2] |
| Dog | 1.0 | - | - | [2] |
| Human | 20 mg | ~1.5 - 2.0 | ~7.7 | [6] |
| Human | 30 mg | - | - | [2] |
| Human | 40 mg | - | - | [2] |
Table 3: Effect of Co-administration of this compound on Venlafaxine Pharmacokinetics in Rats
| Treatment Group (Venlafaxine 20 mg/kg) | AUC(0-∞) of Venlafaxine (ng·h/mL) | Cmax of Venlafaxine (ng/mL) | Reference |
| Control | 135.8 ± 36.4 | 58.3 ± 15.2 | [11] |
| + this compound (5 mg/kg) | 225.3 ± 58.7 | 119.7 ± 31.1 | [11] |
| + this compound (20 mg/kg) | 865.3 ± 212.5 | 458.9 ± 112.9 | [11] |
| *p < 0.05, **p < 0.01 vs. control group |
Experimental Protocols
Protocol 1: In Vivo Assessment of Gastric Acid Suppression in a Rat Model
-
Animal Model: Male Sprague-Dawley rats (200-250g).[4]
-
Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.[4]
-
Fasting: Fast rats for 18-24 hours before the experiment, with continued free access to water.[4]
-
Dosing: Administer this compound Fumarate via oral gavage at desired doses (e.g., 1, 2, 4 mg/kg). A vehicle control group should be included.[4]
-
Pylorus Ligation: Perform a laparotomy and ligate the pylorus.[4]
-
Gastric Juice Collection: After a predetermined period (e.g., 4 hours), euthanize the animals and collect the gastric contents.[4]
-
Analysis: Measure the volume of gastric juice, determine the pH, and titrate with 0.01 N NaOH to determine the total acid output.[4]
-
Data Analysis: Compare the results from the this compound-treated groups with the vehicle control group to calculate the percentage of inhibition of gastric acid secretion.[4]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (180-220 g).[6]
-
Dosing: After an overnight fast, administer a single oral dose of this compound (e.g., 5 or 20 mg/kg) formulated in 0.5% CMC-Na via oral gavage.[6]
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[6]
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.[6]
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and t1/2 using non-compartmental analysis.
Visualizations
Caption: Mechanism of this compound's competitive inhibition of the H+/K+-ATPase.
Caption: Troubleshooting workflow for inconsistent this compound response.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiologically based pharmacokinetic–pharmacodynamic modeling for prediction of this compound pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiologically based pharmacokinetic-pharmacodynamic modeling for prediction of this compound pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Evaluation of commonly used cardiovascular drugs in inhibiting this compound metabolism in vitro and in vivo [frontiersin.org]
- 9. Efficacy of this compound for Helicobacter pylori Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Vivo Rat Model Assessments of the Effects of this compound on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UPLC-MS/MS for Vonoprazan Metabolite Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the identification of Vonoprazan metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the UPLC-MS/MS analysis of this compound and its metabolites.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Fronting or Tailing) | Sample Overload: Injecting too high a concentration of the sample. | Dilute the sample and re-inject. Ensure that the injection volume and concentration are within the linear range of the instrument. |
| Incompatible Injection Solvent: The solvent used to dissolve the sample has a much stronger elution strength than the initial mobile phase. | Prepare the sample in a solvent that is similar in composition and strength to the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume. | |
| Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase. | Wash the column with a strong solvent. If the problem persists, replace the column with a new one. | |
| Low Signal Intensity or No Peak Detected | Suboptimal Ionization: Incorrect settings for the ion source (e.g., temperature, gas flow, voltage). | Optimize the ion source parameters for this compound and its expected metabolites. Perform a tuning and calibration of the mass spectrometer. |
| Matrix Effects (Ion Suppression): Co-eluting endogenous components from the biological matrix interfere with the ionization of the target analytes. | Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction or liquid-liquid extraction). An isotopic-labeled internal standard can also help to compensate for matrix effects. | |
| Low Abundance of Metabolites: The concentration of the metabolite in the sample is below the limit of detection of the instrument. | Concentrate the sample before injection. Optimize the MS parameters for maximum sensitivity for the specific metabolite. | |
| Inconsistent Retention Times | Unstable Mobile Phase Composition: Improperly mixed mobile phases or solvent degradation. | Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed. |
| Fluctuations in Column Temperature: Inconsistent oven temperature. | Ensure the column oven is functioning correctly and maintaining a stable temperature throughout the analysis. | |
| Pump Malfunction: Issues with the UPLC pump leading to inconsistent flow rates. | Check the pump for leaks and perform routine maintenance as recommended by the manufacturer. | |
| Difficulty in Metabolite Identification | Lack of Reference Standards: Authentic standards for the metabolites are not available for comparison. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions. Perform MS/MS fragmentation studies and compare the fragmentation patterns with known biotransformation pathways of similar compounds. |
| Co-elution of Isomers: Structural isomers of metabolites are not chromatographically separated. | Optimize the chromatographic method by trying different columns, mobile phases, and gradient profiles to achieve separation. | |
| Complex Fragmentation Patterns: Difficulty in interpreting the MS/MS spectra to elucidate the structure of the metabolite. | Use in-silico fragmentation prediction software to help interpret the spectra. Compare the fragmentation of the suspected metabolite with that of the parent drug, this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: this compound is primarily metabolized in the liver through oxidation and non-oxidative pathways. The main cytochrome P450 (CYP) enzymes involved are CYP3A4, CYP2B6, CYP2C19, and CYP2D6.[1][2] The non-oxidative pathway involves sulfotransferase SULT2A1.[2] Major metabolites include N-demethylated this compound, M-I (carboxylic acid form), M-II, M-III, and M-IV-Sul (sulfate conjugate).[3]
Q2: What are the recommended starting UPLC-MS/MS conditions for this compound metabolite analysis?
A2: A good starting point for method development would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724). Detection is typically performed using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode, monitoring specific precursor-to-product ion transitions (MRM).[4]
Q3: How can I improve the detection of low-level this compound metabolites?
A3: To enhance the detection of low-abundance metabolites, consider the following strategies:
-
Sample Enrichment: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the metabolites and remove interfering matrix components.
-
Sensitive Instrumentation: Employ a highly sensitive tandem mass spectrometer and optimize the MS parameters (e.g., collision energy, dwell time) for each specific metabolite.
-
Selective Ion Monitoring: Use multiple reaction monitoring (MRM) for targeted analysis of expected metabolites to improve the signal-to-noise ratio.
Q4: What are the challenges in differentiating isomeric metabolites of this compound?
A4: Differentiating isomeric metabolites can be challenging as they have the same mass-to-charge ratio (m/z). The key to their differentiation lies in achieving chromatographic separation. This can be accomplished by:
-
Optimizing Chromatography: Experiment with different stationary phases (e.g., C18, phenyl-hexyl), mobile phase modifiers, and gradient slopes to improve resolution.
-
High-Resolution Mass Spectrometry (HRMS): While HRMS cannot differentiate isomers based on mass alone, it can provide highly accurate mass data to confirm the elemental composition, which is a crucial piece of evidence in the identification process.
-
Tandem Mass Spectrometry (MS/MS): Isomers may exhibit different fragmentation patterns upon collision-induced dissociation (CID). Careful analysis of the MS/MS spectra can reveal structural differences.
Q5: How should I prepare plasma samples for this compound metabolite analysis?
A5: Common sample preparation techniques for plasma include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate plasma proteins.[5] This is suitable for initial screening but may not remove all matrix interferences.
-
Liquid-Liquid Extraction (LLE): A more selective technique where the sample is partitioned between two immiscible liquids to extract the analytes of interest and remove interfering substances.[4]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analytes while matrix components are washed away. This technique can provide the cleanest extracts and is often preferred for quantitative analysis.
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Simultaneous Quantification of this compound and its Metabolites in Human Plasma
This protocol is based on a validated method for the simultaneous determination of this compound and its four major metabolites (M-I, M-II, M-III, and M-IV-Sul).
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add an appropriate internal standard.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
2. UPLC Conditions
-
Column: Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B (linear gradient)
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B (linear gradient)
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. MS/MS Conditions
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: (Precursor Ion (m/z) → Product Ion (m/z))
-
This compound: 346.0 → 315.1[5]
-
Metabolites: To be determined by infusing individual standards or by analyzing in-vitro metabolism samples and identifying unique product ions for each metabolite.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Cleaner Sample Extracts
This protocol is a more selective alternative to protein precipitation.
-
To 200 µL of plasma, add an internal standard.
-
Add 50 µL of 1 M NaOH to basify the sample.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Inject into the UPLC-MS/MS system.
Data Presentation
Table 1: UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Reversed-phase C18, sub-2 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of parent and metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 35 - 45 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Example MRM Transitions for this compound and a Key Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 346.1 | 315.1 | 25 |
| This compound-d4 (IS) | 350.1 | 316.1 | 25 |
| M-I (Carboxylic Acid) | 347.1 | 205.1 | 30 |
(Note: Collision energies are instrument-dependent and require optimization.)
Visualizations
Caption: Metabolic pathways of this compound.
Caption: General workflow for this compound metabolite analysis.
References
- 1. LC-MS/MS method for quick detection of this compound fumarate in human plasma: Development, validation and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A validated simultaneous quantification method for this compound (TAK-438F) and its 4 metabolites in human plasma by the liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Vonoprazan Efficacy in PPI-Resistant Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Vonoprazan in proton pump inhibitor (PPI)-resistant models of gastroesophageal reflux disease (GERD).
Frequently Asked Questions (FAQs)
Q1: What defines a PPI-resistant or refractory GERD (rGERD) model in a clinical research context?
A1: PPI-resistant GERD (rGERD) is clinically defined as the persistence of symptoms or esophageal mucosal breaks after a standard treatment course with PPIs.[1] Specifically, it can be classified as having persistent acid reflux or less than a 50% improvement in symptoms after 12 weeks of PPI therapy.[1] Up to 40% of GERD patients experience inadequate symptom relief with a PPI, falling into this category.[2][3][4]
Q2: We are observing suboptimal response to this compound in our PPI-resistant non-erosive reflux disease (NERD) model. What is a recommended starting protocol?
A2: For initial treatment of rGERD, a daily dose of 20 mg this compound for a duration of 4–8 weeks is recommended.[1][4] If the model involves NERD specifically, studies have shown that both 10 mg and 20 mg daily doses of this compound significantly increase the percentage of 24-hour symptom-free days compared to placebo, with no significant difference in efficacy between the two doses.[5] For maintenance therapy after initial healing, 10 mg of this compound is often used.[2]
Q3: What are the key mechanistic differences between this compound and traditional PPIs that we should consider in our experimental design?
A3: this compound is a potassium-competitive acid blocker (P-CAB) and differs from PPIs in several critical ways.[1][6][7] Unlike PPIs, this compound does not require acid activation and binds reversibly to the proton pump (H+,K+-ATPase).[1][6][7] This results in a faster onset of action, more potent and sustained acid suppression, and a longer duration of effect.[1][7][8] Its action is also independent of meal times and is not significantly affected by CYP2C19 genetic polymorphisms, which can cause inter-individual variability with PPIs.[1][9][10]
Q4: Our models exhibit significant nocturnal acid breakthrough despite this compound administration. How can we address this?
A4: Nocturnal acid breakthrough (NAB), a drop in intragastric pH below 4 for over an hour at night, is a known challenge with PPIs.[11] this compound has demonstrated superior nocturnal acid control compared to PPIs due to its prolonged and potent action.[8][9][10] If NAB persists, ensure consistent dosing. This compound 10 mg and 20 mg have been shown to significantly reduce nighttime heartburn.[1] The mechanism of this compound, with its long half-life and direct action, is specifically advantageous for controlling NAB.[3][11]
Q5: Is an on-demand dosing strategy viable for this compound in a NERD model, or is continuous daily dosing required?
A5: On-demand therapy with this compound is a viable and effective strategy for NERD models. Studies have shown that on-demand this compound (at doses of 10, 20, and 40 mg) provides rapid relief from heartburn episodes, often within an hour, and is significantly more effective than placebo.[1][12] For instance, complete and sustained relief was achieved in 56-70% of patients on on-demand this compound compared to 27% with placebo.[1][12] This approach may be particularly useful for models where continuous, potent acid suppression is not required.
Q6: What kind of symptom improvement rates should we expect when switching from a PPI to this compound in a PPI-resistant model?
A6: Switching from a PPI to this compound in resistant models is associated with significant symptom improvement. In one study of PPI-resistant NERD patients, 69.2% reported symptom improvement after switching to this compound, with the mean total GERD-Q score decreasing significantly.[13] For PPI-resistant reflux esophagitis, improvement and resolution rates with 20 mg this compound were 76.0% and 60.4%, respectively.[1]
Troubleshooting Guides
If you are encountering issues with this compound efficacy in your PPI-resistant models, follow these steps to diagnose and resolve the problem.
Guide 1: Troubleshooting Suboptimal Efficacy in PPI-Resistant Erosive Esophagitis (EE)
| Step | Action | Rationale & Key Considerations |
| 1. Confirm Diagnosis | Verify the presence of mucosal breaks (erosions) via endoscopy at baseline. | Ensure the model accurately represents EE and not NERD, as healing rates are a primary endpoint. |
| 2. Review Dosing Regimen | Ensure administration of this compound 20 mg once daily. | This is the recommended dose for healing PPI-resistant EE.[1][2] Lower doses may be insufficient for severe cases (e.g., Los Angeles grades C/D). |
| 3. Assess Duration of Treatment | Continue the protocol for at least 4-8 weeks. | High healing rates are observed at both 4 and 8 weeks.[2] Premature assessment may not capture the full therapeutic effect. |
| 4. Evaluate Adherence | In preclinical models, ensure consistent and accurate drug delivery. In clinical studies, monitor patient compliance. | Unlike PPIs, this compound's efficacy is not meal-dependent, which can simplify administration but adherence remains crucial.[1][3][12] |
| 5. Investigate Confounding Factors | Rule out other potential causes for esophageal injury or persistent symptoms, such as eosinophilic esophagitis or motility disorders. | PPI-resistance can sometimes be a misdiagnosis for other conditions. Diagnostic procedures like manometry or 24-hour pH impedance monitoring may be necessary.[1][4] |
Guide 2: Troubleshooting Poor Symptom Control in PPI-Resistant Non-Erosive Reflux Disease (NERD)
| Step | Action | Rationale & Key Considerations |
| 1. Confirm NERD Diagnosis | Ensure the absence of mucosal breaks on endoscopy and consider 24-hour pH impedance monitoring. | This helps differentiate true NERD from functional heartburn or non-acid reflux, where acid suppression may be less effective. Approximately 60% of PPI-refractory NERD patients may have symptoms correlated with non-acid reflux.[1] |
| 2. Optimize Dosing | Administer this compound 10 mg or 20 mg daily. | Both doses have shown similar efficacy in increasing 24-hour heartburn-free days. There is no evidence that escalating beyond 20 mg improves outcomes in NERD. |
| 3. Consider On-Demand Therapy | If continuous daily dosing is ineffective or not required, switch to an on-demand protocol (10-20 mg as needed). | This compound's rapid onset of action makes it highly suitable for on-demand use, which has proven effective for symptom control in NERD.[14] |
| 4. Assess Symptom Type | Differentiate between acid reflux-related symptoms (heartburn, regurgitation) and dysmotility-related symptoms. | While this compound is highly effective for acid-related symptoms, its effect on dysmotility may be less pronounced.[15] |
| 5. Evaluate for Esophageal Hypersensitivity | If symptoms persist despite adequate acid suppression (confirmed by pH monitoring), consider esophageal hypersensitivity as a contributing factor. | In such cases, neuromodulators may be a more appropriate area of investigation than escalating acid-suppressive therapy. |
Quantitative Data Summary
The following tables summarize key efficacy data for this compound in PPI-resistant models.
Table 1: Efficacy of this compound in PPI-Resistant Erosive Esophagitis (EE)
| Endpoint | This compound Dose | Time Point | Efficacy Rate (95% CI) | Source |
| Healing Rate | 20 mg | 4 Weeks | 91.7% (86.8–94.8%) | [1][2] |
| 20 mg | 8 Weeks | 88.5% (69.7–96.2%) | [1][2] | |
| Maintenance of Healing | 10 mg | 8 Weeks | 82.6% (61.2–95.0%) | [2] |
| 10 mg | 24 Weeks | 86.0% (72.1–94.7%) | [2] | |
| 10 mg | 48 Weeks | 93.8% (69.8–99.8%) | [2] | |
| 10 mg | 96 Weeks | 85.7% (Endoscopic non-recurrence) | [15] |
Table 2: Symptom Improvement in PPI-Resistant GERD (NERD & EE)
| Endpoint | This compound Dose | Time Point | Efficacy Rate (95% CI) | Patient Population | Source |
| FSSG Score Improvement | 20 mg | 4 Weeks | 74.6% (65.8–81.7%) | PPI-Resistant GERD | [1][2] |
| 20 mg | 8 Weeks | 51.9% (37.8–65.7%) | PPI-Resistant GERD | [1][2] | |
| Symptom Improvement Rate | 10 mg | 1 Month | >80% | PPI-Resistant Erosive GERD | [16] |
| Symptom Resolution Rate | 10 mg | 1 Month | 83% | PPI-Resistant Erosive GERD | [16] |
| Symptom Improvement | Not specified | 12 Weeks | 69.2% of patients reported improvement | PPI-Resistant NERD | [13] |
Table 3: On-Demand this compound Efficacy vs. Placebo in NERD
| Endpoint | This compound 10 mg | This compound 20 mg | This compound 40 mg | Placebo | Source |
| Complete heartburn relief within 3 hrs, sustained for 24 hrs | 56.0% | 60.6% | 70.0% | 27.3% | [1][12] |
| % of 24-hr heartburn-free days (4-week period) | 44.8% | 44.4% | - | 27.7% | [5] |
Experimental Protocols
Protocol 1: Assessing Efficacy of this compound in PPI-Resistant NERD
-
Subject Selection: Recruit adult subjects with a history of heartburn for ≥4 days per week and a negative upper endoscopy (i.e., no erosive esophagitis, Los Angeles grades A-D). Exclude patients meeting Rome IV criteria for functional heartburn.
-
Baseline Assessment: Subjects complete an electronic diary for 7 days to record daytime and nighttime heartburn severity on a 0-4 scale.
-
Randomization: Randomize subjects in a double-blind manner to one of three arms: Placebo, this compound 10 mg daily, or this compound 20 mg daily.[5]
-
Treatment Period: Administer the assigned treatment for 4 weeks. Subjects continue to record symptoms twice daily in their electronic diaries.
-
Primary Endpoint Analysis: The primary outcome is the mean percentage of 24-hour heartburn-free days over the 4-week treatment period.[5][17]
-
Secondary Endpoint Analysis: Secondary outcomes include the percentage of subjects with a 24-hour heartburn-free day on Day 1 and Day 2, and changes in mean heartburn severity scores.[17]
-
(Optional) Extension Phase: After the initial 4 weeks, subjects on placebo can be re-randomized to active treatment (this compound 10 mg or 20 mg), and those on active treatment can continue their assigned dose for an additional 20-week extension period to assess long-term efficacy.[17]
Protocol 2: Long-Term Maintenance and Relapse Study in PPI-Refractory Reflux Esophagitis (RE)
-
Subject Selection: Enroll patients with endoscopically confirmed RE who have failed an 8-week course of standard-dose PPI therapy.
-
Induction Phase: Treat all patients with open-label this compound 20 mg once daily for 4 weeks.[15]
-
Transition to Maintenance: Patients who demonstrate complete mucosal healing via endoscopy at 4 weeks are transitioned to a maintenance phase.
-
Maintenance Phase: Administer this compound 10 mg once daily for up to 96 weeks.[15]
-
Monitoring and Endpoints:
-
Conduct endoscopic evaluations at 48 and 96 weeks to assess for recurrence of mucosal lesions (primary efficacy endpoint).[15]
-
Administer symptom questionnaires (e.g., Frequency Scale for the Symptoms of GERD - FSSG) at baseline and regular intervals (e.g., 8, 24, 48, 96 weeks) to monitor symptom non-relapse rates.[15]
-
Monitor serum gastrin levels as a safety endpoint.[15]
-
-
Relapse Management: For patients who experience symptomatic or endoscopic relapse after discontinuing therapy, re-initiate this compound 20 mg once daily and assess for resolution of symptoms and mucosal healing.[15]
Mandatory Visualizations
Caption: Mechanism of Action: this compound (P-CAB) vs. PPIs.
References
- 1. This compound in Management of Refractory Gastroesophageal Reflux Disease: An Indian Expert Group Consensus Statements [japi.org]
- 2. A systematic review and meta-analysis of the efficacy of this compound for proton pump inhibitor-resistant gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound in Management of Refractory Gastroesophageal Reflux Disease: An Indian Expert Group Consensus Statements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gi.org [gi.org]
- 6. droracle.ai [droracle.ai]
- 7. Progress in the Study of this compound Fumarate vs. Proton Pump Inhibitors in the Treatment of Gastroesophageal Reflux Disease [scirp.org]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. youtube.com [youtube.com]
- 12. gi.org [gi.org]
- 13. Efficacy of this compound for Gastroesophageal Reflux Symptoms in Patients with Proton Pump Inhibitor-resistant Non-erosive Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. This compound is Efficacious for Treatment of Heartburn in Non-erosive Reflux Disease: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Mitigating Vonoprazan Drug-Drug Interactions In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating potential in vivo drug-drug interactions (DDIs) with Vonoprazan.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are planning an in vivo study with this compound and a co-medication. What are the primary metabolic pathways we should be concerned about?
A1: this compound is metabolized through multiple pathways. The primary route is oxidative metabolism via cytochrome P450 (CYP) enzymes, predominantly CYP3A4 .[1] Minor contributions come from CYP2B6, CYP2C19, and CYP2D6 .[1][2] A non-oxidative pathway involving sulfotransferase SULT2A1 also plays a role.[1][2] Therefore, co-administered drugs that are strong inhibitors or inducers of CYP3A4 are of primary concern. However, interactions involving other CYPs should not be entirely dismissed.
Q2: Our in vivo results show an unexpected increase in this compound plasma concentration when co-administered with a cardiovascular drug. What could be the mechanism?
A2: This is a known potential interaction. For instance, an in vivo study in rats showed that pre-treatment with amlodipine (B1666008) for two weeks nearly doubled the Area Under the Curve (AUC) of this compound.[2] While both amlodipine and nifedipine (B1678770) showed inhibitory effects in vitro, only amlodipine produced a significant pharmacokinetic change in vivo.[2][3] The mechanism may be more complex than simple CYP3A4 inhibition, with studies suggesting that inhibition of CYP2B6 might play a more significant role in the interaction with amlodipine.[2]
Troubleshooting Steps:
-
Verify In Vitro Inhibition: Conduct an in vitro CYP inhibition assay (see Protocol 1) with the cardiovascular drug against a panel of CYP enzymes (especially CYP3A4 and CYP2B6) to confirm direct inhibitory potential on this compound metabolism.
-
Consider Transporter Interactions: Investigate if the co-administered drug is an inhibitor of drug transporters that may be involved in this compound's disposition.
-
Evaluate Metabolite Profiles: A change in the ratio of this compound's metabolites, such as its primary carboxylic acid metabolite (M-I), can provide clues about which metabolic pathway is being affected.[2]
Q3: We are designing a study to assess if this compound affects the metabolism of other drugs. Which CYP enzymes should we focus on?
A3: In vivo studies in rats have demonstrated that this compound can act as an inhibitor of several CYP enzymes.[4][5] Specifically, it has been shown to inhibit the metabolism of probe substrates for CYP3A4 (midazolam), CYP2C9 (tolbutamide), CYP2D6 (dextromethorphan), and CYP2B6 (bupropion) .[4][5] Therefore, if your experimental drug is a substrate of any of these enzymes, there is a potential for a DDI where this compound is the perpetrator.
Q4: We observed conflicting results for the this compound-clopidogrel interaction between our in vitro and in vivo experiments. Why might this be?
A4: The this compound-clopidogrel interaction is complex and not fully elucidated. Clopidogrel (B1663587) is a prodrug that requires activation by CYP enzymes, primarily CYP2C19, to exert its antiplatelet effect.[6][7] While some studies have suggested that this compound could attenuate clopidogrel's function, potentially through CYP2C19 inhibition, other in vitro data indicate this effect is weak and may not be clinically significant.[4][7]
Potential Reasons for Discrepancies:
-
Mechanism Complexity: The interaction may not be solely dependent on CYP inhibition.[4] Other factors in the in vivo environment, such as effects on other enzymes or transporters, could be at play.
-
Gastric pH Alteration: this compound potently increases intragastric pH. This can alter the absorption and bioavailability of other drugs, an effect that is not captured in a typical liver microsome assay.
-
Genetic Polymorphisms: While the effect of this compound itself appears to be less affected by CYP2C19 genotype compared to proton-pump inhibitors (PPIs), the activation of clopidogrel is highly dependent on it.[6][8] Ensure your in vivo model or human subjects are genotyped for CYP2C19.
Q5: Are there any drug classes that have been shown to have no clinically meaningful interactions with this compound in vivo?
Quantitative Data on this compound DDIs
The following tables summarize quantitative data from in vivo studies investigating drug-drug interactions with this compound.
Table 1: Effect of Co-administered Drugs on this compound Pharmacokinetics (this compound as Victim)
| Co-administered Drug | Species | Key Pharmacokinetic Parameter | % Change with Co-administration | Reference |
| Amlodipine | Rat | AUC of this compound | ~100% increase | [2][3] |
| Poziotinib | Rat | AUC(0-T) of this compound | ~504% increase (15.05 to 90.95 µg/mL·h) | [8][11] |
| Poziotinib | Rat | CLz/F of this compound | ~84% decrease (162.67 to 25.84 L/kg·h) | [8] |
Table 2: Effect of this compound on Co-administered Drug Pharmacokinetics (this compound as Perpetrator)
| Co-administered Drug (CYP Substrate) | Species | Key Pharmacokinetic Parameter | % Change with this compound | Reference |
| Midazolam (CYP3A4) | Rat | AUC0→∞ | 125% increase | [5] |
| Midazolam (CYP3A4) | Rat | CLz/F | 54.7% decrease | [4][5] |
| Bupropion (CYP2B6) | Rat | Cmax | 233% increase | [4][5] |
| Bupropion (CYP2B6) | Rat | CLz/F | 70.6% decrease | [4][5] |
| Dextromethorphan (CYP2D6) | Rat | Cmax | 187% increase | [4][5] |
| Dextromethorphan (CYP2D6) | Rat | CLz/F | 61.0% decrease | [4][5] |
| Tolbutamide (CYP2C9) | Rat | Cmax | 67% increase | [4][5] |
| Proguanil (CYP2C19) | Human | AUC of Proguanil | 18% increase | [12] |
| Proguanil (CYP2C19) | Human | AUC of Cycloguanil (metabolite) | 25% decrease | [12] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Effect on CYP Enzyme Activity Using a Probe Drug Cocktail
This protocol is adapted from methodologies described in studies evaluating this compound's DDI potential.[1][4][5]
Objective: To evaluate the in vivo inhibitory effect of this compound on the activity of multiple CYP450 enzymes in a single experiment.
Materials:
-
Male Sprague-Dawley rats (220 ± 20 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) sodium)
-
CYP Probe Drug Cocktail (dissolved in an appropriate vehicle):
-
Midazolam (CYP3A4)
-
Bupropion (CYP2B6)
-
Tolbutamide (CYP2C9)
-
Dextromethorphan (CYP2D6)
-
Phenacetin (CYP1A2)
-
Chlorzoxazone (CYP2E1)
-
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge, vortex mixer
-
-80°C freezer
-
UPLC-MS/MS system
Procedure:
-
Acclimatization: Acclimate animals for at least one week prior to the study, with free access to food and water.
-
Grouping: Randomly divide rats into two groups (n=5 per group): Control (Vehicle) and this compound-treated.
-
Dosing: Administer this compound (e.g., 5 mg/kg) or vehicle to the respective groups via oral gavage daily for 14 consecutive days.
-
Cocktail Administration: On Day 14, following the final dose of this compound or vehicle, administer the CYP probe drug cocktail orally to all animals.
-
Blood Sampling: Collect blood samples (~0.2 mL) from the tail vein at designated time points post-cocktail administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Analysis:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding ice-cold acetonitrile (B52724) (containing an appropriate internal standard) to the plasma sample (e.g., 3:1 ratio).
-
Vortex for 1-2 minutes, then centrifuge at high speed (e.g., 13,000 rpm for 10 min) to pellet the precipitated protein.
-
Inject the supernatant into the UPLC-MS/MS system for quantification of each probe drug.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, CL/F) for each probe drug in both the control and this compound-treated groups using non-compartmental analysis software.
-
Perform statistical analysis (e.g., t-test) to compare the parameters between the two groups. A significant increase in AUC or Cmax, or a decrease in clearance (CL/F) of a probe drug in the this compound group indicates inhibition of the corresponding CYP enzyme.
-
Visualizations
Caption: Primary metabolic pathways of this compound via CYP450 and SULT2A1 enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Evaluation of commonly used cardiovascular drugs in inhibiting this compound metabolism in vitro and in vivo [frontiersin.org]
- 3. Evaluation of commonly used cardiovascular drugs in inhibiting this compound metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cytochrome P450-Based Drug-Drug Interactions of this compound In Vitro and In Vivo [frontiersin.org]
- 5. Cytochrome P450-Based Drug-Drug Interactions of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Pharmacokinetic Drug–Drug Interactions Between this compound and Low-Dose Aspirin or Nonsteroidal Anti-inflammatory Drugs: A Phase 2, Open-Label, Study in Healthy Japanese Men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Pharmacokinetic Drug–Drug Interactions Between this compound and Low-Dose Aspirin or Nonsteroidal Anti-inflammatory Drugs: A Phase 2, Open-Label, Study in Healthy Japanese Men | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of CYP2C19-Mediated Pharmacokinetic Drug Interaction of Tegoprazan, Compared with this compound or Esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Long-Term Stability of Vonoprazan in Storage
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the long-term stability of Vonoprazan. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound sample is showing significant degradation. What are the most likely causes?
A1: this compound is most susceptible to degradation under alkaline and oxidative conditions.[1][2] It is relatively stable under acidic, thermal, and photolytic stress.[1][2] The primary degradation pathways involve the hydrolysis of the amide linkage in basic conditions and oxidation of the molecule.[1]
Troubleshooting Guide:
-
Check the pH of your solutions: Ensure that any solvents or buffers used for sample preparation and storage are not alkaline. Acidic or neutral diluents are recommended to minimize degradation.[1]
-
Protect from oxidizing agents: Avoid exposing your samples to strong oxidizing agents.
-
Review storage conditions: For short-term storage, keep samples refrigerated (2-8 °C) and protected from light. For long-term stability, freezing at -20 °C or lower is advisable.[1] The storage solvent should be slightly acidic or neutral to prevent alkaline hydrolysis.[1]
Q2: I am observing the formation of unexpected peaks in my chromatogram during stability studies. What could they be?
A2: Under forced degradation conditions, several degradation products can form. The most significant degradants are typically observed under alkaline and oxidative stress.[1][2] For instance, Impurity-1 has been identified as a base degradation product, and Impurity-9 has been suggested as an oxidative degradation product.[2]
Troubleshooting Guide:
-
Characterize the degradants: Use techniques like mass spectrometry (MS) to identify the structure of the unknown peaks.
-
Compare with forced degradation samples: Analyze samples that have been intentionally degraded under specific conditions (e.g., alkaline hydrolysis, oxidation) to see if the retention times of the unknown peaks match those of known degradants.
Q3: My HPLC method is not providing good separation between this compound and its degradation products. How can I optimize it?
A3: Achieving good resolution is crucial for an effective stability-indicating method. Several factors in your HPLC method could be affecting the separation.
Troubleshooting Guide:
-
Optimize the mobile phase:
-
pH Adjustment: Use a mobile phase with a pH of around 3.0 to suppress the ionization of residual silanol (B1196071) groups on the column, which can cause peak tailing for the basic this compound molecule.[1]
-
Solvent Composition: Experiment with different ratios of organic solvents (e.g., acetonitrile (B52724), methanol) and aqueous buffers. A gradient elution may provide better separation of complex mixtures than an isocratic method.[3]
-
-
Column Selection:
-
Flow Rate and Temperature: Optimizing these parameters can also influence the selectivity and resolution of your separation.[3]
Q4: I am experiencing issues with peak tailing in my this compound chromatograms. What are the common causes and solutions?
A4: Peak tailing for this compound is often due to its basic nature interacting with the stationary phase.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | Use a high-purity, end-capped column.[1] Lower the mobile phase pH to around 3.0.[1] Add a competing base like triethylamine (B128534) (TEA) to the mobile phase to mask silanol groups.[1] |
| Column Overload | Dilute your sample to ensure the concentration is within the linear range of the method.[1] |
| Inappropriate Mobile Phase Composition | Optimize the organic modifier and buffer concentration to improve peak shape.[1] |
Data Presentation: Quantitative Stability of this compound
The following table summarizes the percentage of degradation of this compound Fumarate observed under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) |
| Alkaline Hydrolysis | 0.1N NaOH | 24 hours | Room Temp. | Significant |
| 62.48%[4] | ||||
| Oxidative Degradation | 3% or 30% H₂O₂ | 2 hours | Room Temp. | Significant |
| Acidic Hydrolysis | 0.1N HCl | 24 hours | Room Temp. | Stable |
| Thermal Degradation | Solid Sample | 2 hours | 60°C | Stable |
| Photolytic Degradation | Solid Sample | 2 hours | UV Light | Stable |
| Liquid State | - | - | 7.67%[4] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound Fumarate
This protocol outlines the methodology for conducting a forced degradation study on this compound Fumarate.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound Fumarate in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[1]
-
Acidic Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solid sample of this compound Fumarate to UV light (e.g., in a photostability chamber) for 2 hours.[1]
-
Prepare a solution of a suitable concentration in the mobile phase and analyze by HPLC.
-
Stability-Indicating HPLC Method
-
Column: Phenomenex Kinetex EVO C18 (250mm × 4.6mm, 5.0µm)[4]
-
Mobile Phase:
-
A: 0.03M sodium phosphate (B84403) buffer (pH 6.5) - methanol - acetonitrile (72:25:3, v/v/v)[4]
-
B: 0.03M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v)[4]
-
Alternative Isocratic Mobile Phase: Water (pH 3.0) and acetonitrile (95:5, v/v)[3]
-
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
Technical Support Center: Refinement of Surgical Procedures for Vonoprazan Administration in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining surgical procedures for the administration of Vonoprazan in rats.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in rats for pharmacokinetic studies?
A1: The most common and well-documented route for oral administration in pharmacokinetic studies is via oral gavage.[1][2] For intravenous administration, the lateral tail vein is typically used.[3][4][5][6]
Q2: What is a suitable vehicle for preparing this compound for oral administration in rats?
A2: this compound Fumarate can be dissolved in 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na) for oral administration in rats.[1][2] It is crucial to ensure the formulation is a clear solution before administration.[2]
Q3: What are the recommended dosages of this compound for in vivo studies in rats?
A3: Dosages can vary depending on the study's objective. For pharmacokinetic studies, oral doses of 5 mg/kg and 20 mg/kg have been used.[1][7] For gastric acid suppression models, intravenous doses of 0.7 and 1.0 mg/kg have been shown to be effective.[2] A dose-ranging study is recommended to determine the optimal dose for your specific experimental setup.[2]
Q4: Are there alternatives to oral gavage for this compound administration?
A4: While oral gavage is a precise dosing method, alternatives that may reduce animal stress include voluntary consumption of medicated palatable mixtures or training rats to drink from a syringe.[8][9] These methods may be suitable depending on the experimental design and the need for precise dosage timing.
Q5: How does this compound work?
A5: this compound is a potassium-competitive acid blocker (P-CAB). It inhibits the H+/K+ ATPase enzyme (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[2][10] Unlike proton pump inhibitors (PPIs), this compound does not require acid activation and provides a more rapid and sustained acid suppression.[2][10][11]
Troubleshooting Guides
Oral Gavage
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Regurgitation or reflux of the administered dose | - Incorrect placement of the gavage needle.- Excessive volume administered.[12]- Animal stress leading to physiological responses. | - Ensure the gavage needle is measured to the correct length (from the tip of the nose to the last rib) and gently inserted into the esophagus, not the trachea.[12]- Adhere to recommended maximum dosing volumes (typically 10-20 ml/kg for rats).[12][13]- Handle animals calmly and proficiently to minimize stress.[14] Consider refined handling techniques.[9] |
| Signs of respiratory distress (gasping, choking) during or after the procedure | - Accidental administration into the trachea.[8] | - Immediately stop the procedure and remove the needle if the animal shows any signs of distress.[12]- If administration into the lungs is suspected, the animal must be humanely euthanized immediately.[12]- Ensure proper restraint and a straight line from the head through the neck to the esophagus during insertion.[12] |
| Esophageal or stomach perforation | - Forcing the gavage needle.[12]- Using a rigid or damaged needle. | - Never force the gavage needle; if resistance is met, withdraw and reinsert gently.[12]- Use flexible feeding tubes or ball-tipped needles to reduce the risk of trauma.[8][9]- Ensure the needle is smooth and free of any burrs. |
Intravenous Injection (Tail Vein)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Difficulty locating or accessing the tail vein | - Vasoconstriction of the tail veins. | - Warm the rat's tail using a heat lamp, heating pad, or warm water to induce vasodilation and improve vein visibility.[3][4][5] |
| Swelling or "bleb" formation at the injection site | - The needle has passed through or is not fully in the vein (extravasation). | - Stop the injection immediately.[4]- Withdraw the needle and apply gentle pressure to the site.- Attempt the injection at a more proximal site (closer to the body).[4] |
| Blood does not enter the needle hub upon aspiration | - The needle is not in the vein.- The animal's tail is not sufficiently warm. | - Make slight adjustments to the needle position without removing it from the tail.[6]- If unsuccessful, remove the needle and re-warm the tail before attempting again at a new site.[6] |
| Tail necrosis | - Extravasation of an irritating substance. | - Ensure the substance is properly formulated for intravenous administration.- If swelling occurs, stop the injection immediately to minimize the volume of extravasated fluid.[3] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | 5 mg/kg Dose | 20 mg/kg Dose | Reference |
| Cmax (ng/mL) | Data not explicitly provided in summary, but indicated to increase with dose. | Data not explicitly provided in summary, but indicated to increase with dose. | [1] |
| Tmax (h) | ~1 hour | ~1 hour | [15] |
| AUC(0-t) (ng·h/mL) | Increased by 1.66-fold with co-administration of Venlafaxine. | Significantly increased with co-administration of Venlafaxine. | [1] |
| t1/2 (h) | Not specified | Not specified |
Note: The provided search results primarily focused on the interaction of this compound with other drugs, and detailed pharmacokinetic parameters for this compound alone were not fully available in the snippets. The data indicates dose-dependent increases in exposure.
Table 2: Recommended Needle Sizes and Maximum Injection Volumes for Rats
| Route of Administration | Recommended Needle Gauge | Maximum Volume per Site | Reference |
| Intravenous (IV) | 25-27 G | 5 ml/kg (bolus) | [6] |
| Subcutaneous (SC) | 23-25 G | 5 ml/kg | [16] |
| Oral Gavage | 16-18 G | 10-20 ml/kg | [12][13] |
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of this compound in Rats
1. Animal Model:
-
Male Sprague-Dawley rats (180-220 g).[2]
-
House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[2]
2. Formulation Preparation:
-
Prepare this compound Fumarate in 0.5% carboxymethyl cellulose sodium (CMC-Na).[2]
-
Ensure the drug is fully dissolved; use of a vortex mixer and sonicator may be necessary.[2]
3. Dosing:
-
Fast rats overnight before dosing.[2]
-
Administer a single oral dose of this compound (e.g., 5 or 20 mg/kg) via oral gavage.[1][2]
4. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[1][2]
5. Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.[1][2]
-
Store plasma samples at -80°C until analysis.[1]
6. Sample Analysis:
7. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.[2]
Visualizations
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. dovepress.com [dovepress.com]
- 2. benchchem.com [benchchem.com]
- 3. research.vt.edu [research.vt.edu]
- 4. research-support.uq.edu.au [research-support.uq.edu.au]
- 5. researchanimaltraining.com [researchanimaltraining.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. In Vitro and In Vivo Rat Model Assessments of the Effects of this compound on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. 3rc.org [3rc.org]
- 10. A Comprehensive Review on the Efficacy and Safety of this compound in the Management of Gastric Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. research.fsu.edu [research.fsu.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disposition and metabolism of TAK-438 (this compound fumarate), a novel potassium-competitive acid blocker, in rats and dogs [pubmed.ncbi.nlm.nih.gov]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Validation & Comparative
A Comparative Analysis of Vonoprazan and Proton Pump Inhibitors in the Management of Gastroesophageal Reflux Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Vonoprazan, a potassium-competitive acid blocker (P-CAB), and traditional proton pump inhibitors (PPIs) for the treatment of gastroesophageal reflux disease (GERD). The comparison is based on current clinical trial data, focusing on efficacy, safety, and mechanistic differences to inform research and development in acid-related disorders.
Mechanism of Action: A Tale of Two Inhibitors
This compound and PPIs both target the H+/K+-ATPase, the proton pump responsible for gastric acid secretion in parietal cells, but their mechanisms of inhibition differ significantly. PPIs, such as lansoprazole (B1674482) and omeprazole, are prodrugs that require activation in the acidic environment of the parietal cell canaliculus.[1] They then form an irreversible covalent bond with the proton pump.[1] In contrast, this compound is a P-CAB that acts as a competitive inhibitor of the potassium-binding site of the proton pump, leading to a rapid and reversible inhibition of acid secretion.[1][2] This fundamental difference in their mechanism of action contributes to variations in their clinical profiles.
Quantitative Comparison of Clinical Efficacy
Clinical trials have demonstrated that this compound is an effective treatment for erosive esophagitis, a common manifestation of GERD. The following tables summarize the healing rates and maintenance of healing from comparative studies.
Table 1: Healing Rates of Erosive Esophagitis (All Grades)
| Timepoint | This compound (20 mg) | Lansoprazole (30 mg) | Risk Ratio (95% CI) |
| Week 2 | 75.0% | 67.8% | 1.09 (1.03-1.14) |
| Week 4 | 85.3% | 83.5% | 1.03 (1.00-1.07) |
| Week 8 | 92.4% | 91.3% | 1.02 (1.00-1.05) |
Data synthesized from a phase III, double-blind, multicentre study by Xiao Y et al.[3] and a meta-analysis.[4]
Table 2: Healing Rates in Severe Erosive Esophagitis (Los Angeles Classification Grade C/D)
| Timepoint | This compound (20 mg) | Lansoprazole (30 mg) |
| Week 2 | 62.2% | 51.5% |
| Week 4 | 73.3% | 67.2% |
| Week 8 | 84.0% | 80.6% |
Data from a phase III, double-blind, multicentre study by Xiao Y et al.[3]
Table 3: Maintenance of Healed Erosive Esophagitis (24-Week Recurrence Rates)
| Treatment | Recurrence Rate |
| This compound (20 mg) | 2.0% |
| This compound (10 mg) | 5.1% |
| Lansoprazole (15 mg) | 16.8% |
Data from a phase III study by Ashida K et al.[5][6]
Pharmacokinetics and Onset of Action
This compound exhibits a rapid onset of action and sustained acid suppression.[7] It is absorbed quickly, with the time to reach maximum plasma concentration being less than 2 hours.[8] Its elimination half-life is approximately 7.7 to 9 hours, which is longer than that of traditional PPIs (1-4 hours).[1][8] This pharmacokinetic profile allows for a more potent and prolonged inhibition of gastric acid secretion from the first dose.[8] In contrast, PPIs may require several days of administration to achieve their maximum acid-suppressing effect.[8]
Efficacy in Nocturnal Acid Breakthrough
Nocturnal acid breakthrough, a phenomenon where intragastric pH drops for an extended period overnight despite PPI therapy, is a significant challenge in GERD management.[9] Studies suggest that P-CABs like this compound may offer an advantage in controlling nocturnal acid secretion more effectively than PPIs.[3][9] One study demonstrated that significantly more patients achieved complete nocturnal heartburn relief with this compound compared to lansoprazole.[10]
Safety and Tolerability
The safety profiles of this compound and PPIs are generally comparable.[2][5] In a comparative study, the rates of treatment-emergent adverse events were 38.1% for this compound and 36.6% for lansoprazole.[3] Similarly, in a maintenance therapy trial, treatment-related adverse events were reported in 10.3% of patients receiving this compound 20 mg, 10.4% for this compound 10 mg, and 11.4% for lansoprazole 15 mg.[5][6] Long-term use of potent acid suppressants, including both PPIs and this compound, may be associated with side effects such as an increased risk of intestinal infections and potential nutrient malabsorption.[2]
Table 4: Comparative Safety Profile
| Adverse Event Category | This compound | PPIs (Lansoprazole) |
| Treatment-Emergent AEs | 38.1% | 36.6% |
| Treatment-Related AEs (Maintenance) | 10.3% - 10.4% | 11.4% |
Data from Xiao Y et al.[3] and Ashida K et al.[5][6]
Experimental Protocols of Key Clinical Trials
The data presented in this guide are primarily derived from multicenter, randomized, double-blind, parallel-group clinical trials. A typical experimental workflow for such a trial is outlined below.
References
- 1. Different dosages of this compound for gastroesophageal reflux disease: study protocol for a pragmatic, crossover-cluster, randomized controlled trial with patient preference arms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gut.bmj.com [gut.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Maintenance for healed erosive esophagitis: Phase III comparison of this compound with lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse gut microbiota pattern between mild and severe cancer‐related fatigue in lung cancer patients treated with first‐line chemotherapy: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomised clinical trial: this compound, a novel potassium-competitive acid blocker, vs. lansoprazole for the healing of erosive oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prospective, longitudinal analysis of the gut microbiome in patients with locally advanced rectal cancer predicts response to neoadjuvant concurrent chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomised clinical trial: this compound versus lansoprazole for the initial relief of heartburn in patients with erosive oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Vonoprazan vs. Other P-CABs: A Comparative Meta-Analysis for Drug Development Professionals
A deep dive into the comparative efficacy and safety of vonoprazan against other potassium-competitive acid blockers (P-CABs) reveals a landscape of nuanced advantages in the treatment of acid-related disorders. While direct meta-analyses comparing this compound head-to-head with other P-CABs like tegoprazan (B1682004), fexuprazan, and keverprazan are still emerging, existing data from randomized controlled trials and network meta-analyses allow for a robust comparative assessment.
This guide synthesizes the latest evidence to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance relative to its class.
Comparative Efficacy
The primary indications for P-CABs include the treatment of erosive esophagitis, peptic ulcers, and the eradication of Helicobacter pylori. Comparative analyses consistently position P-CABs as a superior or non-inferior alternative to traditional proton pump inhibitors (PPIs), with this compound often demonstrating leading efficacy, particularly in more severe conditions.[1][2]
Healing of Erosive Esophagitis
In the management of erosive esophagitis, this compound has shown strong clinical performance. A network meta-analysis of 12 randomized controlled trials indicated that this compound 40 mg may be a preferred dosage for healing erosive esophagitis.[3][4] Another meta-analysis focusing on severe erosive esophagitis (Los Angeles grades C/D) found that this compound 20 mg ranked highest for both initial and maintenance of healing compared to PPIs and other P-CABs like tegoprazan and keverprazan.[2]
| Outcome | This compound | Tegoprazan | Keverprazan | Fexuprazan | Comparator (PPI) | Source |
| Healing Rate in Erosive Esophagitis (Overall) | Non-inferior to PPIs (RR: 1.06, 95% CI: 0.99–1.13) | - | Non-inferior to lansoprazole | Similar to esomeprazole | - | [1] |
| Healing Rate in Severe Erosive Esophagitis (Grade C/D) | More effective than PPIs (RR: 1.14, 95% CI: 1.06–1.22) | - | - | - | - | [1] |
| Heartburn Resolution (Day 7) | Superior to placebo and most comparators | - | - | - | Rabeprazole 20mg (similar) | [5] |
Helicobacter pylori Eradication
For H. pylori eradication, this compound-based triple therapies have demonstrated superior efficacy compared to PPI-based regimens, especially in first-line treatment.[6] A meta-analysis of 28 randomized controlled trials showed that P-CAB-based therapies had a higher eradication rate than PPI-based therapies (85.6% vs. 77.8%).[7][8]
A direct head-to-head pilot study comparing this compound and tegoprazan in a 10-day triple therapy for H. pylori eradication found comparable efficacy at higher doses of tegoprazan.[9][10]
| Outcome | This compound 20 mg | Tegoprazan 100 mg | Tegoprazan 50 mg | Source |
| Eradication Rate (Full Analysis Set) | 84.85% | 78.79% | 60.61% | [7][9][10] |
| Eradication Rate (Per-Protocol Set) | 87.50% | 86.67% | 66.67% | [7][9][10] |
Peptic Ulcer Healing
In the treatment of peptic ulcers, this compound has demonstrated the best efficacy in both ulcer healing and H. pylori eradication rates in a network meta-analysis of 56 studies.[11][12] Keverprazan also showed strong performance, ranking second in ulcer healing rates.[11][12]
Safety and Tolerability
The safety profiles of P-CABs are generally comparable to those of PPIs.[1][6] However, some studies have noted a higher risk of certain adverse events with this compound compared to lansoprazole.[11][13]
| Outcome | This compound | Tegoprazan | Keverprazan | Comparator (Lansoprazole) | Source |
| Risk of Adverse Events | Moderate Risk (SUCRA = 44.3%) | Low Risk (SUCRA = 12.9%) | Low Risk (SUCRA = 11.8%) | - | [11][12] |
| Drug-Related Adverse Events (vs. Lansoprazole) | Higher Risk (OR: 2.15, 95% CI: 1.60–2.89) | - | - | - | [11] |
| Serious Adverse Events (vs. Lansoprazole) | Higher Risk (OR: 2.22, 95% CI: 1.11–4.42) | - | - | - | [11] |
Mechanism of Action and Experimental Protocols
P-CABs, including this compound, function by competitively and reversibly binding to the H+,K+-ATPase (proton pump) in gastric parietal cells, thereby inhibiting gastric acid secretion.[7] This mechanism differs from that of PPIs, which bind irreversibly and require acidic activation.[7] This allows P-CABs to have a more rapid onset of action and provide more potent and sustained acid suppression.[7]
Mechanism of Action of Potassium-Competitive Acid Blockers (P-CABs).
Experimental Protocols
The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials. The general methodology for these studies is as follows:
-
Study Selection: A comprehensive search of databases such as PubMed, Embase, and the Cochrane Library is conducted to identify relevant randomized controlled trials (RCTs).
-
Data Extraction: Two independent reviewers typically extract data on study design, patient characteristics, interventions, and outcomes.
-
Quality Assessment: The risk of bias in the included studies is assessed using tools like the Cochrane Risk of Bias tool.
-
Statistical Analysis: A meta-analysis is performed to synthesize the data. Odds ratios (OR) or risk ratios (RR) with 95% confidence intervals (CI) are calculated. The Surface Under the Cumulative Ranking (SUCRA) probabilities are often used in network meta-analyses to rank the efficacy and safety of different interventions.[11][12] Heterogeneity between studies is assessed using the I² statistic.[7][8]
For instance, in the head-to-head pilot study comparing this compound and tegoprazan for H. pylori eradication, treatment-naive adults with confirmed H. pylori infection were randomized to receive a 10-day triple therapy regimen.[10] The primary outcome was the H. pylori eradication rate, confirmed by a 13C-urea breath test at least 4 weeks after treatment completion.[9]
Workflow of a Randomized Controlled Trial Comparing P-CABs for H. pylori Eradication.
Conclusion
This compound stands out as a highly effective P-CAB, particularly in the healing of severe erosive esophagitis and the eradication of H. pylori.[1][2][11][12] While direct comparative data with other P-CABs are still somewhat limited, the available evidence suggests that this compound's potent and sustained acid suppression often translates to superior clinical outcomes. Tegoprazan and keverprazan also show promise, with good efficacy and favorable safety profiles.[11][12] As more head-to-head trials and real-world data become available, a more definitive comparative assessment of these novel agents will emerge, further refining their roles in the management of acid-related disorders.
References
- 1. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy of P-CAB vs Proton Pump Inhibitors for Grade C/D Esophagitis: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Network Meta-Analysis of Comparing Different Dosages of Potassium-Competitive Acid Blocker With Proton-Pump Inhibitor in Acid-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of potassium-competitive acid blockers versus proton pump inhibitors as Helicobacter pylori eradication therapy: a meta-analysis of randomized clinical trials | Clinics [elsevier.es]
- 7. benchchem.com [benchchem.com]
- 8. The efficacy and safety of this compound and Tegoprazan in Helicobacter pylori eradication: a comprehensive systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Efficacy of Potassium-Competitive Acid Blocker-Based Triple Therapy with Tegoprazan versus this compound for Helicobacter pylori Eradication: A Randomized, Double-Blind, Active-Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Efficacy of Potassium-Competitive Acid Blocker-Based Triple Therapy with Tegoprazan versus this compound for Helicobacter pylori Eradication: A Randomized, Double-Blind, Active-Controlled Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Comparative efficiency and safety of potassium competitive acid blockers versus Lansoprazole in peptic ulcer: a systematic review and meta-analysis [frontiersin.org]
Vonoprazan: Establishing Non-Inferiority Against Proton Pump Inhibitors in Clinical Trials
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of acid-related disorder management is evolving with the emergence of potassium-competitive acid blockers (P-CABs) as a potent alternative to the long-standing gold standard, proton pump inhibitors (PPIs). Vonoprazan, a leading P-CAB, has been the subject of numerous clinical trials to establish its non-inferiority, and in some cases superiority, to PPIs in various indications. This guide provides a comprehensive comparison of this compound and PPIs, focusing on the data from key non-inferiority trials in erosive esophagitis and Helicobacter pylori eradication, tailored for an audience of researchers, scientists, and drug development professionals.
Efficacy in Erosive Esophagitis: Healing and Maintenance
Clinical trials have demonstrated that this compound is non-inferior, and in some patient populations, superior to PPIs like lansoprazole (B1674482) in both the healing and maintenance phases of erosive esophagitis treatment.[1][2][3] A notable advantage for this compound has been observed in patients with more severe grades of erosive esophagitis (Los Angeles Classification Grades C/D).[1][3]
Comparative Healing Rates
| Indication | Treatment | This compound Healing Rate | PPI Healing Rate | Outcome |
| Erosive Esophagitis (Overall, by Week 8) | This compound 20 mg vs. Lansoprazole 30 mg | 92.9% | 84.6% | Non-inferior and Superior[1][3] |
| Erosive Esophagitis (Grade C/D, by Week 2) | This compound 20 mg vs. Lansoprazole 30 mg | Not specified | Not specified | Superiority demonstrated[1] |
| Erosive Esophagitis (Asian patients, by Week 8) | This compound 20 mg vs. Lansoprazole 30 mg | 92.4% | 91.3% | Non-inferior[4] |
Comparative Maintenance of Healing Rates
| Indication | Treatment | This compound Maintenance Rate | PPI Maintenance Rate | Outcome |
| Maintenance of Healed Erosive Esophagitis (Overall, at 24 weeks) | This compound 10 mg vs. Lansoprazole 15 mg | 79.2% | 72.0% | Non-inferior and Superior[1][3] |
| Maintenance of Healed Erosive Esophagitis (Overall, at 24 weeks) | This compound 20 mg vs. Lansoprazole 15 mg | 80.7% | 72.0% | Non-inferior and Superior[1][3] |
| Maintenance of Healed Erosive Esophagitis (Grade C/D, at 24 weeks) | This compound 10 mg vs. Lansoprazole 15 mg | 74.7% | 61.5% | Superior[5] |
| Maintenance of Healed Erosive Esophagitis (Grade C/D, at 24 weeks) | This compound 20 mg vs. Lansoprazole 15 mg | 77.2% | 61.5% | Superior[5] |
Efficacy in Helicobacter pylori Eradication
This compound-based triple and quadruple therapies have consistently shown non-inferiority to PPI-based regimens in the eradication of H. pylori.[6][7][8] The potent and sustained acid suppression by this compound is believed to enhance the efficacy of antibiotics used in the treatment regimens.[9]
Comparative Eradication Rates
| Therapy | Treatment Regimen | This compound Eradication Rate (ITT) | PPI Eradication Rate (ITT) | Outcome |
| Bismuth Quadruple Therapy | This compound 20 mg BID + Bismuth + Amoxicillin (B794) + Clarithromycin | 88.8% | 87.6% (Lansoprazole 30 mg or Esomeprazole 20 mg) | Non-inferior[6] |
| Bismuth Quadruple Therapy | This compound 20 mg BID + Bismuth + Amoxicillin + Clarithromycin | 86.8% | 86.7% (Esomeprazole 20 mg) | Non-inferior[7] |
| Triple Therapy | This compound 20 mg BID + Amoxicillin + Levofloxacin | Significantly higher | (Esomeprazole 20 mg) | Superior[10] |
| High-Dose Dual Therapy | This compound 20 mg BID + Amoxicillin 750 mg QID | 86.9% | 81.7% (Esomeprazole 40 mg TID) | No significant difference[11] |
Safety and Tolerability
Across multiple clinical trials, this compound has demonstrated a safety profile comparable to that of PPIs.[7][12] The incidence of treatment-emergent adverse events (TEAEs) has been similar between this compound and PPI treatment arms.[4] In some studies, the incidence of adverse events was slightly lower with this compound for gastric ulcers and slightly higher for duodenal ulcers when compared to lansoprazole.[13]
Comparative Adverse Event Rates
| Indication/Therapy | This compound Adverse Event Rate | PPI Adverse Event Rate |
| Erosive Esophagitis (Asian patients) | 38.1% | 36.6% (Lansoprazole)[4] |
| Bismuth Quadruple Therapy for H. pylori | 30.0% | 27.1% (Lansoprazole or Esomeprazole)[6] |
Experimental Protocols
The non-inferiority of this compound to PPIs has been established through rigorous, multicenter, randomized, double-blind clinical trials. Below are the generalized methodologies for the key indications.
Erosive Esophagitis Healing and Maintenance Trial Protocol
-
Study Design: A two-phase, randomized, double-blind, multicenter, non-inferiority trial.[1][3]
-
Healing Phase (Up to 8 weeks):
-
Patient Population: Adult patients with endoscopically confirmed erosive esophagitis.[3]
-
Randomization: Patients are randomized to receive either this compound (e.g., 20 mg once daily) or a PPI (e.g., lansoprazole 30 mg once daily).[1][4]
-
Primary Endpoint: The percentage of patients with healed erosive esophagitis confirmed by endoscopy at week 8.[1] The non-inferiority margin is typically set at 10%.[1]
-
-
Maintenance Phase (24 weeks):
-
Patient Population: Patients who achieved healing in the initial phase.[1]
-
Randomization: Patients are re-randomized to receive maintenance doses of this compound (e.g., 10 mg or 20 mg once daily) or a PPI (e.g., lansoprazole 15 mg once daily).[1]
-
Primary Endpoint: The percentage of patients who maintain healing at the end of the 24-week period, confirmed by endoscopy.[1] The non-inferiority margin is also typically 10%.[1]
-
Caption: Erosive Esophagitis Non-Inferiority Trial Workflow.
H. pylori Eradication Trial Protocol
-
Study Design: A randomized, double-blind, multicenter, non-inferiority trial.[7]
-
Patient Population: Adult patients with confirmed H. pylori infection.[6]
-
Randomization: Patients are randomized to receive either a this compound-based regimen or a PPI-based regimen for a specified duration (e.g., 14 days).[6][11]
-
Primary Endpoint: The H. pylori eradication rate, typically assessed by a ¹³C-urea breath test 4-6 weeks after the end of treatment.[7][10] The non-inferiority margin is commonly set at 10%.[7]
References
- 1. This compound Versus Lansoprazole for Healing and Maintenance of Healing of Erosive Esophagitis: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Review in Erosive Esophagitis and Non-Erosive Gastro-Esophageal Reflux Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. Phase III, randomised, double-blind, multicentre study to evaluate the efficacy and safety of this compound compared with lansoprazole in Asian patients with erosive oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is noninferior to proton pump inhibitors in bismuth-containing quadruple therapy for the treatment of Helicobacter pylori infection: A propensity score matching analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Effectiveness of this compound-based regimens compared with proton pump inhibitor-based regimens as first-line Helicobacter pylori agents [frontiersin.org]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 11. Comparative efficacy and safety of this compound versus esomeprazole-based high-dose dual therapies for first-line Helicobacter pylori eradication: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Randomised clinical trial: efficacy and safety of this compound vs. lansoprazole in patients with gastric or duodenal ulcers – results from two phase 3, non‐inferiority randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Vonoprazan Demonstrates Superior Efficacy in Healing Severe Erosive Esophagitis Compared to Conventional Therapies
A comprehensive review of recent clinical data indicates that Vonoprazan, a potassium-competitive acid blocker (P-CAB), offers significantly higher and faster healing rates in patients with severe erosive esophagitis (Los Angeles Classification Grade C/D) when compared to traditional proton pump inhibitors (PPIs) like lansoprazole (B1674482). This guide provides an in-depth comparison, supported by experimental data and detailed methodologies for drug development professionals and researchers.
Recent large-scale, multicenter, double-blind, randomized controlled trials and subsequent meta-analyses have consistently highlighted the therapeutic advantages of this compound in the management of severe erosive esophagitis.[1][2][3] The superior efficacy of this compound is attributed to its novel mechanism of action, which provides more potent, rapid, and sustained inhibition of gastric acid secretion than conventional PPIs.[4][5][6]
Comparative Efficacy in Healing Severe Erosive Esophagitis
Clinical trial data consistently demonstrates this compound's superiority over lansoprazole in healing severe erosive esophagitis (LA Grade C/D) at various endpoints.
Table 1: Healing Rates in Severe Erosive Esophagitis (LA Grade C/D) - this compound 20 mg vs. Lansoprazole 30 mg
| Timepoint | This compound 20 mg Healing Rate | Lansoprazole 30 mg Healing Rate | Relative Risk (RR) [95% CI] | Reference |
| Week 2 | Varies by study | Varies by study | 1.294 [1.169-1.433] | [2] |
| Week 4 | Varies by study | Varies by study | 1.160 [1.059-1.270] | [2] |
| Week 8 | 92.9% | 84.6% | 1.175 [1.107-1.247] | [2][7] |
A meta-analysis of four randomized controlled trials involving 2,208 participants revealed that this compound 20 mg was superior to lansoprazole 30 mg in healing severe erosive esophagitis at all observed time points.[2] Notably, in one large trial, the treatment effect of this compound showed a 20% greater difference in healing at week 8 in patients with LA Grade C/D esophagitis.[7] For the maintenance phase of treatment, both 10 mg and 20 mg doses of this compound were found to be superior to 15 mg of lansoprazole in maintaining healing at 24 weeks, with a more pronounced effect in the severe esophagitis subgroup.[7]
Safety and Tolerability Profile
Across multiple studies, the safety profile of this compound 20 mg daily has been shown to be comparable to that of lansoprazole 30 mg daily.[2][3] The incidence of any, serious, and drug-related treatment-emergent adverse events was similar between the two groups.[2] However, it has been noted that P-CABs, including this compound, may cause more profound changes in gastrin levels than PPIs.[8] Long-term studies are ongoing to assess the implications of these changes.[8]
Mechanism of Action: A Different Approach to Acid Suppression
The distinct mechanisms of action of this compound and PPIs underlie their differing clinical efficacies.
This compound (P-CAB): this compound is a potassium-competitive acid blocker that directly and reversibly binds to the H+,K+-ATPase (proton pump) on gastric parietal cells.[5][6][9] This action competitively inhibits the exchange of potassium ions, the final step in gastric acid secretion.[6] Key features of this compound's mechanism include:
-
Rapid Onset: It does not require acid activation and begins to work within hours.[5]
-
High Stability: It is stable in acidic environments.[5]
-
Sustained Effect: It has a longer half-life and accumulates at high concentrations in gastric glands, leading to prolonged acid suppression.[6][10]
Proton Pump Inhibitors (e.g., Lansoprazole): PPIs are prodrugs that require activation by acid in the secretory canaliculi of parietal cells.[5] They then form an irreversible covalent bond with the proton pump, inactivating it.[6] This mechanism is less direct and can be influenced by factors such as meal times and the rate of proton pump turnover.[7]
Experimental Protocols: A Look into the Clinical Trials
The cited studies largely follow a standardized protocol for evaluating the efficacy and safety of drugs for erosive esophagitis, as recommended by regulatory bodies like the FDA.[11]
A typical clinical trial design involves two phases:
-
Healing Phase (Acute Treatment): This phase typically lasts up to 8 weeks.[7]
-
Inclusion Criteria: Adult patients with endoscopically confirmed erosive esophagitis (LA Grades A-D).[7][11]
-
Exclusion Criteria: Helicobacter pylori infection, Barrett's esophagus.[7][11]
-
Randomization: Patients are randomly assigned to receive either this compound (e.g., 20 mg daily) or a PPI (e.g., lansoprazole 30 mg daily).[1]
-
Primary Endpoint: The proportion of patients with healed erosive esophagitis at week 8, confirmed by endoscopy.[1] Secondary endpoints may include healing rates at earlier time points (e.g., week 2).[1]
-
-
Maintenance Phase: Patients who achieve healing in the initial phase are then re-randomized to a maintenance therapy for a longer duration, often 24 weeks.[1]
-
Treatment Arms: May include different doses of this compound (e.g., 10 mg and 20 mg) and a standard maintenance dose of the comparator PPI (e.g., lansoprazole 15 mg).[1]
-
Primary Endpoint: The proportion of patients who remain in remission (i.e., no recurrence of erosive esophagitis) at the end of the maintenance period.[1]
-
Conclusion
The available evidence strongly supports the superior efficacy of this compound over lansoprazole for the healing and maintenance of healing in patients with severe erosive esophagitis. Its distinct pharmacological profile allows for more potent and sustained acid suppression, translating into improved clinical outcomes. With a comparable safety profile to established PPIs, this compound represents a significant advancement in the management of severe acid-related esophageal disorders.
References
- 1. youtube.com [youtube.com]
- 2. This compound is superior to lansoprazole for healing of severe but not mild erosive esophagitis: A systematic review with meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound versus proton pump inhibitors for the management of gastroesophageal reflux disease: A protocol for a systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. hcplive.com [hcplive.com]
- 8. acpjournals.org [acpjournals.org]
- 9. Progress in the Study of this compound Fumarate vs. Proton Pump Inhibitors in the Treatment of Gastroesophageal Reflux Disease [scirp.org]
- 10. Comparison of the Use of this compound and Proton Pump Inhibitors for the Treatment of Peptic Ulcers Resulting from Endoscopic Submucosal Dissection: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
Vonoprazan vs. Proton Pump Inhibitors for Peptic Ulcer Disease: A Comparative Review
A systematic review and meta-analysis of current clinical evidence reveals comparable efficacy in ulcer healing between the novel potassium-competitive acid blocker, Vonoprazan, and traditional proton pump inhibitors (PPIs). However, nuances in healing rates at different time points and in specific patient populations suggest distinct therapeutic advantages for each drug class.
This compound, a potassium-competitive acid blocker (P-CAB), represents a significant development in the management of acid-related gastrointestinal disorders.[1] Its distinct mechanism of action, which involves the direct and competitive inhibition of the H+/K+ ATPase enzyme (the proton pump) in gastric parietal cells, offers a more rapid and sustained suppression of gastric acid compared to traditional PPIs.[1] This guide provides a comprehensive comparison of this compound and PPIs for the treatment of peptic ulcer disease, drawing on data from recent systematic reviews and meta-analyses of randomized controlled trials.
Comparative Efficacy in Peptic Ulcer Healing
Multiple meta-analyses have been conducted to evaluate the efficacy and safety of this compound against various PPIs in treating peptic ulcer disease. The primary outcome in these studies is typically the ulcer healing rate, assessed endoscopically at various intervals.
A network meta-analysis of 35 randomized controlled trials, encompassing 9,544 participants, found that the healing rates for gastric and/or duodenal ulcers were similar between this compound and PPIs at weeks 2, 4, 6, and 8.[2] Specifically, at week 2, lansoprazole (B1674482) 30 mg showed the highest efficacy, followed by this compound 20 mg. At the 4-week mark, pantoprazole (B1678409) 40 mg was found to be superior to this compound 20 mg.[3] By week 8, lansoprazole 30 mg was demonstrated to be the most efficacious regimen.
Another systematic review and meta-analysis focusing on endoscopic submucosal dissection (ESD)-induced ulcers concluded that lansoprazole has a better ulcer healing rate than this compound in this specific context.[4] However, some studies included in these reviews have shown non-inferiority and even superiority of this compound 20 mg compared to lansoprazole 30 mg and esomeprazole (B1671258) 20 mg in certain patient populations.[3]
The recurrence prevention of peptic ulcers also showed no significant difference between this compound (10 mg or 20 mg) and PPIs.[2]
| Treatment Comparison | Time Point | Finding |
| This compound vs. All PPIs | Weeks 2, 4, 6, 8 | Similar ulcer healing rates.[2] |
| This compound 20mg vs. Lansoprazole 30mg | Week 2 | Lansoprazole 30mg ranked first, followed by this compound 20mg. |
| This compound 20mg vs. Pantoprazole 40mg | Week 4 | Pantoprazole 40mg demonstrated superior performance.[3] |
| This compound 20mg vs. Lansoprazole 30mg | Week 8 | Lansoprazole 30mg was the most efficacious regimen. |
| This compound vs. Lansoprazole | ESD-induced ulcers | Lansoprazole showed a better ulcer healing rate.[4] |
| This compound (10mg & 20mg) vs. PPIs | Recurrence Prevention | No significant difference.[2] |
Safety and Tolerability Profile
The incidence of treatment-emergent adverse events (TEAEs) and drug-related adverse events (DRAEs) is a critical consideration in the selection of anti-ulcer therapy. The available meta-analyses indicate that the safety profiles of this compound and PPIs are largely comparable.[2] Common side effects for both drug classes include diarrhea, headache, and nausea.[1]
However, one network meta-analysis suggested that lansoprazole 30 mg has fewer adverse reactions and higher safety.[5][3] In studies on ESD-induced gastric ulcers, the rates of ulcer perforation were not significantly different between this compound 20 mg, esomeprazole 20 mg, and lansoprazole 30 mg.[3]
| Outcome | This compound | PPIs |
| Any Adverse Events (AEs) | Similar | Similar[2] |
| Serious Adverse Events (SAEs) | Similar | Similar[2] |
| Delayed Bleeding | Similar | Similar[2] |
| Perforation | Similar | Similar[2] |
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and PPIs lies in their mechanism of inhibiting the gastric proton pump (H+/K+ ATPase). This difference underpins the variations in their pharmacological profiles.
Caption: Mechanism of Action: this compound vs. PPIs.
PPIs are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi.[1] The activated form then binds irreversibly to cysteine residues on the proton pump, leading to its inactivation.[6] In contrast, this compound is an active drug that does not require acid activation. It competitively and reversibly binds to the potassium-binding site of the H+/K+ ATPase, leading to a more rapid onset of action and a more sustained elevation of intragastric pH.[1]
Experimental Protocols in Clinical Trials
The evidence comparing this compound and PPIs is primarily derived from randomized controlled trials (RCTs). A typical experimental workflow for these trials is outlined below.
Caption: Generalized Experimental Workflow for Clinical Trials.
Inclusion and Exclusion Criteria: The reviewed meta-analyses included RCTs that enrolled adult patients with endoscopically confirmed gastric or duodenal ulcers.[3] Exclusion criteria typically involved contraindications to the study medications, use of other acid-suppressing drugs, and certain comorbidities.[3]
Interventions: Patients were randomized to receive either this compound (commonly 20 mg daily) or a PPI (e.g., lansoprazole 30 mg, esomeprazole 20 mg, pantoprazole 40 mg daily) for a predefined period, usually ranging from 2 to 8 weeks.[3][7]
Outcome Measures: The primary outcome was the ulcer healing rate, confirmed by endoscopy at the end of the treatment period.[2][8][3] Secondary outcomes included the incidence of treatment-emergent adverse events and drug-related adverse events.[8][3]
Conclusion
The current body of evidence from systematic reviews and meta-analyses suggests that this compound is a safe and effective treatment for peptic ulcer disease, with an efficacy comparable to that of standard PPIs. While some studies indicate a potential advantage for certain PPIs at specific time points, the rapid and potent acid suppression offered by this compound makes it a valuable alternative in the management of this condition. The choice between this compound and a PPI may ultimately depend on individual patient factors, cost, and physician experience. Further head-to-head clinical trials are warranted to delineate the specific patient populations that would benefit most from this novel acid suppressant.
References
- 1. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 2. This compound vs. Proton Pump Inhibitors for Treatment and Prevention of Gastric and/or Duodenal Ulcers: A Systematic Review with Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and safety of this compound versus proton pump inhibitors in the treatment of peptic ulcer disease: a systematic review and network meta-analysis for randomized controlled trails [frontiersin.org]
- 4. This compound vs Lansoprazole in Gastrointestinal Tract Ulcers - medtigo Journal [journal.medtigo.com]
- 5. Efficacy and safety of this compound versus proton pump inhibitors in the treatment of peptic ulcer disease: a systematic review and network meta-analysis for randomized controlled trails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomised clinical trial: efficacy and safety of this compound vs. lansoprazole in patients with gastric or duodenal ulcers – results from two phase 3, non‐inferiority randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Safety Analysis of Vonoprazan and Esomeprazole for Acid-Related Disorders
An in-depth guide for researchers and drug development professionals on the safety profiles of the novel potassium-competitive acid blocker, Vonoprazan, and the widely-used proton pump inhibitor, Esomeprazole. This report synthesizes data from clinical trials and post-marketing surveillance to provide a comprehensive comparison, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a potassium-competitive acid blocker (P-CAB), and Esomeprazole, a proton pump inhibitor (PPI), are both effective in the management of acid-related gastrointestinal disorders. However, their distinct mechanisms of action give rise to differences in their safety and tolerability profiles. Clinical evidence to date suggests that this compound has a safety profile that is broadly comparable to that of Esomeprazole and other PPIs.[1] Meta-analyses of clinical trials have not found statistically significant differences in the overall incidence of adverse events (AEs), drug-related AEs, serious AEs, or AEs leading to discontinuation of therapy between this compound and PPIs.[1] This guide provides a detailed comparison of their safety profiles, drawing on data from various clinical studies and pharmacovigilance databases.
Comparative Safety Data
The following tables summarize the incidence of adverse events reported in comparative clinical trials of this compound and Esomeprazole across different indications.
Table 1: Treatment-Emergent Adverse Events (TEAEs) in Patients with Erosive Esophagitis
| Adverse Event Category/Specific Event | This compound (20 mg) | Esomeprazole (40 mg) | Notes |
| Overall TEAEs | 38.1% - 44.2%[1] | 36.6% - 43.5%[1] | Incidence rates are generally similar across various studies. |
| Drug-Related AEs | 7% (pooled data)[1] | Not significantly different from this compound[1] | |
| Common Adverse Events | |||
| Nasopharyngitis | 6.94%[2] | 5.07% (PPIs)[2] | The only adverse event reported by at least 5.0% of patients in one analysis.[2] |
| Diarrhea | 3.5% | 3.4% | Reported in a study on H. pylori eradication. |
| Constipation | 1.8% | 1.7% | Reported in a study on H. pylori eradication. |
| Nausea | Commonly reported for both[3] | Commonly reported for both[3] | Incidence rates vary across studies. |
| Headache | Reported[3] | Reported[4] | A common adverse event for PPIs. |
| Serious Adverse Events | 10.39 per 100 person-years[2] | 10.65 per 100 person-years (PPIs)[2] | No significant difference observed. |
Table 2: Adverse Drug Reactions (ADRs) in Post-Marketing Surveillance (Japan)
| Adverse Drug Reaction | This compound | Esomeprazole (and other PPIs) | Notes |
| Hepatic Disorders | Commonly detected[5] | Commonly detected[5] | |
| Skin Disorders | Commonly detected[5] | Commonly detected[5] | |
| Hemorrhagic Enterocolitis | Strongly associated (ROR 86.5)[5] | Not significantly associated | A notable difference identified in pharmacovigilance data.[5] |
| Interstitial Lung Disease | Not significantly associated[5] | Significantly associated with PPIs as a class (ROR 1.61)[5] | |
| Microscopic Colitis | Not specified | Noteworthy association with Lansoprazole (a PPI) (ROR 405)[5] |
ROR : Reporting Odds Ratio
Experimental Protocols
Below are summaries of the methodologies employed in key clinical trials to assess the safety of this compound and Esomeprazole.
Randomized Controlled Trial for Helicobacter pylori Eradication
-
Study Design: A randomized, controlled trial comparing 14-day this compound-based high-dose dual therapy (VA therapy: this compound 20 mg twice daily plus amoxicillin (B794) 750 mg four times daily) with Esomeprazole-based high-dose dual therapy (EA therapy: Esomeprazole 40 mg three times daily plus amoxicillin 750 mg four times daily).
-
Safety Assessment:
-
Adverse events (AEs) were reported by patients during the therapy period.
-
AEs were categorized using a 4-point severity scale: None, Mild (discomfort with no impact on daily activities), Moderate (discomfort affecting daily life), and Severe (requiring discontinuation of therapy).
-
The incidence and severity of treatment-related AEs were compared between the two groups.
-
-
Statistical Analysis: The incidence of adverse events was compared between the two groups using appropriate statistical tests, such as the chi-squared test or Fisher's exact test. A p-value of <0.05 was considered statistically significant.[1]
Phase 2, Randomized, Double-Blind, Proof-of-Concept Trial in GERD
-
Study Design: A randomized, double-blind, phase 2 trial comparing this compound (20 mg and 40 mg once daily) with Esomeprazole (40 mg once daily) for 4 weeks in patients with symptomatic GERD who had a partial response to Esomeprazole.[2]
-
Safety Assessment:
-
Treatment-emergent adverse events (TEAEs) were monitored throughout the study.
-
The severity and relationship of the AEs to the study drug were assessed by the investigators.[1]
-
-
Statistical Analysis: The incidence of AEs was summarized and compared between the treatment groups. No formal statistical testing for differences in safety endpoints was prespecified as a primary objective.[1]
Post-Marketing Surveillance and Pharmacovigilance
-
Data Source: Spontaneous reporting system databases, such as the Japanese Adverse Drug Event Report (JADER) database.[5][6]
-
Methodology: A retrospective pharmacovigilance disproportionality analysis was performed. The Reporting Odds Ratio (ROR) and its 95% confidence interval (CI) were calculated for each adverse event to identify potential safety signals.[5] This method compares the proportion of reports for a specific adverse event with a particular drug to the proportion of reports for the same event with all other drugs in the database.
Signaling Pathways and Mechanisms of Action
The differences in the safety profiles of this compound and Esomeprazole can be partly attributed to their distinct mechanisms of inhibiting gastric acid secretion.
This compound: Potassium-Competitive Acid Blocker (P-CAB)
This compound is a P-CAB that reversibly inhibits the H+, K+-ATPase (proton pump) in gastric parietal cells by competing with potassium ions.[7] This action is independent of the acidic environment, leading to a rapid and sustained suppression of gastric acid.
Esomeprazole: Proton Pump Inhibitor (PPI)
Esomeprazole is a PPI that requires activation in the acidic environment of the parietal cell canaliculus.[8] The activated form then irreversibly binds to the cysteine residues of the H+, K+-ATPase, inhibiting its function.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 5. Safety profile of this compound compared with proton pump inhibitors: insight from a pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Esomeprazole Sodium? [synapse.patsnap.com]
- 9. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]
- 10. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
A Comparative Guide to Vonoprazan and Tegoprazan: An In Vitro and In Vivo Analysis
This guide provides a detailed comparison of Vonoprazan and Tegoprazan (B1682004), two prominent potassium-competitive acid blockers (P-CABs), for researchers, scientists, and professionals in drug development. The comparison is based on available in vitro and in vivo experimental data, focusing on their mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profiles.
Mechanism of Action: A Shared Pathway
Both this compound and Tegoprazan are classified as P-CABs. They function by competitively and reversibly inhibiting the hydrogen-potassium ATPase (H+,K+-ATPase) enzyme, also known as the proton pump, which is the final step in the gastric acid secretion pathway in parietal cells.[1][2][3] This mechanism contrasts with that of proton pump inhibitors (PPIs), which require acid activation and bind irreversibly to the proton pump.[3][4] The direct and reversible binding of P-CABs allows for a rapid onset of action and potent acid suppression that is not dependent on the activation state of the proton pump.[1][3]
Data Presentation
Table 1: Comparative Pharmacokinetics
A key advantage of both this compound and Tegoprazan is that their metabolism is less affected by cytochrome P450 2C19 (CYP2C19) genetic polymorphisms, which can cause significant variability in the efficacy of PPIs.[3][5][6][7]
| Parameter | This compound | Tegoprazan | Key Observations |
| Time to Max. Plasma Concentration (Tmax) | ~4.0 hours[2] | 0.5 - 1.5 hours[2] | Tegoprazan is absorbed more rapidly, contributing to a faster onset of action.[2] |
| Plasma Half-life (t1/2) | ~7.7 hours | 3.7 - 5.4 hours[2] | This compound has a longer plasma half-life. |
| Metabolism | Primarily by CYP3A4, partially by CYP2B6, CYP2C19, CYP2D6 | Primarily by CYP3A4 | Both are less dependent on CYP2C19 than many PPIs, leading to more predictable responses across different patient populations.[3][5][6][7] |
| Food Effect | Can be taken with or without food | Can be taken regardless of meals[1][6][7] | Dosing is more flexible for both drugs compared to PPIs. |
| Drug Interactions | Increased systemic exposure of atorvastatin (B1662188) when co-administered.[8] | No significant interaction observed with atorvastatin.[8] | This compound may have a higher potential for certain drug-drug interactions.[8] |
Table 2: In Vitro and Pharmacodynamic Comparison
In vitro data on the binding affinity of these drugs highlights their potency. This translates to strong and sustained acid suppression in vivo, a critical factor for treating acid-related disorders.
| Parameter | This compound | Tegoprazan | Key Observations |
| Binding to H+,K+-ATPase | Reversible, competitive with K+[3] | Reversible, competitive with K+[1][2] | Both share the same fundamental mechanism of action. |
| Dissociation from Pump | Very slow dissociation[9] | N/A | This compound's slow dissociation contributes to its long-lasting inhibitory effect.[9] |
| Time to reach pH ≥ 4 (Single Dose) | ~4.0 hours (20 mg dose)[2] | ~1.0 hour (50 mg dose)[2] | Tegoprazan demonstrates a significantly faster onset of acid suppression.[2] |
| % Time at pH ≥ 4 at Night (Single Dose) | 60.5% (20 mg dose)[2][10] | 66.0% (50 mg dose)[2][10] | Both are highly effective at controlling nocturnal acid, with Tegoprazan showing a slight, though not statistically significant, edge in one study.[2][10][11] |
Table 3: In Vivo Clinical Efficacy - Helicobacter pylori Eradication
The potent acid suppression by P-CABs creates a favorable environment for antibiotics, potentially improving H. pylori eradication rates, especially in cases of antibiotic resistance.[5]
| Study/Regimen | This compound-based Therapy | Tegoprazan-based Therapy | Key Outcomes & Observations |
| Meta-Analysis vs. PPIs | Superior eradication rates compared to PPI-based therapies.[5] | No significant difference in eradication rates compared to PPI-based therapies in some analyses.[5][12] | This compound-based regimens have shown more consistent superiority over PPIs in meta-analyses.[5] |
| 10-Day Triple Therapy (vs. each other) | 84.85% (20 mg VAC) | 60.61% (50 mg TAC 1)78.79% (100 mg TAC 2*) | Tegoprazan 100 mg showed comparable eradication rates to this compound 20 mg. The 50 mg dose of Tegoprazan was found to be insufficient in this context.[6][7][13] |
| Clarithromycin (B1669154) Resistance | Enhanced efficacy in patients with clarithromycin-resistant infections (73.7% vs 41.5% for PPIs).[5] | N/A | The strong acid suppression by this compound may help overcome antibiotic resistance.[5] |
*VAC: this compound, Amoxicillin (B794), Clarithromycin. TAC 1: Tegoprazan 50mg, Amoxicillin, Clarithromycin. TAC 2: Tegoprazan 100mg, Amoxicillin, Clarithromycin.[13]
Table 4: Comparative Safety and Tolerability
Both drugs are generally well-tolerated, with safety profiles comparable to PPIs.
| Adverse Events (AEs) | This compound | Tegoprazan | Key Observations |
| Common AEs | Headache, diarrhea, abdominal pain, dysgeusia.[12] | Headache, epigastric discomfort, diarrhea, abdominal bloating.[1][12] | The profile of adverse events is similar for both drugs and generally mild. |
| Incidence vs. PPIs | Incidence of AEs is comparable to PPIs.[11] | Lower incidence of AEs compared to PPI-based treatments in one meta-analysis (RR = 0.73).[5] | Tegoprazan-based therapies may be associated with a lower overall incidence of adverse events. |
| Hypergastrinemia | Co-administration with atorvastatin increased the incidence of hypergastrinemia.[8] | No increased incidence of hypergastrinemia when co-administered with atorvastatin.[8] | This compound might cause a more significant increase in gastrin levels in certain contexts.[12] |
Experimental Protocols
Protocol: Randomized, Double-Blind, Active-Controlled Pilot Study for H. pylori Eradication
This section details the methodology for a representative clinical trial comparing the efficacy of Tegoprazan and this compound.[6][13]
-
Study Design: A randomized, double-blind, active-controlled, multicenter pilot study.
-
Participants: Treatment-naïve adults diagnosed with H. pylori infection. Key exclusion criteria would include prior eradication therapy, gastric malignancy, and use of antibiotics or acid-suppressive drugs within the preceding weeks.
-
Randomization: Participants are randomized in a 1:1:1 ratio to one of three treatment arms. A double-dummy method is used to maintain blinding, where participants receive the active drug for their arm plus placebos for the other arms.[6]
-
Interventions (10-day regimen):
-
TAC 1 Group: Tegoprazan 50 mg, amoxicillin 1,000 mg, clarithromycin 500 mg, and a this compound placebo, all taken twice daily.[13]
-
TAC 2 Group: Tegoprazan 100 mg, amoxicillin 1,000 mg, clarithromycin 500 mg, and a this compound placebo, all taken twice daily.[13]
-
VAC Group: this compound 20 mg, amoxicillin 1,000 mg, clarithromycin 500 mg, and Tegoprazan placebos (for both 50 mg and 100 mg doses), all taken twice daily.[13]
-
-
Primary Outcome: The H. pylori eradication rate, confirmed by a 13C-urea breath test performed at least 4 weeks after the end of treatment.
-
Analysis: Efficacy is assessed in both the full analysis set (FAS), including all randomized patients who received at least one dose, and the per-protocol set (PPS), including patients who adhered to the protocol.[6][7]
Summary and Conclusion
Both this compound and Tegoprazan represent significant advancements in acid suppression therapy.
-
Tegoprazan excels in its speed of action, reaching target pH levels more rapidly than this compound, which may be advantageous for on-demand therapy and rapid symptom relief.[2]
-
This compound demonstrates a more sustained and potent acid-suppressive effect over time, attributed to its slow dissociation from the proton pump.[3][9] This has translated into consistently superior efficacy in H. pylori eradication regimens compared to PPIs and, in some studies, to lower doses of Tegoprazan.[5][6][7]
The choice between these two agents may depend on the clinical indication. For H. pylori eradication, this compound (or a higher dose of Tegoprazan) appears to be the more robust option based on current data.[6][7][13] For conditions requiring rapid symptom control, such as nocturnal acid breakthrough, Tegoprazan's pharmacological profile is highly promising.[2] Future head-to-head trials across various acid-related diseases will further clarify the distinct clinical advantages of each molecule.
References
- 1. gutnliver.org [gutnliver.org]
- 2. Night‐time gastric acid suppression by tegoprazan compared to this compound or esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The efficacy and safety of this compound and Tegoprazan in Helicobacter pylori eradication: a comprehensive systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gutnliver.org [gutnliver.org]
- 7. Comparative Efficacy of Potassium-Competitive Acid Blocker-Based Triple Therapy with Tegoprazan versus this compound for Helicobacter pylori Eradication: A Randomized, Double-Blind, Active-Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The binding selectivity of this compound (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating this compound and tegoprazan for gastroesophageal reflux disease treatment in Chinese Healthcare: an EVIDEM framework analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Comparison of tegoprazan-based and proton pump inhibitor-based regimens for Helicobacter pylori eradication: a meta-analysis and systematic review [frontiersin.org]
- 13. Comparative Efficacy of Potassium-Competitive Acid Blocker-Based Triple Therapy with Tegoprazan versus this compound for Helicobacter pylori Eradication: A Randomized, Double-Blind, Active-Controlled Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Vonoprazan Demonstrates Superior Efficacy in Eradicating Clarithromycin-Resistant Helicobacter pylori Strains Compared to Standard Triple Therapy
For Immediate Release
[City, State] – An in-depth analysis of clinical trial data reveals that vonoprazan-based triple therapy offers significantly higher eradication rates for clarithromycin-resistant Helicobacter pylori (H. pylori) infections compared to the standard proton pump inhibitor (PPI)-based triple therapy. This comprehensive guide provides a detailed comparison of the efficacy of these two treatment regimens, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
The rising prevalence of clarithromycin (B1669154) resistance in H. pylori presents a significant challenge to successful eradication, leading to treatment failures and the potential for complications such as peptic ulcer disease and gastric cancer.[1] Standard PPI-based triple therapy, which has long been the first-line treatment, shows a dramatic decline in efficacy in the presence of clarithromycin-resistant strains, with eradication rates dropping to as low as 30%.[2] This has necessitated the exploration of more robust therapeutic strategies.
This compound, a potassium-competitive acid blocker (P-CAB), has emerged as a promising alternative. Its potent and sustained acid suppression creates a more favorable environment for antibiotics to exert their effects on H. pylori.
Comparative Efficacy of this compound-Based vs. PPI-Based Triple Therapy
A meta-analysis of randomized controlled trials (RCTs) demonstrated that this compound-based triple therapy (this compound, amoxicillin (B794), and clarithromycin) is significantly superior to PPI-based triple therapy for eradicating clarithromycin-resistant H. pylori. In these studies, the this compound regimen achieved an eradication rate of 82.0%, whereas the PPI-based therapy only reached 40.0%.[3]
| Therapy Regimen | Eradication Rate (Clarithromycin-Resistant H. pylori) | Study Type |
| This compound-based Triple Therapy | 82.0% | Randomized Controlled Trial (Pooled Data)[3] |
| PPI-based Triple Therapy | 40.0% | Randomized Controlled Trial (Pooled Data)[3] |
| This compound + Amoxicillin Dual Therapy | 85.7% | Subgroup Analysis of Meta-Analysis[4] |
| This compound + Amoxicillin + Clarithromycin | 71.0% | Subgroup Analysis of Meta-Analysis[4] |
| This compound + Amoxicillin + Metronidazole | 100% | Prospective Study[5] |
| This compound + Amoxicillin + Clarithromycin (Historical Control) | 76.5% (ITT), 77.3% (PP) | Prospective Study[5] |
ITT: Intention-to-Treat, PP: Per-Protocol
Experimental Protocols
To ensure the accurate assessment of treatment efficacy, standardized laboratory procedures are crucial. The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.
Helicobacter pylori Culture from Gastric Biopsy
This procedure outlines the steps for culturing H. pylori from gastric biopsy specimens to determine the presence of the bacteria and for subsequent susceptibility testing.
-
Specimen Collection and Transport:
-
During endoscopy, obtain at least two gastric biopsy specimens, one from the antrum and one from the corpus of the stomach.[6]
-
Place the biopsy specimens in a sterile container with a small amount of sterile saline or Dent's transport medium to prevent drying.[7]
-
Transport the specimens to the laboratory immediately. If a delay is unavoidable, refrigerate at 4°C for no longer than 24 hours.[7]
-
-
Culture Inoculation and Incubation:
-
In a biosafety cabinet, homogenize the biopsy tissue in a small volume of sterile saline.
-
Inoculate the homogenate onto both non-selective (e.g., Columbia Blood Agar (B569324) with 5-10% sheep blood) and selective (e.g., Skirrow's medium) agar plates.
-
Incubate the plates at 37°C under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) for up to 10 days.
-
-
Identification:
-
Examine the plates for small, translucent, circular colonies.
-
Perform Gram staining (expect to see Gram-negative, curved or spiral-shaped rods), and test for oxidase, catalase, and urease activity (H. pylori is positive for all three).
-
Clarithromycin Susceptibility Testing (Agar Dilution Method)
This protocol details the determination of the minimum inhibitory concentration (MIC) of clarithromycin against H. pylori isolates.
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton agar supplemented with 5% aged sheep blood.
-
Incorporate serial twofold dilutions of clarithromycin into the molten agar to achieve final concentrations ranging from 0.016 to 256 µg/mL.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Harvest H. pylori colonies from a fresh culture plate and suspend them in sterile saline or Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate the bacterial suspension onto the surface of the clarithromycin-containing agar plates and a growth control plate (no antibiotic).
-
Incubate the plates at 37°C under microaerophilic conditions for 72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of clarithromycin that completely inhibits visible growth of the H. pylori isolate.
-
According to the Clinical and Laboratory Standards Institute (CLSI), an MIC of ≥1.0 µg/mL is considered resistant.[8]
-
¹³C-Urea Breath Test for Confirmation of Eradication
This non-invasive test is used to confirm the eradication of H. pylori infection following treatment.
-
Patient Preparation:
-
The patient must fast for at least 6 hours before the test.
-
Antibiotics should be discontinued (B1498344) for at least 4 weeks, and PPIs or this compound for at least 2 weeks prior to the test to avoid false-negative results.
-
-
Test Procedure:
-
A baseline breath sample is collected into a designated bag.
-
The patient then ingests a solution containing 75 mg of ¹³C-labeled urea (B33335) dissolved in water.[9]
-
After 15-30 minutes, a second breath sample is collected in a separate bag.[9][10]
-
-
Analysis and Interpretation:
-
The breath samples are analyzed using a mass spectrometer or infrared spectrophotometer to measure the ratio of ¹³CO₂ to ¹²CO₂.
-
An increase in this ratio in the post-ingestion sample compared to the baseline indicates the presence of urease-producing H. pylori. A result below the established cutoff value confirms eradication.
-
Mechanistic Insights and Signaling Pathways
The superior efficacy of this compound in treating clarithromycin-resistant H. pylori can be attributed to its distinct mechanism of action and the molecular basis of clarithromycin resistance.
This compound's Mechanism of Action
This compound is a potassium-competitive acid blocker that reversibly inhibits the gastric H⁺,K⁺-ATPase (proton pump).[11] Unlike PPIs, which require acid activation and bind irreversibly, this compound acts directly and has a longer duration of action, leading to more potent and sustained suppression of gastric acid.[12] This profound acid inhibition raises the intragastric pH, which enhances the efficacy of amoxicillin and clarithromycin by increasing their stability and the susceptibility of replicating H. pylori.
Clarithromycin's Mechanism of Action and Resistance
Clarithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[13][14] Specifically, it binds to the 23S rRNA component, blocking the exit tunnel for newly synthesized peptides.[15][16]
Resistance to clarithromycin in H. pylori is primarily due to point mutations in the 23S rRNA gene, with the A2143G and A2142G mutations being the most common.[15][17] These mutations alter the binding site of clarithromycin on the ribosome, reducing its affinity and rendering the antibiotic ineffective.[17]
Conclusion
The evidence strongly supports the use of this compound-based triple therapy as a more effective treatment option for clarithromycin-resistant H. pylori infections compared to standard PPI-based regimens. The superior acid suppression provided by this compound appears to overcome the challenges posed by clarithromycin resistance, leading to significantly higher eradication rates. For researchers and clinicians, these findings underscore the importance of considering this compound-based therapies, particularly in regions with high rates of clarithromycin resistance, to improve patient outcomes and combat the growing threat of antibiotic resistance. Further research into this compound-based dual and quadruple therapies may offer even more optimized treatment strategies in the future.
References
- 1. Efficacy of this compound for Helicobacter pylori Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gi.org [gi.org]
- 3. The Superiority of this compound-based First-line Triple Therapy with Clarithromycin: A Prospective Multi-center Cohort Study on Helicobacter pylori Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety comparison of Helicobacter pylori eradication between this compound dual therapy versus triple therapy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospective Study of this compound-Based First-Line Triple Therapy with Amoxicillin and Metronidazole for Clarithromycin-Resistant Helicobacter pylori [mdpi.com]
- 6. Lab Information Manual [apps.sbgh.mb.ca]
- 7. Combined antrum and corpus biopsy protocol improves Helicobacter pylori culture success - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 10. Confirmation of Helicobacter pylori eradication using ¹³C urea breath test: addressing the regional post-treatment outcomes | springermedizin.de [springermedizin.de]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 13. What is the mechanism of Clarithromycin? [synapse.patsnap.com]
- 14. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbiologyresearch.org [microbiologyresearch.org]
A Comparative Analysis of Vonoprazan-Based versus PPI-Based Triple Therapy for Helicobacter pylori Eradication
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy, safety, and underlying mechanisms of vonoprazan-based and proton pump inhibitor (PPI)-based triple therapies for the eradication of Helicobacter pylori (H. pylori). The information is supported by experimental data from meta-analyses and randomized controlled trials to aid in research and development efforts.
Executive Summary
The emergence of this compound, a potassium-competitive acid blocker (P-CAB), has marked a significant advancement in the management of H. pylori infection. Compared to traditional proton pump inhibitors (PPIs), this compound offers a more potent and sustained suppression of gastric acid. This enhanced acid control creates a more favorable environment for antibiotics to act against H. pylori, leading to higher eradication rates, particularly in the face of increasing antibiotic resistance. Clinical data consistently demonstrates the superiority of this compound-based triple therapy over standard PPI-based regimens in eradicating H. pylori, with a comparable safety profile.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from comparative studies of this compound-based and PPI-based triple therapies.
Table 1: H. pylori Eradication Rates (Intention-to-Treat Analysis)
| Study/Meta-Analysis | This compound-Based Triple Therapy Eradication Rate (%) | PPI-Based Triple Therapy Eradication Rate (%) | Key Findings |
| Meta-Analysis (2019)[1][2][3] | 91.4 | 74.8 | This compound-based therapy was significantly superior to PPI-based therapy. |
| Meta-Analysis (Jung et al.)[4] | 87.9 | 72.8 | This compound-based triple therapy demonstrated superior efficacy. |
| Randomized Controlled Trial (2022)[5] | 84.7 | 78.8 | This compound triple therapy was non-inferior to lansoprazole (B1674482) triple therapy in non-resistant strains and superior in clarithromycin-resistant strains. |
| Prospective Cohort Study[6] | 84.9 | 78.8 | The eradication rate of this compound-based therapy was significantly higher. |
Table 2: H. pylori Eradication Rates (Per-Protocol Analysis)
| Study/Meta-Analysis | This compound-Based Triple Therapy Eradication Rate (%) | PPI-Based Triple Therapy Eradication Rate (%) | Key Findings |
| Randomized Controlled Trial[4] | 95.7 | 71.4 | The eradication rate was significantly higher in the this compound group. |
| Prospective Cohort Study[6] | 86.4 | 79.4 | The eradication rate of this compound-based therapy was significantly higher. |
| Non-randomized Clinical Trial[7] | 96.5 | 92.2 | While numerically higher, the difference was not statistically significant in this quadruple sequential therapy trial. |
Table 3: Incidence of Adverse Events
| Study/Meta-Analysis | This compound-Based Triple Therapy Incidence (%) | PPI-Based Triple Therapy Incidence (%) | Key Findings |
| Meta-Analysis (2019)[1][2][3] | 32.7 | 40.5 | The incidence of adverse events was lower in the this compound-based therapy group. |
| Meta-Analysis (Jung et al.)[4] | No significant difference | No significant difference | The incidence of any adverse events did not differ between the two regimens. |
| Randomized Controlled Trial[4] | 26.3 | 37.7 | The incidence of adverse events was not significantly different between the groups. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative protocols for key experiments cited in the comparative studies.
Randomized Controlled Trial (RCT) Protocol for Efficacy and Safety Assessment
-
Study Design: A multicenter, randomized, double-blind, parallel-group study comparing this compound-based triple therapy with a standard PPI-based triple therapy for a duration of 7 to 14 days.[4][5]
-
Participant Selection:
-
Inclusion Criteria: Adult patients (typically ≥18 or 20 years old) with a confirmed active H. pylori infection, often diagnosed by at least two positive tests (e.g., urea (B33335) breath test, rapid urease test, or histology).[1][8]
-
Exclusion Criteria: Patients with a history of previous H. pylori eradication therapy, known allergies to the study medications, severe comorbidities, pregnancy or lactation, or use of antibiotics or acid-suppressing drugs within a specified period (e.g., 4 weeks for antibiotics, 2 weeks for PPIs) before enrollment.[1][8][9]
-
-
Randomization and Blinding: Patients are randomly assigned to treatment groups using a computer-generated randomization list. To maintain blinding, placebos for this compound and the active PPI are prepared to be identical in appearance, taste, and packaging.
-
Treatment Regimens:
-
This compound Group: this compound (e.g., 20 mg twice daily), amoxicillin (B794) (e.g., 1000 mg twice daily), and clarithromycin (B1669154) (e.g., 500 mg twice daily).[5]
-
PPI Group: A standard PPI such as lansoprazole (e.g., 30 mg twice daily) or omeprazole (B731) (e.g., 20 mg twice daily), with the same doses of amoxicillin and clarithromycin.[5]
-
-
Outcome Assessment:
-
Statistical Analysis: Eradication rates are analyzed on both an intention-to-treat (ITT) and a per-protocol (PP) basis. The ITT analysis includes all randomized patients who received at least one dose of the study medication, while the PP analysis includes only those who adhered to the protocol and completed the study.
Urea Breath Test (UBT) for Diagnosis and Confirmation of Eradication
The Urea Breath Test (UBT) is a non-invasive and highly accurate method for detecting active H. pylori infection.[7]
-
Principle: The test relies on the ability of the H. pylori enzyme urease to hydrolyze orally administered, isotopically labeled urea (¹³C or ¹⁴C) into ammonia (B1221849) and labeled carbon dioxide (¹³CO₂ or ¹⁴CO₂). This labeled CO₂ is absorbed into the bloodstream and then exhaled. The amount of labeled CO₂ in the breath is measured to determine the presence of H. pylori.
-
Procedure:
-
Preparation: Patients must fast for a minimum of 6 hours before the test.[2] They should also discontinue antibiotics and bismuth-containing compounds for at least 4 weeks, and proton pump inhibitors for at least 1-2 weeks prior to the test to avoid false-negative results.[1][2][11]
-
Baseline Sample: A baseline breath sample is collected by having the patient exhale into a collection bag or tube.
-
Substrate Administration: The patient ingests a capsule or liquid containing ¹³C- or ¹⁴C-labeled urea.[2][11]
-
Post-Dose Sample: After a specified time (typically 10-20 minutes), a second breath sample is collected.[2][11]
-
Analysis: The breath samples are analyzed using a mass spectrometer or a scintillation counter to measure the ratio of labeled to unlabeled CO₂. A significant increase in the labeled CO₂ in the post-dose sample compared to the baseline indicates a positive result for H. pylori infection.
-
H. pylori Antibiotic Susceptibility Testing
Determining the antibiotic susceptibility of H. pylori is crucial for guiding treatment, especially in regions with high resistance rates.[12]
-
Sample Collection: Gastric biopsy specimens are obtained during an upper endoscopy.
-
Culture: The biopsy samples are cultured on a specialized medium under microaerophilic conditions to isolate H. pylori.
-
Susceptibility Testing Methods:
-
Agar (B569324) Dilution: This is considered the gold standard.[5][13] It involves preparing a series of agar plates containing varying concentrations of an antibiotic. The minimum inhibitory concentration (MIC) is the lowest concentration of the antibiotic that prevents visible bacterial growth.
-
E-test: This method uses a plastic strip with a predefined gradient of antibiotic concentrations.[5][13] The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip.
-
Molecular Methods: PCR-based techniques can detect specific gene mutations associated with antibiotic resistance, such as those in the 23S rRNA gene for clarithromycin resistance.[5]
-
Signaling Pathways and Experimental Workflows
Mechanism of Gastric Acid Suppression
The superior efficacy of this compound-based therapy is largely attributed to its distinct mechanism of action compared to PPIs.
Caption: Mechanisms of action of PPIs and this compound on the gastric proton pump.
PPIs are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi.[14][15][16] Once activated, they form a covalent, irreversible bond with the H+/K+ ATPase (proton pump), inhibiting its function.[15][17] In contrast, this compound is a potassium-competitive acid blocker (P-CAB) that does not require acid activation.[18][19][20] It acts by reversibly binding to the potassium-binding site of the proton pump, leading to a more rapid, potent, and sustained inhibition of gastric acid secretion.[19][20][21]
Typical Experimental Workflow for an H. pylori Eradication Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing this compound-based and PPI-based therapies.
Caption: A typical workflow for a randomized controlled trial in H. pylori eradication.
Conclusion
References
- 1. Confirmation of Helicobacter pylori eradication using ¹³C urea breath test: addressing the regional post-treatment outcomes | springermedizin.de [springermedizin.de]
- 2. clinicallabs.com.au [clinicallabs.com.au]
- 3. Efficacy and Safety of this compound-Based versus Proton Pump Inhibitor-Based Triple Therapy for Helicobacter pylori Eradication: A Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Based Regimen Is More Useful than PPI-Based One as a First-Line Helicobacter pylori Eradication: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antimicrobial drug susceptibility testing for the management of Helicobacter pylori infection in personalized eradication therapy [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Urea Breath Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. clinicaltrial.be [clinicaltrial.be]
- 10. gi.org [gi.org]
- 11. dhm.com.au [dhm.com.au]
- 12. Helicobacter pylori Antimicrobial Susceptibility Testing-Guided Eradication Therapy in the Southeast Region of China: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 17. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 18. A Comprehensive Review on the Efficacy and Safety of this compound in the Management of Gastric Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 20. droracle.ai [droracle.ai]
- 21. This compound - a new drug for inhibiting gastric acid secretion | Journal of Education, Health and Sport [apcz.umk.pl]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Vonoprazan
For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds like Vonoprazan are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols is crucial for maintaining a compliant and safe research environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
The disposal of pharmaceutical waste is governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) establishes the primary guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] It is important to note that state and local regulations may impose more stringent requirements.[1] Research institutions should have a dedicated Environmental Health and Safety (EHS) department to oversee chemical waste disposal in accordance with all applicable regulations.
Core Principles for this compound Disposal
Based on Safety Data Sheets (SDS) and general guidelines for chemical waste, the following principles must be strictly followed for the disposal of this compound:
-
Avoid Improper Disposal: Under no circumstances should this compound be disposed of down the sink or in regular trash.[1] This can lead to environmental contamination. The EPA has implemented a nationwide ban on the sewering of hazardous waste pharmaceuticals for healthcare facilities.[3][4]
-
Professional Disposal Required: The recommended method for disposing of this compound is through a licensed chemical destruction plant or by controlled incineration.[1][5] This should be coordinated through your institution's EHS department or a specialized waste disposal company.
-
Segregation of Waste: It is critical to segregate different types of waste to ensure proper handling and disposal.[1][6]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas) in a designated, compatible, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled liquid hazardous waste container.[1]
-
-
Container Management:
-
Use containers that are approved by your institution's EHS department.
-
Ensure containers are in good condition with secure, tight-fitting lids.[1]
-
Do not overfill containers; a general rule is to fill them to no more than 90% capacity.[1]
-
Empty Containers: A container that held this compound should be triple-rinsed. The first rinsate must be collected and disposed of as hazardous waste.[1] Subsequent rinses may also need to be collected depending on local regulations.
-
-
Labeling and Documentation:
-
Attach a completed hazardous waste label to each container as soon as the first waste is added.[1]
-
All waste containers must be clearly labeled with the full chemical name "this compound" and an indication that it is hazardous waste. Do not use abbreviations or chemical formulas.[1]
-
The label must list all chemical constituents, including any solvents and the estimated concentration of this compound.[1]
-
-
Storage:
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Summary of this compound Disposal Methods
| Waste Type | Recommended Disposal Method | Key Guidelines |
| Solid this compound Waste | Incineration via a licensed hazardous waste facility.[1][5] | Collect in a designated, sealed, and clearly labeled hazardous waste container.[1] |
| Liquid this compound Waste | Incineration via a licensed hazardous waste facility.[1][5] | Collect in a designated, sealed, and clearly labeled liquid hazardous waste container. Segregate from other chemical waste streams as appropriate.[1] |
| Empty this compound Containers | Dispose of as regular waste after proper decontamination. | Must be triple-rinsed. The first rinsate is to be collected and disposed of as hazardous liquid waste.[1] |
| Contaminated Labware & PPE | Incineration via a licensed hazardous waste facility.[1] | Collect in a designated solid hazardous waste container.[1] |
Experimental Protocols
The provided search results do not contain specific experimental protocols for the disposal of this compound. The disposal procedures are dictated by regulatory guidelines for pharmaceutical and chemical waste, rather than experimental methodologies.
This compound Disposal Workflow
References
Personal protective equipment for handling Vonoprazan
Essential Safety and Handling Guide for Vonoprazan
This guide provides comprehensive safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for the handling of this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Hazard Identification and Classification
This compound fumarate (B1241708) is classified with specific hazards that necessitate careful handling.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
| Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)[1] |
While some safety data sheets (SDS) may state the substance is not classified as hazardous, it is prudent to follow the more stringent classification and treat this compound with appropriate caution[1][2].
Personal Protective Equipment (PPE) and Engineering Controls
The use of appropriate engineering controls and PPE is mandatory to minimize exposure.
Engineering Controls
Proper laboratory ventilation is the primary engineering control for minimizing inhalation exposure.
| Control | Specification |
| Ventilation | Handle this compound in a well-ventilated area.[1][3] A laboratory fume hood is recommended.[1][4] |
| Safety Stations | The laboratory must be equipped with a safety shower and an eye wash station.[1][5] |
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound.
| Area | Required PPE | Standards and Specifications |
| Eye/Face | Tightly fitting safety goggles with side-shields. | Must conform to EN 166 (EU) or be NIOSH (US) approved.[3][4] |
| Hands | Chemical-resistant, impervious gloves. | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3][4] |
| Body | Protective clothing. A lab coat is standard. | For larger quantities or where there is a risk of significant exposure, fire/flame resistant and impervious clothing should be worn.[3][4] |
| Respiratory | Not typically required with adequate engineering controls. | If ventilation is inadequate, exposure limits are exceeded, or irritation is experienced, use a full-face respirator (NIOSH/MSHA or European Standard EN 149 approved).[1][3][5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance.
Safe Handling Protocol
-
Preparation : Before handling, ensure all engineering controls are functioning correctly. Read the Safety Data Sheet (SDS) and understand the hazards.
-
Don PPE : Put on all required PPE as specified in the table above.
-
Handling :
-
Decontamination : After handling, wash hands and forearms thoroughly with soap and water.[3][4][5] Clean all work surfaces to remove residual contamination.[4]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate : Evacuate unnecessary personnel from the spill area.[1][3]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Wearing appropriate PPE, prevent the spill from entering drains.[1][3]
-
Clean-up :
Disposal Plan
The disposal of this compound and its contaminated materials must be handled by professionals in accordance with all federal and local regulations.[4][6]
-
Do Not : Never dispose of this compound down the sink or in regular trash.[6]
-
Solid Waste : Collect unused this compound powder and contaminated consumables (e.g., gloves, weigh boats) in a designated, labeled hazardous waste container.[6]
-
Liquid Waste : If dissolved in a solvent, collect the solution in a labeled liquid hazardous waste container. The label must identify all chemical components and their concentrations.[6]
-
Empty Containers : Containers must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent disposal of the container should follow institutional guidelines, which may include puncturing it to prevent reuse.[3]
-
Professional Disposal : The primary recommended disposal method is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3][6]
Immediate Safety Information
First Aid Procedures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][3][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3][4] |
| Ingestion | Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4] |
Occupational Exposure Limits
No official occupational exposure limits (OELs) have been established for this compound.[1][3][4][5] Therefore, it is critical to use the engineering controls and PPE described above to minimize any potential exposure.
| Substance | Agency | Limit |
| This compound | N/A | No data available |
Laboratory Workflow for this compound
The following diagram outlines the essential workflow for safely managing this compound in a research environment.
Caption: Safe Handling and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
